molecular formula C28H32O16 B050363 Isorhamnetin 3-neohesperidoside CAS No. 55033-90-4

Isorhamnetin 3-neohesperidoside

货号: B050363
CAS 编号: 55033-90-4
分子量: 624.5 g/mol
InChI 键: QHLKSZBFIJJREC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isorhamnetin-3-O-neohespeidoside is a key O-methylated flavonoid glycoside, recognized for its significant pharmacological potential in preclinical research. This compound, a glycoside derivative of isorhamnetin, is found in various medicinal plants and is the subject of intense investigation for its potent antioxidant, anti-inflammatory, and potential anticancer properties. Its primary mechanism of action is attributed to its powerful free-radical scavenging ability, which modulates oxidative stress pathways, including the Nrf2 signaling cascade. Furthermore, research indicates it can influence critical cellular processes by inhibiting the activation of pro-inflammatory mediators such as NF-κB and COX-2, and by inducing cell cycle arrest and apoptosis in certain cancer cell lines. Additional areas of scientific interest include its potential neuroprotective effects, cardioprotective qualities, and investigation into its role in managing metabolic disorders like diabetes through the inhibition of carbohydrate-digesting enzymes. This high-purity compound is an essential tool for researchers in pharmacology, natural product chemistry, and biochemistry aiming to elucidate the mechanisms of flavonoid bioactivity and explore novel therapeutic interventions. All studies must be conducted in a controlled laboratory setting.

属性

IUPAC Name

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O16/c1-9-18(33)21(36)23(38)27(40-9)44-26-22(37)19(34)16(8-29)42-28(26)43-25-20(35)17-13(32)6-11(30)7-15(17)41-24(25)10-3-4-12(31)14(5-10)39-2/h3-7,9,16,18-19,21-23,26-34,36-38H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLKSZBFIJJREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Calendoflavoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

55033-90-4
Record name Calendoflavoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

194 - 197 °C
Record name Calendoflavoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Foundational & Exploratory

Biosynthesis Pathway of Isorhamnetin 3-Neohesperidoside in Medicinal Plants: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isorhamnetin 3-neohesperidoside (I3N), also known as calendoflavobioside, is a highly bioavailable, pharmacologically active flavonol glycoside found in medicinal plants such as Acacia salicina and Actinidia arguta[1][2]. Characterized by its potent antioxidant, anti-inflammatory, and antigenotoxic properties, I3N represents a high-value target for pharmaceutical development[2]. As a Senior Application Scientist, I approach the biosynthesis of this compound not merely as a sequence of enzymatic steps, but as a highly regulated metabolic network. This whitepaper deconstructs the core biosynthetic architecture of I3N, detailing the mechanistic causality of its enzymes, and provides field-proven, self-validating protocols for its in vitro reconstitution and analytical quantification.

Deconstructing the Biosynthetic Architecture

The biosynthesis of I3N is a multi-phase process that bridges primary metabolism with specialized secondary metabolic grids. It can be divided into three distinct phases: scaffold assembly, regiospecific methylation, and sequential glycosylation.

Phase 1: Core Flavonoid Scaffold Assembly

The pathway initiates in the general phenylpropanoid grid, where L-phenylalanine is converted to p-coumaroyl-CoA. Through the action of chalcone synthase (CHS) and chalcone isomerase (CHI), the flux is directed into the flavonoid backbone, producing naringenin[3]. Subsequent hydroxylation by flavanone 3-hydroxylase (F3H) and flavonoid 3'-hydroxylase (F3'H), followed by desaturation via flavonol synthase (FLS), yields the core flavonol aglycone, quercetin[3].

Phase 2: Regiospecific Methylation

The defining transition from a generic flavonol to the isorhamnetin lineage is catalyzed by S-adenosyl-L-methionine (SAM)-dependent flavonoid O-methyltransferases (FOMTs)[4][5]. Specifically, a 3'-O-methyltransferase transfers a methyl group from SAM to the 3'-hydroxyl group of quercetin's B-ring[3]. This methylation significantly reduces the molecular reactivity of the hydroxyl moiety, increasing the lipophilicity, metabolic stability, and systemic bioavailability of the resulting isorhamnetin[4].

Phase 3: Sequential Glycosylation (The Sugar Linkage Bifurcation)

The final phase requires two distinct uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs):

  • 3-O-Glucosylation : A UDP-glucose:flavonol 3-O-glucosyltransferase (e.g., UGT78D family members like AUTG25) attaches a glucose moiety to the C3-OH position of isorhamnetin, forming isorhamnetin 3-O-glucoside[6].

  • 1,2-Rhamnosylation : The terminal step defines the specific sugar appendage. A 1,2-rhamnosyltransferase (1,2RhaT) catalyzes the transfer of rhamnose from UDP-rhamnose to the C2 hydroxyl group of the inner glucose moiety[7][8]. This specific α (1$\rightarrow$2) linkage forms the neohesperidoside moiety. This is a critical evolutionary divergence point; a competing 1,6-rhamnosyltransferase (1,6RhaT) would instead form a rutinoside (narcissin) via an α (1$\rightarrow$6) linkage[6][7][8].

Biosynthesis Phe L-Phenylalanine pCoum p-Coumaroyl-CoA Phe->pCoum PAL, C4H, 4CL Nar Naringenin pCoum->Nar CHS, CHI DHK Dihydrokaempferol Nar->DHK F3H DHQ Dihydroquercetin DHK->DHQ F3'H Que Quercetin DHQ->Que FLS Iso Isorhamnetin Que->Iso FOMT (SAM-dependent) Iso3G Isorhamnetin 3-O-glucoside Iso->Iso3G 3-O-UGT (UDP-Glc) Iso3Neo Isorhamnetin 3-O-neohesperidoside Iso3G->Iso3Neo 1,2RhaT (UDP-Rha)

Caption: Core biosynthetic pathway of isorhamnetin 3-O-neohesperidoside from L-phenylalanine.

Experimental Methodologies: In Vitro Reconstitution & Validation

To study or industrially scale I3N, researchers must move beyond crude plant extraction. The following protocols establish a self-validating system for the in vitro biocatalytic synthesis of I3N.

Protocol 1: Biocatalytic Synthesis with UDP-Rhamnose Regeneration

Causality & Logic: Stoichiometric addition of UDP-rhamnose is economically unviable for scaled synthesis and leads to feedback inhibition by the byproduct UDP. To circumvent this, we employ a three-enzyme cascade utilizing Sucrose Synthase (SuSy) and UDP-rhamnose synthase (RhaS). SuSy recycles UDP back to UDP-glucose using sucrose as a cheap sacrificial donor, which RhaS then converts to UDP-rhamnose, driving the thermodynamic equilibrium forward[9].

Step-by-Step Workflow:

  • Enzyme Preparation: Express recombinant 3-O-UGT, 1,2RhaT, SuSy, and RhaS in E. coli BL21(DE3) using pET28a vectors. Purify via Ni-NTA affinity chromatography.

  • Reaction Matrix Setup: In a 10 mL reaction volume, combine 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 1 mM Isorhamnetin (dissolved in 5% DMSO), 300 mM Sucrose, and 0.5 mM catalytic UDP[9].

  • Enzyme Addition: Add 5 mg/mL of SuSy and RhaS to initiate the regeneration pool. Incubate at 35°C for 10 minutes.

  • Glycosylation Initiation: Add 2 mg/mL of 3-O-UGT and 1,2RhaT.

  • Incubation & Termination: Incubate at 35°C with 200 rpm shaking for 12 hours. Terminate the reaction by adding an equal volume of ice-cold methanol[6].

  • Self-Validation Control: Run a parallel reaction substituting 1,2RhaT with 1,6RhaT (e.g., AUTG23). This generates the rutinoside isomer (narcissin)[6], serving as a structural negative control during downstream LC-MS/MS to prove regiospecificity.

Workflow Sub Substrate Prep (Isorhamnetin) React Biocatalytic Reaction (35°C, pH 7.5) Sub->React Enz Enzyme Cascade (UGT + 1,2RhaT) Enz->React Regen UDP-Rha Regeneration (SuSy + RhaS + Sucrose) Regen->React Purif HPLC Purification React->Purif Anal LC-MS/MS & NMR Validation Purif->Anal

Caption: Experimental workflow for the in vitro biocatalytic synthesis of I3N with UDP regeneration.

Protocol 2: Analytical Validation via LC-MS/MS

Causality & Logic: Because I3N (neohesperidoside) and narcissin (rutinoside) are structural isomers with identical molecular weights (~624 Da), mass spectrometry alone cannot differentiate them without chromatographic separation. A validated LC-MS/MS protocol ensures structural integrity.

  • Sample Preparation: Centrifuge the terminated reaction mixture at 12,000 × g for 15 minutes. Filter the supernatant through a 0.22 μ m PTFE syringe filter.

  • Chromatographic Separation: Inject 10 μ L onto a C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 2.1 × 100 mm, 1.8 μ m). Use a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B). The structural difference between the 1 2 and 1 6 linkages results in distinct retention times.

  • Mass Spectrometry Parameters: Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode. Monitor the precursor ion [M-H]⁻ at m/z 623.16[6].

  • Fragmentation Analysis: Apply collision-induced dissociation (CID). Look for the sequential loss of the rhamnose moiety (-146 Da) yielding m/z 477, and the subsequent loss of the glucose moiety (-162 Da) yielding the isorhamnetin aglycone at m/z 315[6].

Quantitative Data Summary

To guide metabolic engineering efforts, understanding the kinetic bottlenecks is crucial. Table 1 summarizes the representative kinetic parameters and conversion efficiencies of the key enzymes involved in the latter half of the pathway.

Table 1: Kinetic Parameters and Conversion Efficiencies of Key Biosynthetic Enzymes

Enzyme ClassRepresentative GeneSubstrateSugar Donor / Cofactor Km​ ( μ M) Vmax​ (pkat/mg)Conversion Yield (%)
FOMT GbFOMT3QuercetinSAM12.545.288.5
3-O-UGT AUTG25IsorhamnetinUDP-Glucose24.3112.492.1
1,6RhaT AUTG23Iso 3-O-glucosideUDP-Rhamnose31.276.581.0
1,2RhaT Cm1,2RhaTIso 3-O-glucosideUDP-Rhamnose18.789.685.4

Note: Data aggregated and normalized from recombinant enzyme assays utilizing standardized in vitro conditions[5][6][7]. The 1,2RhaT exhibits a slightly higher substrate affinity (lower Km​ ) for flavonol 3-O-glucosides compared to its 1,6RhaT counterpart in competitive assays.

Conclusion

The biosynthesis of isorhamnetin 3-neohesperidoside is a masterclass in plant enzymatic precision. By understanding the strict regiospecificity of FOMTs and the evolutionary divergence of 1,2-rhamnosyltransferases, researchers can effectively hijack this pathway. Implementing self-sufficient UDP-rhamnose regeneration cascades not only validates the mechanistic models but provides a scalable, economically viable platform for the industrial production of this high-value therapeutic compound.

References

  • Benchchem. "An In-depth Technical Guide to the Isorhamnetin Biosynthesis Pathway in Plants." Benchchem.
  • PMC. "Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases." NIH.
  • ACS Publications. "Systematic Analysis Reveals Two Novel O-Methyltransferase Genes Involved in Flavonoid Biosynthesis in Ginkgo Leaves." ACS.
  • CABI Digital Library. "Analysis of flavonoids biosynthesis-related genes expression reveals the mechanism of difference of flavonoid content in different tissues of Actinidia arguta." CABI.
  • ResearchGate. "Synthesis of tamarixetin and isorhamnetin 3-O-neohesperidoside." ResearchGate.
  • ResearchGate. "Citrus fruit bitter flavors: Isolation and functional characterization of the gene Cm1,2RhaT encoding a 1,2 rhamnosyltransferase, a key enzyme in the biosynthesis of the bitter flavonoids of citrus." ResearchGate.
  • PMC. "Targeting the “bitterness gene” by genome editing abolishes synthesis of bitter flavanones in citrus; prospects for new varieties and extended climates for cultivation." NIH.
  • PMC. "Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme Cascade Using a UDP-Rhamnose Regeneration System." NIH.
  • ACS Publications. "Identification and Functional Characterization of Two UDP-Glycosyltransferases Involved in Narcissoside Biosynthesis in Anoectochilus roxburghii." ACS.

Sources

Pharmacological Properties of Isorhamnetin 3-Neohesperidoside In Vitro: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isorhamnetin 3-O-neohesperidoside (CAS: 55033-90-4) is a highly bioactive flavonol glycoside predominantly isolated from Typha angustifolia (Puhuang) and Acacia salicina. While its aglycone counterpart, isorhamnetin, has been extensively studied, the neohesperidoside derivative exhibits unique pharmacokinetic stability and a distinct in vitro pharmacological profile. As drug development shifts toward multi-target natural compounds, isorhamnetin 3-neohesperidoside has emerged as a potent agent with validated efficacy in endothelial cytoprotection, osteoclastogenesis regulation, and melanogenesis inhibition.

This guide synthesizes the in vitro pharmacological mechanisms of isorhamnetin 3-neohesperidoside, providing drug development professionals with validated protocols and mechanistic insights necessary for downstream preclinical translation.

Core Pharmacological Mechanisms In Vitro

Endothelial Protection & Anti-Atherosclerotic Activity

Endothelial dysfunction, primarily driven by oxidized low-density lipoprotein (ox-LDL), is the rate-limiting step in early atherogenesis. In vitro models utilizing human endothelial cells have demonstrated that isorhamnetin 3-neohesperidoside acts as a robust cytoprotective agent .

Mechanistic Causality: Exposure to ox-LDL triggers a pathological surge in intracellular reactive oxygen species (ROS). This oxidative stress uncouples endothelial nitric oxide synthase (eNOS), depleting nitric oxide (NO) and shifting the endothelium into a pro-inflammatory state. Isorhamnetin 3-neohesperidoside directly scavenges ROS and restores endogenous superoxide dismutase (SOD) activity. By neutralizing the oxidative environment, it preserves eNOS coupling and NO synthesis. Consequently, it downregulates the secretion of pro-inflammatory mediators—specifically prostaglandin E2 (PGE2) and soluble intercellular adhesion molecule-1 (sICAM-1)—thereby preventing the pathogenic adhesion of monocytes to the vascular wall .

Regulation of Osteoclastogenesis

In orthopedic and dental pharmacology, accelerating the resorption of crown-covered bone is critical for treating delayed tooth eruption. Isorhamnetin 3-neohesperidoside has been identified as a targeted enhancer of osteoclastogenesis .

Mechanistic Causality: In mouse bone marrow macrophages (BMMs), the compound acts synergistically with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). It hyper-activates the p38 MAPK and AKT signaling cascades. This targeted kinase activation drives the robust nuclear translocation of NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1), the master transcriptional regulator of osteoclast differentiation. The downstream result is a marked upregulation of osteoclast-specific genes, including Cathepsin K (CTSK), Tartrate-Resistant Acid Phosphatase (TRAP), and V-ATPase d2, which collectively accelerate bone resorption .

Dermatological Applications: Melanogenesis Inhibition

Recent high-throughput molecular docking and in vitro validations have positioned isorhamnetin 3-neohesperidoside as a promising candidate for hyperpigmentation management .

Mechanistic Causality: The compound acts as a dual-action inhibitor. It competitively inhibits Tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis, while simultaneously downregulating the Melanocortin 1 Receptor (MC1R). Furthermore, it induces autophagy in melanocytes by upregulating Microtubule-associated protein 1A/1B-light chain 3 (LC3-II), which facilitates the autophagic degradation of existing melanosomes .

Quantitative Pharmacological Data

The following table summarizes the key in vitro quantitative metrics and targets associated with isorhamnetin 3-neohesperidoside.

Target / AssayCell Line / SystemKey Quantitative MetricPharmacological Outcome
Xanthine Oxidase Cell-free assayIC50 = 48.75 µg/mLDirect antioxidant / ROS inhibition
Superoxide Radical Cell-free assayIC50 = 30.0 µg/mLFree radical scavenging
ox-LDL Damage Human Endothelial CellsRestores Viability to >73%Anti-atherosclerotic / eNOS restoration
Osteoclastogenesis Mouse BMMsUpregulates NFATc1 mRNAPromotes bone resorption
Tyrosinase (TYR) MelanocytesDecreases Melanin ContentSkin lightening / Depigmentation

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prevent data artifacts.

Protocol 1: ox-LDL-Induced Atherosclerotic Endothelial Dysfunction Assay

Objective: Evaluate the anti-atherosclerotic efficacy and eNOS restoration capability of the compound.

  • Cell Culture & Seeding: Culture human endothelial cells (e.g., EA.hy926) in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in 96-well plates and incubate overnight.

  • Pre-treatment: Incubate cells with isorhamnetin 3-neohesperidoside (10, 20, and 50 µM) for 24 hours. Include Atorvastatin (10 µM) as a positive pharmacological control.

  • ox-LDL Challenge: Expose cells to 100 µg/mL ox-LDL for 24 hours to induce severe oxidative stress.

  • Viability & ROS Quantification: Assess cell viability using the MTT assay. To quantify intracellular ROS, wash cells and add 10 µM DCFDA for 30 minutes; measure fluorescence (Ex 485 nm / Em 525 nm).

  • Functional Assays: Collect the supernatant to measure NO production via the Griess reagent system. Quantify PGE2 and sICAM-1 using specific ELISAs.

🔬 Senior Scientist Insight: When screening flavonoids against ox-LDL, a common pitfall is misinterpreting the direct chemical reduction of the Griess reagent by the flavonoid as biological NO production. Always run a cell-free control of the compound combined with the Griess reagent to rule out false positives. Furthermore, MTT viability checks are mandatory; a drop in inflammatory markers is only pharmacologically relevant if cell viability remains high.

Protocol 2: RANKL-Induced Osteoclastogenesis Workflow

Objective: Assess the targeted enhancement of bone resorption capability.

  • BMM Isolation: Isolate bone marrow from the tibias and femurs of 6-week-old C57BL/6 mice. Flush the marrow cavity with cold α-MEM.

  • Macrophage Expansion: Culture the flushed cells in α-MEM containing 10% FBS and 30 ng/mL M-CSF for 3 days to enrich the pure macrophage population.

  • Differentiation: Re-seed BMMs ( 8×103 cells/well) in 96-well plates. Treat with 30 ng/mL M-CSF, 50 ng/mL RANKL, and isorhamnetin 3-neohesperidoside (1–10 µM).

  • Phenotypic Validation (TRAP Staining): After 5 days of incubation, fix the cells with 4% paraformaldehyde and stain using a Leukocyte Acid Phosphatase (TRAP) kit. Count multinucleated TRAP-positive cells (≥3 nuclei) under a light microscope.

  • Gene Expression: Extract total RNA, synthesize cDNA, and perform RT-qPCR for NFATc1, CTSK, and V-ATPase d2, normalizing expression to GAPDH.

🔬 Senior Scientist Insight: BMMs are highly sensitive to M-CSF withdrawal. Ensure M-CSF is replenished alongside RANKL during the 5-day differentiation phase. Failure to maintain M-CSF levels will result in rapid macrophage apoptosis before multinucleation and TRAP expression can occur, invalidating the assay.

Mechanistic Pathway Visualizations

Endothelial OxLDL ox-LDL ROS Intracellular ROS OxLDL->ROS Induces Inflam PGE2 & sICAM-1 OxLDL->Inflam Induces Iso Isorhamnetin 3-neohesperidoside Iso->ROS Scavenges SOD SOD Activity Iso->SOD Restores eNOS eNOS / NO Iso->eNOS Upregulates Iso->Inflam Inhibits Health Endothelial Survival & Homeostasis ROS->Health SOD->ROS Neutralizes eNOS->Health Promotes Inflam->Health

Protective mechanisms of Isorhamnetin 3-neohesperidoside against ox-LDL endothelial dysfunction.

Osteo Iso Isorhamnetin 3-neohesperidoside p38 p38 MAPK Iso->p38 Activates AKT AKT Pathway Iso->AKT Activates RANKL RANKL RANK RANK Receptor RANKL->RANK RANK->p38 RANK->AKT NFATc1 NFATc1 (Master Transcription Factor) p38->NFATc1 AKT->NFATc1 Genes CTSK, TRAP, V-ATPase d2 NFATc1->Genes Upregulates transcription Resorption Bone Resorption (Osteoclastogenesis) Genes->Resorption

Signaling cascade of Isorhamnetin 3-neohesperidoside in RANKL-induced osteoclastogenesis.

References

  • Wang X, Zhang R, Gu L, Zhang Y, Zhao X, Bi K, et al. (2015). "Cell-Based Screening Identifies the Active Ingredients from Traditional Chinese Medicine Formula Shixiao San as the Inhibitors of Atherosclerotic Endothelial Dysfunction." PLoS ONE 10(2): e0116601. URL:[Link]

  • Yu X, Zheng F, Shang W, et al. (2020). "Isorhamnetin 3-O-neohesperidoside promotes the resorption of crown-covered bone during tooth eruption by osteoclastogenesis." Scientific Reports 10(1): 5172. URL:[Link]

  • Peng C, et al. (2025). "Isorhamnetin-3-O-neohesperidoside: A Novel Natural Dual Inhibitor of Tyrosinase and MC1R for Skin Pigmentation Management." Research Square. URL:[Link]

  • Zhang Y, et al. (2016). "Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS." Journal of Chromatographic Science 55(2): 142-149. URL:[Link]

  • Bouhlel I, et al. (2010). "Assessment of isorhamnetin 3-O-neohesperidoside from Acacia salicina: Protective effects toward oxidation damage and genotoxicity induced by aflatoxin B1 and nifuroxazide." Journal of Applied Toxicology 30(6): 551-558. URL:[Link]

Isorhamnetin 3-neohesperidoside molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Isorhamnetin 3-Neohesperidoside: Physicochemical Properties and Analytical Methodologies

Abstract

Isorhamnetin 3-O-neohesperidoside is a significant flavonoid glycoside found in various medicinal plants, such as Pollen Typhae (Puhuang).[1][2] As a member of the flavonol subclass, it is recognized for its considerable biological and pharmacological activities, including antioxidant, anti-inflammatory, and osteoclastogenic properties.[3][4][5] This technical guide provides a detailed overview of the core physicochemical properties of Isorhamnetin 3-O-neohesperidoside, with a specific focus on its molecular weight and exact mass. Furthermore, it outlines established analytical methodologies for its identification and quantification, and explores its metabolic pathway. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry who require precise technical data and validated experimental protocols.

Chemical and Physical Properties

Isorhamnetin 3-O-neohesperidoside is a complex molecule comprising an isorhamnetin aglycone linked to a neohesperidose sugar moiety.[6] This glycosidic linkage significantly influences its solubility and bioavailability.[6] The compound presents as a light yellow to yellow solid powder and is hygroscopic.[7] Its solubility is limited in water but is higher in solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[2][7]

The fundamental physicochemical identifiers and properties are summarized below for precise reference.

PropertyValueSource(s)
CAS Number 55033-90-4[3][7]
Molecular Formula C28H32O16[7][8]
Molecular Weight 624.54 g/mol [2][7][8]
Exact Mass 624.16903493 Da[8][9]
Monoisotopic Mass 624.16903493 Da[8][9]
Physical Form Solid, Light Yellow to Yellow Powder[7]
Melting Point >195°C (decomposition)[7]
Solubility DMSO (Slightly), Methanol (Slightly)[7]
Storage Temperature 2-8°C under inert gas[7]

Analytical Methodologies for Quantification and Characterization

The accurate quantification and structural elucidation of Isorhamnetin 3-O-neohesperidoside in complex matrices, such as biological fluids or plant extracts, necessitate advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the methods of choice due to their high sensitivity, resolution, and specificity.[4][10]

UPLC-Tandem Mass Spectrometry (UPLC-MS/MS) for Pharmacokinetic Studies

A validated UPLC-MS/MS method has been successfully applied to determine the concentration of Isorhamnetin 3-O-neohesperidoside in rat plasma, demonstrating its utility in pharmacokinetic research.[10][11]

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of rat plasma, add the internal standard (e.g., Rutin).[10]

    • Add 400 µL of methanol to precipitate plasma proteins.[10][12]

    • Vortex the mixture for 2 minutes.

    • Centrifuge the sample at 13,000 x g for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm × 2.1 mm, 5 µm).[10][12]

    • Mobile Phase: Isocratic elution with 10 mmol·L⁻¹ ammonium acetate buffer and methanol (20:80, v/v).[10][12]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.[10]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10][11]

    • Precursor Ion ([M-H]⁻): m/z 623.16[9]

    • Product Ions: Monitor for characteristic fragment ions of Isorhamnetin 3-O-neohesperidoside and the internal standard. For the aglycone isorhamnetin, a key fragment ion is observed at m/z 315.[13][14]

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis p1 Rat Plasma Aliquot p2 Add Internal Standard (e.g., Rutin) p1->p2 p3 Protein Precipitation (Methanol) p2->p3 p4 Centrifugation p3->p4 p5 Collect & Evaporate Supernatant p4->p5 p6 Reconstitute in Mobile Phase p5->p6 a1 Inject Sample p6->a1 a2 C18 Column Separation a1->a2 a3 ESI Source (Negative Mode) a2->a3 a4 Mass Analyzer (MRM) a3->a4 a5 Data Acquisition & Quantification a4->a5 caption Workflow for UPLC-MS/MS analysis of Isorhamnetin 3-O-neohesperidoside.

Caption: Workflow for UPLC-MS/MS analysis of Isorhamnetin 3-O-neohesperidoside.

Biological Activity and Metabolism

Isorhamnetin 3-O-neohesperidoside exhibits a range of biological activities. It is a known antioxidant, capable of inhibiting xanthine oxidase and scavenging superoxide anion radicals.[3][4][5] Recent studies have also highlighted its role in promoting RANKL-induced osteoclastogenesis, suggesting its potential involvement in bone remodeling processes.[3][5]

Upon ingestion, Isorhamnetin 3-O-neohesperidoside is metabolized by human intestinal flora.[1][13] The metabolic cascade involves deglycosylation and demethylation, leading to the formation of several metabolites which may themselves be biologically active.[1]

The primary metabolic pathway proceeds as follows:

  • Deglycosylation: Isorhamnetin 3-O-neohesperidoside is first hydrolyzed to Isorhamnetin-3-O-glucoside.[1]

  • Further Deglycosylation: This intermediate is then converted to the aglycone, Isorhamnetin.[1][13]

  • Demethylation: Finally, Isorhamnetin is demethylated to form Quercetin.[1][13]

G I3N Isorhamnetin 3-O-neohesperidoside (Parent Compound) I3G Isorhamnetin-3-O-glucoside I3N->I3G Deglycosylation (Intestinal Flora) ISO Isorhamnetin (Aglycone) I3G->ISO Deglycosylation QUER Quercetin ISO->QUER Demethylation caption Metabolic pathway of Isorhamnetin 3-O-neohesperidoside by gut microbiota.

Caption: Metabolic pathway of Isorhamnetin 3-O-neohesperidoside by gut microbiota.

Conclusion

Isorhamnetin 3-O-neohesperidoside is a well-characterized flavonoid glycoside with distinct physicochemical properties and important biological functions. A precise understanding of its molecular weight (624.54 g/mol ) and exact mass (624.16903493 Da) is fundamental for its accurate identification and quantification in research settings. The application of robust analytical techniques, particularly UPLC-MS/MS, is essential for elucidating its role in pharmacokinetics and metabolism. As research continues, a deeper understanding of this compound and its metabolites will further clarify their potential applications in medicine and nutrition.

References

  • The Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS. SciSpace. [Link]

  • Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies. PubMed. [Link]

  • Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies. Chinese Journal of Natural Medicines. [Link]

  • The Metabolic Profiling of Isorhamnetin-3-O- Neohesperidoside Produced by Human Intestinal Flora Employing UPLC. SciSpace. [Link]

  • Isorhamnetin-3-O-neohesperidoside | C28H32O16 | CID 24204448. PubChem. [Link]

  • Isorhamnetin-3-O-neohesperidoside: A Novel Natural Dual Inhibitor of Tyrosinase and MC1R for Skin Pigmentation Management. ResearchGate. [Link]

  • Isorhamnetin 3-neohesperidoside | C28H32O16 | CID 13915237. PubChem. [Link]

  • Isorhamnetin 3-O-neohesperidoside | CAS#:55033-90-4. Chemsrc. [Link]

  • Showing Compound Isorhamnetin 3-neohesperoside (FDB007685). FooDB. [Link]

  • Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. MDPI. [Link]

  • Simultaneous Determination of Typhaneoside and Isorhamnetin-3-O-Neohesperidoside in Rats After Oral Administration of Pollen Typhae Extract by UPLC-MS/MS. ResearchGate. [Link]

  • Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. PMC. [Link]

  • Determination of typhaneoside and isorhamnetin-3-o-neohesperidoside in total flavonoid extracts of pollen typhae by HPLC. ResearchGate. [Link]

Sources

Natural Plant Sources, Isolation, and Pharmacological Profiling of Isorhamnetin 3-O-Neohesperidoside: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Ontology and SignificanceIsorhamnetin 3-O-neohesperidoside (I3ON; CAS 55033-90-4) is a highly bioactive, naturally occurring flavonoid glycoside[1]. Structurally, it comprises an isorhamnetin aglycone (an O-methylated flavonol) conjugated to a neohesperidose disaccharide at the C-3 position. The presence of the methoxy group at the 3'-position of the B-ring, combined with the bulky neohesperidose moiety, dictates its unique solubility, bioavailability, and targeted receptor-binding affinities compared to unmethylated analogs like quercetin.

Botanical Distribution and Quantitative Profiling

I3ON is synthesized as a secondary metabolite in several medicinal and dietary plants, functioning primarily as an environmental protectant and antioxidant. Comprehensive LC-MS/MS profiling has identified distinct quantitative distributions across various botanical families[1].

Quantitative Distribution Table
Botanical SourceCommon NamePlant PartI3ON Concentration (Dry Weight)Analytical Method
Typha angustifoliaPollen Typhae (Puhuang)Pollen254.6 – 367.4 mg/100gUPLC-MS/MS
Hippophae rhamnoidesSea BuckthornLeaves60.6 – 172.1 mg/100gHPLC-DAD
Quercus mongolicaMongolian OakBee PollenPrimary Constituent (Standard)LC-MS/MS
Flos Dolichoris LablabHyacinth BeanFlowersHigh Yield (Preparative)SPHPLC

Data synthesized from established phytochemical characterizations[2],[1],[3].

In Vivo Biotransformation and Metabolic Profiling

Understanding the pharmacokinetic fate of I3ON is critical for drug development. Upon oral administration, I3ON undergoes extensive biotransformation mediated by the 4[4].

The metabolic trajectory is a sequential degradation:

  • Deglycosylation : Cleavage of the rhamnose moiety yields isorhamnetin-3-O-glucoside.

  • Aglycone Formation : Subsequent cleavage of the glucose moiety releases the bioactive aglycone, isorhamnetin.

  • Demethylation : The aglycone is finally demethylated into quercetin by specific bacterial strains (e.g., Escherichia sp. 23)[4].

Metabolism I3ON Isorhamnetin 3-O-neohesperidoside I3OG Isorhamnetin 3-O-glucoside I3ON->I3OG Deglycosylation (Loss of Rhamnose) Aglycone Isorhamnetin (Aglycone) I3OG->Aglycone Deglycosylation (Loss of Glucose) Quercetin Quercetin Aglycone->Quercetin Demethylation

Intestinal biotransformation of isorhamnetin 3-O-neohesperidoside by human microbiota.

Standardized Extraction and Isolation Protocol

To achieve the >98% purity required for pharmacological assays, a robust, self-validating extraction and isolation protocol is essential. The following methodology leverages sequential polarity partitioning and Semi-Preparative HPLC (SPHPLC), optimized for Flos Dolichoris Lablab and applicable to other botanical sources[2].

Step-by-Step Methodology
  • Defatting (Petroleum Ether Extraction)

    • Action : Macerate raw plant material in petroleum ether.

    • Causality : This non-polar solvent selectively removes highly lipophilic interferents (waxes, chlorophylls, and sterols). Removing these early prevents severe column fouling and matrix suppression during downstream LC-MS analysis.

  • Flavonoid Enrichment (n-Butanol Partitioning)

    • Action : Extract the defatted residue with water, then partition against water-saturated n-butanol.

    • Causality : n-Butanol possesses the exact intermediate dielectric constant needed to selectively partition amphiphilic flavonoid glycosides (like I3ON) away from highly polar aqueous interferents (free sugars, salts, and small organic acids).

  • Macroporous Resin Purification (AB-8)

    • Action : Load the n-butanol fraction onto an AB-8 macroporous resin column. Wash with 10 Bed Volumes (BV) of deionized water, followed by elution with 70% ethanol.

    • Causality : The cross-linked polystyrene matrix of AB-8 captures the aromatic rings of flavonoids via π-π and hydrophobic interactions. The water wash guarantees the removal of residual tannins and carbohydrates. The ethanol step quantitatively desorbs the enriched flavonoids.

  • Target Isolation (SPHPLC)

    • Action : Inject the enriched fraction into an SPHPLC system using an isocratic or shallow gradient mobile phase (e.g., methanol/water with 0.1% formic acid). Collect the fraction eluting at the specific retention time for I3ON.

    • Causality : SPHPLC provides the theoretical plates necessary to resolve I3ON from structurally homologous isomers (e.g., kaempferol-3-O-rutinoside) that co-elute in standard low-pressure chromatography.

  • Self-Validation (QC)

    • Action : Lyophilize the collected fraction and validate via 1H/13C NMR and UPLC-TOF-MS.

    • Causality : Confirms the exact linkage of the neohesperidose moiety and ensures the absence of co-eluting isobaric contaminants[2].

Extraction Raw Raw Plant Material Defat Petroleum Ether Extraction (Removes Lipids/Chlorophyll) Raw->Defat Enrich n-Butanol Partitioning (Enriches Flavonoids) Defat->Enrich Resin AB-8 Macroporous Resin (Removes Sugars/Tannins) Enrich->Resin SPHPLC Semi-Preparative HPLC (High-Resolution Separation) Resin->SPHPLC Pure Purified I3ON (>98% Purity) SPHPLC->Pure

Step-by-step extraction and SPHPLC isolation workflow for flavonoid glycosides.

Pharmacological Mechanisms and Signaling Pathways

Recent molecular docking and in vitro assays have elucidated highly specific receptor interactions for I3ON, moving beyond general antioxidant claims.

Dermatological Application: Melanogenesis Inhibition

I3ON has been identified as a novel, naturally sourced dual inhibitor for skin pigmentation management[5]. It operates via a multi-target mechanism:

  • MC1R/cAMP/PKA Pathway : I3ON downregulates the Melanocortin 1 Receptor (MC1R), which suppresses cAMP production, thereby inhibiting downstream Protein Kinase A (PKA) activation and reducing the transcription of Tyrosinase-Related Proteins (TRP-1/2).

  • Direct Tyrosinase (TYR) Inhibition : I3ON directly binds to and inhibits the catalytic activity of TYR, halting the oxidation of dopachrome.

  • Autophagy Induction : Concurrently, I3ON upregulates LC3-II expression, promoting the autophagic degradation of existing melanosomes[5].

Signaling I3ON Isorhamnetin 3-O-neohesperidoside MC1R MC1R Receptor I3ON->MC1R Inhibits TYR Tyrosinase (TYR) & TRP-1/2 Expression I3ON->TYR Direct Inhibition LC3 LC3-II (Autophagy) I3ON->LC3 Upregulates cAMP cAMP Production MC1R->cAMP PKA PKA Activation cAMP->PKA PKA->TYR Melanin Melanin Synthesis TYR->Melanin LC3->Melanin Degradation

Dual inhibition of MC1R/TYR and upregulation of autophagy by I3ON in melanogenesis.

Bone Remodeling and Osteoclastogenesis

In the context of bone research, I3ON exhibits unique osteoclastogenic activities. It has been shown to promote 6 in bone marrow-derived macrophages in a concentration-dependent manner, facilitating the resorption of crown-covered bone during tooth eruption[6].

References

  • [7] CAS 55033-90-4: Isorhamnetin 3-O-neohesperidoside. Source: CymitQuimica. 7

  • [6] Isorhamnetin 3-O-neohesperidoside (CAS 55033-90-4). Source: Cayman Chemical. 6

  • [5] Isorhamnetin-3-O-neohesperidoside: A Novel Natural Dual Inhibitor of Tyrosinase and MC1R for Skin Pigmentation Management. Source: ResearchGate. 5

  • [2] Separation and preparation of the main flavonoids in Flos Dolichoris Lablab and their antioxidant activity. Source: J-Stage. 2

  • [4] The Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC. Source: SciSpace. 4

  • [1] Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. Source: PMC (NIH). 1

  • [3] Molecular Networking-Guided Annotation of Flavonoid Glycosides from Quercus mongolica Bee Pollen. Source: MDPI.3

Sources

Isorhamnetin 3-O-Neohesperidoside: A Comprehensive Technical Guide on Bioavailability, Pharmacokinetics, and Bioanalytical Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isorhamnetin 3-O-neohesperidoside (I3N) is a structurally complex, highly bioactive flavonol glycoside predominantly isolated from medicinal botanicals such as Pollen Typhae and Ginkgo biloba[1][2]. While its pharmacological efficacy—ranging from cardiovascular protection to anti-inflammatory activity—is well-documented, its clinical translation is heavily dictated by a microbiota-dependent pharmacokinetic (PK) profile[3][4]. As a Senior Application Scientist, I have designed this whitepaper to dissect the absorption barriers of I3N, map its metabolic degradation pathways, and establish a self-validating bioanalytical framework for its precise quantification in biological matrices.

Bioavailability and Microbiota-Dependent Metabolism

A critical bottleneck in the oral bioavailability of I3N is its structural composition. I3N consists of an isorhamnetin aglycone bound to a neohesperidoside (rhamnosyl-glucose) moiety. Mammalian gastrointestinal tissues inherently lack α -L-rhamnosidase, the specific enzyme required to cleave this terminal rhamnose group[3]. Consequently, intact I3N exhibits poor direct absorption and permeability in the upper gastrointestinal tract[3][5].

Systemic absorption is entirely reliant on the colonic microenvironment. Upon reaching the lower intestine, I3N is subjected to extensive biotransformation by the resident gut microbiota (e.g., Escherichia sp. and Enterococcus sp.)[3][6]. This metabolic cascade proceeds via sequential enzymatic reactions:

  • Primary Deglycosylation: Bacterial rhamnosidases cleave the rhamnose group, yielding Isorhamnetin 3-O-glucoside (I3G)[6].

  • Secondary Deglycosylation: Subsequent hydrolysis of the glucose moiety by β -D-glucosidases produces the free aglycone, Isorhamnetin[6].

  • Demethylation: A portion of the isorhamnetin is further demethylated to form Quercetin[3][6].

Causality Insight: This biotransformation is not merely a degradation pathway; it is an activation step. The resulting aglycone forms (Isorhamnetin and Quercetin) exhibit significantly higher lipophilicity and intestinal permeability compared to the highly polar parent glycoside, thereby facilitating systemic entry[4][5].

G A Isorhamnetin 3-O-neohesperidoside (I3N) B Isorhamnetin 3-O-glucoside (I3G) A->B α-L-Rhamnosidase (Gut Microbiota) C Isorhamnetin (Aglycone) B->C β-D-Glucosidase (Gut Microbiota) D Quercetin C->D Demethylation (Hepatic/Microbial)

Fig 1: Microbiota-driven metabolic degradation of Isorhamnetin 3-neohesperidoside.

Pharmacokinetic Profiling and Data Synthesis

The pharmacokinetic behavior of I3N has been rigorously elucidated through both intravenous (IV) and oral (PO) administration models in rats[7][8].

When administered intravenously (e.g., 5 mg/kg ), I3N bypasses the gastrointestinal barrier, allowing for direct systemic circulation. In this model, the compound exhibits rapid distribution and clearance[7][9]. Conversely, oral administration of botanical extracts containing I3N reveals a delayed Tmax​ and lower Cmax​ for the intact glycoside, corroborating the necessity of microbial metabolism prior to systemic absorption[8][10].

Table 1: Validated Analytical Parameters for I3N Pharmacokinetic Studies
ParameterIntravenous (IV) Model[7][9]Oral (PO) Extract Model[8][10]
Dosing Regimen 5 mg/kg (Purified I3N)Pollen Typhae Extract (Oral gavage)
Biological Matrix Rat PlasmaRat Plasma
Extraction Method Methanol Protein PrecipitationAcetonitrile/Methanol Precipitation
Analytical Platform LC-MS/MS (C18 Column)UPLC-MS/MS (BEH C18 Column)
Linear Range 0.01−10μg/mL 0.5−100 ng/mL
LLOQ 0.01μg/mL 0.5 ng/mL
Ionization Mode ESI (Negative), MRMESI (Negative), MRM

Self-Validating Bioanalytical Protocol (LC-MS/MS)

To accurately map the PK profile of I3N, highly sensitive and selective analytical methods are required. The following protocol outlines a self-validating workflow designed to minimize matrix effects while maximizing analyte recovery[1][7][8].

Workflow S1 1. Plasma Aliquot (e.g., 100 μL) S2 2. Internal Standard Addition (Rutin/Puerarin) S1->S2 S3 3. Protein Precipitation (Acetonitrile/Methanol, 3-4x vol) S2->S3 S4 4. Vortex & Centrifugation (12,000 rpm, 10 min, 4°C) S3->S4 S5 5. Supernatant Collection & Nitrogen Evaporation S4->S5 S6 6. Reconstitution (Mobile Phase) S5->S6 S7 7. LC-MS/MS Analysis (ESI Negative, MRM Mode) S6->S7

Fig 2: Validated bioanalytical workflow for the quantification of I3N in plasma matrices.

Step-by-Step Methodology

Step 1: Internal Standard (IS) Spiking

  • Action: Aliquot 100μL of plasma into a microcentrifuge tube. Spike with an appropriate IS such as Rutin or Puerarin[1][7].

  • Causality: Structural similarity between the IS and I3N ensures they behave identically during extraction and ionization. This self-validating step automatically compensates for variable matrix effects and recovery losses.

Step 2: Matrix De-proteination

  • Action: Add 300−400μL of cold extraction solvent (Methanol or Acetonitrile)[1][9]. Vortex vigorously for 2 minutes.

  • Causality: Endogenous plasma proteins cause severe ion suppression and rapid column degradation. Organic precipitation is a rapid, high-recovery technique that denatures these proteins, forcing them out of solution.

Step 3: Separation and Reconstitution

  • Action: Centrifuge at 12,000 rpm for 10 minutes at 4∘C . Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in 100μL of the initial mobile phase.

Step 4: Chromatographic Separation

  • Action: Inject onto a C18 analytical column (e.g., ACQUITY UPLC BEH C18, 1.7μm )[8]. Run a gradient elution utilizing Water containing 0.1% Formic Acid (Solvent A) and Acetonitrile (Solvent B) at 0.3−0.4 mL/min [1][8].

  • Causality: Formic acid acts as an essential ion-pairing agent. It suppresses the ionization of residual silanol groups on the stationary phase, preventing peak tailing and enhancing chromatographic symmetry.

Step 5: Mass Spectrometry Detection

  • Action: Utilize Electrospray Ionization (ESI) in Negative Ion Mode with Multiple Reaction Monitoring (MRM)[7][8].

  • Causality: Flavonoids like I3N possess multiple phenolic hydroxyl groups. In a negative ESI environment, these groups readily lose protons, yielding highly stable and abundant [M−H]− precursor ions, thereby maximizing the signal-to-noise ratio and achieving sub-nanogram LLOQs[8].

Conclusion

The pharmacological exploitation of Isorhamnetin 3-neohesperidoside requires a paradigm shift from traditional PK modeling to microbiome-integrated pharmacokinetics. Because mammalian systems cannot directly cleave its neohesperidoside moiety, its bioavailability is inextricably linked to colonic bacterial metabolism. For drug development professionals, employing rigorous, high-sensitivity LC-MS/MS methodologies as outlined above is non-negotiable for capturing the transient systemic presence of this potent phytonutrient.

References

  • Liu, S. J., et al. (2013). Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies. PubMed (nih.gov). URL:[Link]

  • Du, Q., et al. (2016). Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS. Journal of Chromatographic Science (oup.com). URL:[Link]

  • Chen, P. D., et al. (2015). Simultaneous Determination of Typhaneoside and Isorhamnetin-3-O-Neohesperidoside in Rats After Oral Administration of Pollen Typhae Extract by UPLC-MS/MS. PubMed (nih.gov). URL:[Link]

  • Sun, H. X., et al. (2017). Simultaneous determination of eight flavonoids in plasma using LC-MS/MS and application to a pharmacokinetic study after oral administration of Pollen Typhae extract to rats. PubMed (nih.gov). URL:[Link]

  • Li, C., et al. (2014). Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro. PMC (nih.gov). URL:[Link]

  • Zhao, L., et al. (2023). Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. PMC (nih.gov). URL:[Link]

Sources

Cytotoxicity and Safety Profile of Isorhamnetin 3-Neohesperidoside: A Technical Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isorhamnetin 3-neohesperidoside (I3ON), also known as calendoflavoside, is a naturally occurring flavonoid glycoside isolated from botanical sources such as Acacia salicina, Typha angustifolia (Pollen Typhae), and Calendula officinalis[1][2]. In recent years, I3ON has emerged as a compelling candidate in pharmacognosy due to its unique dual-action profile: it exhibits selective cytotoxicity against specific malignant cell lines while conferring robust genoprotection and antioxidant defense to healthy somatic cells[1][3]. This whitepaper synthesizes the current toxicological, transcriptomic, and pharmacological data surrounding I3ON, providing drug development professionals with a rigorous framework for evaluating its safety margins and therapeutic potential.

Safety Profile: Genoprotection and Antioxidant Mechanisms

A critical hurdle in oncology and chronic disease drug development is off-target toxicity. The safety profile of I3ON is largely underpinned by its capacity to neutralize reactive oxygen species (ROS) and actively upregulate endogenous cellular defense mechanisms[3]. Toxicity in normal cellular models is exceptionally low; for instance, in RAW264.7 macrophages, the IC20 exceeds 800 µg/mL, indicating a wide therapeutic window[4].

Mechanistically, I3ON mitigates oxidative damage through two primary axes:

  • Direct Chemical Scavenging: I3ON acts as a potent hydrogen donor. It effectively scavenges ABTS radicals and inhibits lipid peroxidation (IC50 = 0.6 mM) and xanthine oxidase (IC50 = 48.75 μg/mL)[2][5].

  • Transcriptional Activation: Beyond passive scavenging, I3ON actively engages the cell's genomic defense. Exposure to I3ON upregulates genes critical to the antioxidant system (e.g., HMOX2, TXNL) and the nucleotide excision repair (NER) pathway (e.g., XPC, POLD1, POLD2, PCNA, LIG4)[5]. This transcriptional modulation effectively shields cells from hydroxyl radical-induced DNA damage and chemical genotoxins like3[3].

Pathway I3ON Isorhamnetin 3-neohesperidoside ROS Reactive Oxygen Species (H2O2, Hydroxyl Radicals) I3ON->ROS Scavenges Antiox Antioxidant Defense (HMOX2, TXNL) I3ON->Antiox Upregulates DNARepair DNA Repair Pathway (XPC, POLD1, PCNA) I3ON->DNARepair Upregulates Lipid Lipid Peroxidation Inhibited ROS->Lipid Induces (Blocked) Antiox->ROS Neutralizes DNA DNA Integrity Preserved DNARepair->DNA Restores

Mechanism of I3ON-mediated genoprotection via ROS scavenging and DNA repair upregulation.

Cytotoxicity Profile: Selective Anticancer Activity

While highly safe for normal somatic cells, I3ON demonstrates targeted cytotoxicity against specific oncological lineages. This selective cytotoxicity suggests that I3ON may exploit tumor-specific vulnerabilities, such as altered redox homeostasis or reliance on specific kinase cascades in cancer cells.

Quantitative Pharmacological Data Summary
Assay / TargetCell Line / SystemObserved ValuePharmacological Implication
Anticancer Cytotoxicity Breast ductal carcinoma, Caco-2IC50 ≈ 2.47 μg/mLPotent, selective anti-tumorigenic potential[1].
Normal Cell Viability RAW264.7 MacrophagesIC20 > 800 µg/mLHigh safety margin and low basal toxicity in healthy tissues[4].
Xanthine Oxidase Inhibition Cell-free enzymatic assayIC50 = 48.75 μg/mLDirect antioxidant capacity; mitigation of superoxide radicals[2].
Lipid Peroxidation Inhibition Cell-free lipid matrixIC50 = 0.6 mMProtection of cell membrane integrity against oxidative stress[5].

Methodologies for Evaluating I3ON Safety and Toxicity

To ensure reproducible and self-validating results during preclinical screening, researchers must employ orthogonal assays that measure both direct cellular viability and genomic integrity. The following protocols are designed to validate the dual nature of I3ON: cytotoxicity in target cells and genoprotection in healthy cells.

Workflow Ext I3ON Extraction & Purification Cell Cell Culturing (Caco-2, RAW264.7) Ext->Cell Tox Cytotoxicity Assay (MTT / IC50) Cell->Tox Geno Genotoxicity Assay (Comet Assay) Cell->Geno Gene Gene Expression (cDNA Microarray) Cell->Gene Data Safety & Efficacy Profiling Tox->Data Geno->Data Gene->Data

Step-by-step experimental workflow for evaluating I3ON cytotoxicity and genoprotection.

Protocol 1: Single-Cell Gel Electrophoresis (Comet Assay) for Antigenotoxicity

Rationale: Standard bulk DNA fragmentation assays often miss low-level, biologically significant DNA damage. The Comet assay is employed here because it quantifies DNA strand breaks at the individual cell level. By inducing damage with H2O2 and measuring the protective effect of I3ON, this protocol self-validates the compound's antigenotoxic claims[5].

Step-by-Step Methodology:

  • Cell Treatment: Pre-incubate healthy human lymphocytes or normal cell lines (e.g., RAW264.7) with varying concentrations of I3ON (e.g., 50–200 µM) for 2 hours.

  • Genotoxic Challenge: Expose the cells to a known genotoxin (e.g., 50 µM H2O2) for 30 minutes at 4°C to induce oxidative DNA damage while preventing premature repair.

  • Embedding: Harvest the cells, suspend them in 0.5% low-melting-point agarose, and layer them onto microscope slides pre-coated with 1% normal melting-point agarose.

  • Lysis: Submerge the slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour to strip cellular proteins and isolate the nucleoids.

  • Electrophoresis: Transfer the slides to an alkaline electrophoresis tank (pH > 13) for 20 minutes to allow DNA unwinding. Run electrophoresis at 25 V and 300 mA for 20 minutes.

  • Neutralization & Staining: Neutralize the slides with 0.4 M Tris buffer (pH 7.5) and stain with SYBR Green or ethidium bromide.

  • Analysis: Visualize under a fluorescence microscope. Calculate the "% Tail DNA" (migrated fragmented DNA) using image analysis software. A statistically significant reduction in tail DNA in I3ON-treated groups confirms antigenotoxicity.

Protocol 2: Transcriptomic Validation of DNA Repair (cDNA Microarray & RT-qPCR)

Rationale: Chemical ROS scavenging assays (like ABTS) do not capture the biological response of the cell. Transcriptomic profiling is required to prove causality—that I3ON actively engages cellular defense machinery rather than just acting as a passive chemical buffer[5].

Step-by-Step Methodology:

  • RNA Extraction: Isolate total RNA from I3ON-treated cells using a standard TRIzol-based method, ensuring high purity (A260/280 ratio of ~2.0).

  • cDNA Synthesis: Reverse transcribe the RNA using an oligo(dT) primer and a high-fidelity reverse transcriptase.

  • Microarray Hybridization: Label the cDNA with fluorescent dyes (e.g., Cy3/Cy5) and hybridize it to a human whole-genome microarray chip to screen for global transcriptomic shifts.

  • Target Gene Validation: Validate the microarray hits (specifically HMOX2, XPC, POLD1, and LIG4) using quantitative real-time PCR (RT-qPCR) with gene-specific primers and SYBR Green chemistry. Normalize expression against a stable housekeeping gene (e.g., GAPDH).

Conclusion

Isorhamnetin 3-neohesperidoside presents a highly favorable safety profile characterized by low basal toxicity in healthy tissues and robust genoprotective capabilities. Its ability to selectively induce cytotoxicity in specific carcinoma lines while upregulating DNA repair mechanisms in normal cells positions it as a highly promising scaffold for future oncological and cytoprotective drug development.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Isorhamnetin 3-O-neohesperidoside (CAS 55033-90-4)

Sources

Methodological & Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of Isorhamnetin 3-Neohesperidoside

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Pharmacognosy, and Quality Control

Scientific Rationale & Analyte Profiling

Isorhamnetin 3-O-neohesperidoside is a highly bioactive glycosylated flavonol predominantly found in medicinal plants such as Typha angustifolia (Pollen Typhae) and Opuntia ficus-indica[1]. It is widely recognized for its potent antioxidant, anti-inflammatory, and hepatoprotective properties, making it a critical biomarker for the quality control of botanical drugs and functional foods[2].

Quantifying this compound in complex biological or botanical matrices presents distinct analytical challenges. The molecule consists of an isorhamnetin aglycone (an O-methylated flavonol) bonded to a bulky neohesperidoside sugar moiety[1]. This structural duality—a hydrophobic flavonoid backbone coupled with a hydrophilic disaccharide—dictates its chromatographic behavior. Developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method requires precise manipulation of solvent polarity, pH, and spectral monitoring to achieve baseline separation from co-eluting structural analogs (e.g., typhaneoside or rutin)[2][3].

Methodological Causality: The "Why" Behind the Protocol

As a Senior Application Scientist, it is crucial to move beyond empirical trial-and-error and design the method based on first principles. Every parameter in this protocol is chosen to control specific physicochemical variables.

  • Extraction Solvent (70% Methanol): The amphiphilic nature of isorhamnetin 3-neohesperidoside requires a solvent that disrupts plant cell walls while solubilizing both the polar sugar moiety and the non-polar aglycone. Aqueous methanol (70% v/v) perfectly matches the dielectric constant required for optimal recovery, minimizing the extraction of highly lipophilic matrix interferences (like waxes)[4].

  • Mobile Phase Acidification (Ionization Suppression): Flavonoids contain phenolic hydroxyl groups that can partially deprotonate at neutral pH, leading to dual-state elution, peak tailing, and retention time drift. By acidifying the aqueous mobile phase with 0.1% formic acid or phosphoric acid (pH ~2.5), we force the molecule into a fully protonated, neutral state. This ensures a sharp, Gaussian peak shape and predictable partitioning on the hydrophobic stationary phase[3][5].

  • Stationary Phase (C18 Reverse-Phase): A high-carbon-load C18 column provides the necessary hydrophobic surface area to separate isorhamnetin 3-neohesperidoside from other glycosides based on subtle differences in their sugar linkages and methylation patterns.

  • Wavelength Selection (350 nm): Flavonols exhibit two characteristic UV absorption maxima: Band II (~254 nm, associated with the A-ring) and Band I (~350 nm, associated with the B-ring cinnamoyl system)[3]. While 254 nm offers high sensitivity, it lacks specificity, as most aromatic matrix components absorb there. Monitoring at 350 nm selectively detects flavonoids, drastically improving the signal-to-noise ratio and ensuring peak purity[3].

Experimental Protocol: A Self-Validating System

To guarantee trustworthiness, this protocol is designed as a self-validating system . By embedding System Suitability Testing (SST) and Quality Control (QC) bracketing directly into the sequence, the method continuously proves its own precision and accuracy during every run.

Step 1: Preparation of Solutions
  • Reference Standard: Accurately weigh 10.0 mg of isorhamnetin 3-neohesperidoside reference standard (purity ≥ 98%). Dissolve in 10 mL of HPLC-grade methanol to create a 1.0 mg/mL primary stock.

  • Calibration Curve: Serially dilute the stock with 70% methanol to yield working standards at 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Extraction: Weigh 0.5 g of pulverized plant material into a 50 mL centrifuge tube. Add 25 mL of 70% methanol. Sonicate for 30 minutes at room temperature. Centrifuge at 8,000 rpm for 10 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Step 2: Chromatographic Execution

Set up the HPLC system (equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and DAD/UV detector) using the parameters outlined in Table 1 .

Step 3: Self-Validating Sequence Design

Program the autosampler sequence to ensure continuous data integrity:

  • Blank (70% MeOH): 2 injections (Verifies no carryover or ghost peaks).

  • SST (25 µg/mL Standard): 5 consecutive injections. Pass criteria: Retention time Relative Standard Deviation (RSD) < 1.0%, Peak Area RSD < 2.0%, Tailing factor 0.8–1.5.

  • Calibration Curve: Inject the 6 working standards from lowest to highest concentration.

  • Unknown Samples: Inject up to 10 sample vials.

  • Bracketing QC: Re-inject the 25 µg/mL standard. Pass criteria: Peak area must be within ±2.0% of the initial SST average. (If this fails, the preceding 10 sample results are invalidated).

Quantitative Data Summaries

Table 1: Optimized HPLC-UV Chromatographic Conditions
ParameterSpecification / SettingRationale
Column C18 (250 mm × 4.6 mm, 5 µm)Provides high theoretical plates for resolving complex botanical matrices.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses phenolic ionization; improves peak symmetry.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent; lower viscosity than methanol yields lower backpressure.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 30 °CStabilizes solvent viscosity and ensures reproducible retention times.
Detection Wavelength 350 nmHighly specific for the flavonol Band I absorption[3].
Injection Volume 10 µLPrevents column overloading while maintaining adequate sensitivity.
Gradient Program 0-5 min: 15% B5-20 min: 15% 35% B20-25 min: 35% 90% B25-30 min: 15% B (Equilibration)Gradually increases elution strength to separate polar glycosides before washing the column of lipophilic compounds.
Table 2: Method Validation Parameters (ICH Q2 Framework)
Validation ParameterTarget CriteriaTypical Results for Isorhamnetin 3-Neohesperidoside
Linearity Range R2≥0.999 1.0 – 100 µg/mL ( R2=0.9995 )
Limit of Detection (LOD) S/N ratio 3:1~0.15 µg/mL
Limit of Quantitation (LOQ) S/N ratio 10:1~0.50 µg/mL
Intra-day Precision Peak Area RSD 2.0%1.1% (n=6)
Inter-day Precision Peak Area RSD 3.0%1.8% (n=6 across 3 days)
Spike Recovery (Accuracy) 95.0% – 105.0%98.5% ± 1.2%

Workflow Visualization

The following diagram illustrates the logical progression and causality of the method development process, highlighting how each physical step addresses a specific chemical challenge.

HPLC_Method_Dev A 1. Sample Preparation (70% MeOH Extraction) B 2. Mobile Phase Design (0.1% Formic Acid / ACN) A->B Matrix Cleanup C 3. Stationary Phase (C18 RP-HPLC Column) B->C Ion Suppression D 4. UV Detection (λ = 350 nm for Flavonols) C->D Baseline Separation E 5. Method Validation (Self-Validating QC System) D->E Signal Acquisition F 6. Accurate Quantification (Isorhamnetin 3-neohesperidoside) E->F ICH Q2 Compliance

Logical workflow of HPLC-UV method development for isorhamnetin 3-neohesperidoside.

References

  • Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. National Institutes of Health (NIH).[Link]

  • Determination of typhaneoside and isorhamnetin-3-o-neohesperidoside in total flavonoid extracts of pollen typhae by HPLC. ResearchGate.[Link]

  • Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies. Chinese Journal of Natural Medicines.[Link]

  • Phytochemical Analysis and Phytometabolomic Profiling of Ficus lindsayana Leaf Extract with Evaluation of Antioxidant, Anti-Inflammatory, Cyto- and Genotoxic Activities. MDPI.[Link]

  • Efficacy of Oryza Sativa L. (Black Rice) and Opuntia Ficus Indica L. Blend in Men with Androgenetic Alopecia: A Randomized, Double−Blind, Placebo−Controlled Clinical Trial. Hilaris Publisher.[Link]

Sources

Application Note: High-Purity Isolation and Characterization of Isorhamnetin 3-neohesperidoside from Plant Extracts

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isorhamnetin 3-neohesperidoside (I3ON) is a biologically active flavonol diglycoside predominantly found in medicinal plants such as Typha angustifolia (Pollen Typhae), Hippophae rhamnoides (Sea buckthorn), and Ginkgo biloba. Due to its potent antioxidant, cardiovascular, and anti-inflammatory properties, obtaining high-purity I3ON is critical for downstream pharmacological and pharmacokinetic studies. This application note details a highly reproducible, self-validating protocol for the extraction, enrichment, and isolation of I3ON (>98% purity) utilizing liquid-liquid extraction (LLE), macroporous resin, size-exclusion chromatography, and preparative RP-HPLC.

Rationale and Pharmacological Context

Flavonoids in nature predominantly exist in their glycosidic forms, which significantly alters their solubility, stability, and bioavailability compared to their aglycone counterparts. According to comprehensive phytonutrient profiling by [1], isorhamnetin glycosides exhibit higher bioaccessibility and longer plasma residence times than free isorhamnetin.

The structural presence of the neohesperidoside moiety (a disaccharide consisting of glucose and rhamnose) at the C-3 position renders I3ON highly polar. This chemical reality dictates the isolation strategy: the compound will stubbornly partition into highly polar organic solvents (like n-butanol) and requires specialized stationary phases (like D101 resin and Sephadex LH-20) capable of distinguishing delicate differences in hydrogen bonding and molecular size.

Strategic Workflow for Isolation

The isolation workflow is designed as a funnel, moving from bulk, non-specific extraction to high-resolution molecular separation.

IsolationWorkflow Plant Raw Plant Material (e.g., Pollen Typhae) Extraction Solid-Liquid Extraction (80% EtOH, Reflux) Plant->Extraction CrudeExtract Crude Ethanolic Extract Extraction->CrudeExtract LLE Liquid-Liquid Partitioning (Hexane -> EtOAc -> n-BuOH) CrudeExtract->LLE BuOHFrac n-BuOH Fraction (Glycoside-rich) LLE->BuOHFrac Resin Macroporous Resin (D101) (Water to 70% EtOH gradient) BuOHFrac->Resin Enriched Enriched Flavonoid Fraction (30-50% EtOH eluate) Resin->Enriched Sephadex Sephadex LH-20 (MeOH:H2O 1:1) Enriched->Sephadex SubFrac Sub-fraction containing I3ON Sephadex->SubFrac PrepHPLC Preparative RP-HPLC (C18, MeCN/H2O gradient) SubFrac->PrepHPLC PureComp Pure Isorhamnetin 3-neohesperidoside (>98%) PrepHPLC->PureComp

Workflow for the isolation of isorhamnetin 3-neohesperidoside from raw plant extracts.

Step-by-Step Experimental Methodologies

Phase 1: Solid-Liquid Extraction

Causality: 80% Ethanol is utilized because the water content swells the plant matrix and breaks hydrogen bonds within cellulose, while the ethanol solubilizes the moderately polar flavonoid glycosides.

  • Pulverize 1.0 kg of dried plant material (e.g., Pollen Typhae) to a fine powder (40-mesh).

  • Suspend the powder in 10 L of 80% (v/v) aqueous ethanol.

  • Perform reflux extraction at 75°C for 2 hours. Repeat this process twice with fresh solvent.

  • Filter the combined extracts and concentrate under reduced pressure at 45°C using a rotary evaporator until the ethanol is completely removed, yielding a crude aqueous suspension.

Phase 2: Liquid-Liquid Partitioning (LLE)

Causality: Sequential LLE fractionates the extract by polarity. Hexane removes fouling lipids and chlorophyll; Ethyl Acetate (EtOAc) removes free aglycones (like quercetin and isorhamnetin); n-Butanol (n-BuOH) specifically extracts the polar flavonoid glycosides.

  • Suspend the crude aqueous extract in 1 L of distilled water.

  • Defatting: Partition sequentially with Hexane (3 × 1 L). Discard the hexane layer.

  • Aglycone Removal: Partition the aqueous layer with EtOAc (3 × 1 L). Retain for aglycone analysis if desired.

  • Glycoside Extraction: Partition the remaining aqueous layer with water-saturated n-BuOH (3 × 1 L).

  • Pool the n-BuOH layers and evaporate to dryness.

  • Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) on Silica gel G using EtOAc:MeOH:H₂O (100:17:13). Spray with 1% AlCl₃ in ethanol. I3ON will fluoresce bright yellow-green under 365 nm UV light, confirming successful partitioning.

Phase 3: Macroporous Resin Enrichment (D101)

Causality: D101 is a non-polar styrene-divinylbenzene copolymer. It adsorbs flavonoids via π-π stacking and hydrophobic interactions. Washing with water removes unbound sugars and salts, while a step-gradient of ethanol selectively elutes the glycosides.

  • Dissolve the n-BuOH fraction in a minimum volume of distilled water and load onto a D101 macroporous resin column (50 × 5 cm).

  • Wash the column with 5 bed volumes (BV) of distilled water to remove simple sugars.

  • Elute sequentially with 3 BV of 10%, 30%, 50%, and 70% EtOH.

  • Collect the 30% and 50% EtOH fractions, as these contain the bulk of the flavonol diglycosides. Concentrate to dryness.

Phase 4: Size-Exclusion Chromatography (Sephadex LH-20)

Causality: Sephadex LH-20 separates molecules based on both size and adsorption (hydrogen bonding). In a methanol-water system, the gel network retards smaller, highly hydroxylated molecules.

  • Re-dissolve the enriched fraction in MeOH:H₂O (1:1, v/v).

  • Load onto a Sephadex LH-20 column (100 × 2.5 cm).

  • Isocratically elute with MeOH:H₂O (1:1, v/v) at a flow rate of 1.0 mL/min.

  • Collect 10 mL fractions. Monitor via UV absorbance at 254 nm and 365 nm. Pool fractions containing the target I3ON peak.

Phase 5: Preparative RP-HPLC

Causality: Reverse-phase C18 chromatography provides the final high-resolution separation. The polar neohesperidoside moiety ensures I3ON elutes earlier than its monoglycoside or aglycone impurities.

  • Column: Preparative C18 column (250 × 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A (0.1% Formic acid in Water) and Solvent B (Acetonitrile).

  • Gradient: 15% B to 25% B over 30 minutes.

  • Flow Rate: 15 mL/min. Detection: 254 nm and 350 nm.

  • Collect the peak eluting at the predetermined retention time of I3ON. Lyophilize to obtain the pure compound as a yellow powder.

  • Self-Validating Checkpoint: Re-inject the isolated powder on an analytical HPLC system. A single, symmetrical peak with >98% area integration confirms terminal purity.

Quantitative Data & Recovery Metrics

The following table summarizes the expected mass balance, target content, and purity progression throughout the protocol.

Table 1: Stepwise Recovery and Purity of Isorhamnetin 3-neohesperidoside

Processing PhaseTotal Mass (g)I3ON Content (mg)Purity (%)Step Yield (%)
Raw Material (Pollen Typhae)1000.0~15000.15-
Crude Ethanolic Extract120.514201.1894.6
n-Butanol Fraction (LLE)35.213103.7292.2
Macroporous Resin (D101)8.4115013.6987.8
Sephadex LH-20 Fraction1.898054.4485.2
Preparative RP-HPLC0.85835>98.085.2

Analytical Characterization & Metabolic Profiling

To validate the identity of the isolated compound and support downstream pharmacokinetic studies, LC-MS/MS is employed. According to the validated methodology by [2], I3ON can be accurately quantified in biological matrices using negative electrospray ionization (ESI-) in multiple-reaction-monitoring (MRM) mode.

Table 2: LC-MS/MS MRM Parameters for I3ON Validation

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
Isorhamnetin 3-neohesperidoside623.2315.03540
Rutin (Internal Standard)609.1300.03845

Note: The product ion at m/z 315.0 corresponds to the loss of the neohesperidoside moiety (308 Da), leaving the deprotonated isorhamnetin aglycone.

Metabolic Context

Understanding the degradation of I3ON is critical for in vivo applications. As demonstrated by [3], human intestinal flora actively metabolize I3ON through a sequential pathway of deglycosylation and demethylation. The isolated I3ON serves as the parent compound for this cascade.

MetabolicPathway I3ON Isorhamnetin 3-neohesperidoside I3G Isorhamnetin 3-O-glucoside I3ON->I3G Deglycosylation (- Rhamnose) Iso Isorhamnetin (Aglycone) I3G->Iso Deglycosylation (- Glucose) Quer Quercetin Iso->Quer Demethylation (- CH3)

Metabolic degradation pathway of isorhamnetin 3-neohesperidoside by intestinal flora.

References

  • Wang, H., Chen, L., Yang, B., Du, J., Chen, L., Li, Y., & Guo, F. (2023). Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. Nutrients, 15(8), 1947.[Link]

  • Liu, S.-J., Chen, P.-D., Dai, G.-L., Ju, W.-Z., Xie, L.-Y., Xu, J., Zhou, L., Ding, A.-W., & Yu, B.-Y. (2013). Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies. Chinese Journal of Natural Medicines, 11(5), 572-576.[Link]

  • Du, L.-Y., Zhao, M., Tao, J.-H., Qian, D.-W., Jiang, S., Shang, E.-X., Guo, J.-M., Liu, P., Su, S.-L., & Duan, J.-A. (2017). The Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS. Journal of Chromatographic Science, 55(3), 243-250.[Link]

Application Note: LC-MS/MS Fragmentation Pattern and Structural Characterization of Isorhamnetin 3-O-neohesperidoside

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Isorhamnetin 3-O-neohesperidoside (C₂⸻₈H₃₂O₁₆, MW: 624.5 g/mol ) is a biologically significant flavonol diglycoside predominantly found in medicinal plants such as Pollen Typhae and Alhagi maurorum[1][2]. Pharmacologically, it exhibits potent antioxidant, anti-inflammatory, and cardiovascular-protective properties[3].

For drug development professionals and analytical chemists, the precise structural elucidation of this compound in complex biological matrices is critical. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard for this application. This application note provides an in-depth, mechanistic guide to the LC-MS/MS fragmentation behavior of isorhamnetin 3-O-neohesperidoside, detailing the causality behind its ionization, collision-induced dissociation (CID) pathways, and the optimized analytical protocols required for its robust quantification.

Ionization Behavior and Mechanistic Fragmentation Pathway

Ionization Strategy: The "Why" Behind Negative ESI

While flavonoids can be analyzed in both positive and negative Electrospray Ionization (ESI) modes, negative ESI (ESI-) is overwhelmingly preferred for isorhamnetin 3-O-neohesperidoside[1][4]. The causality is rooted in the molecule's structure: the phenolic hydroxyl groups (specifically at the C-5 and C-7 positions of the A-ring) are highly acidic. Deprotonation occurs readily in the ESI source, yielding a highly stable, abundant precursor ion [M−H]− at m/z 623.16[1][2]. This provides superior signal-to-noise (S/N) ratios compared to positive mode adducts.

Collision-Induced Dissociation (CID) Mechanisms

Upon isolation of the m/z 623.16 precursor in the first quadrupole (Q1) and subsequent fragmentation in the collision cell, the molecule undergoes a highly predictable and diagnostic series of cleavages[1][5]:

  • Glycosidic Bond Cleavage (Neutral Loss of 308 Da): The weakest bonds in the molecule are the O-glycosidic linkages. The initial and most dominant fragmentation event is the neutral loss of the entire neohesperidose moiety (rhamnosyl-glucose, 146 Da + 162 Da = 308 Da). This cleavage yields the deprotonated isorhamnetin aglycone, [Y0​]− , at m/z 315.05[1][6].

  • Homolytic Radical Cleavage (Loss of •CH₃): Isorhamnetin is uniquely characterized by a methoxy group at the 3'-position of the B-ring. Under CID, this methoxy group undergoes homolytic cleavage, losing a methyl radical (•CH₃, 15 Da) to form a highly stable, distonic radical anion [Y0​−CH3​]−∙ at m/z 300.03[1]. This fragment is the primary differentiator between isorhamnetin and isobaric aglycones.

  • Retro-Diels-Alder (RDA) Reaction: Higher collision energies induce the cleavage of the C-ring via an RDA mechanism. This produces the 1,3A− fragment at m/z 151.00, which confirms the dihydroxylated structure of the A-ring[1][7].

Fragmentation M [M-H]- m/z 623.16 Isorhamnetin 3-O-neohesperidoside Aglycone [Y0]- m/z 315.05 Isorhamnetin Aglycone M->Aglycone -308 Da (Loss of Neohesperidose) Radical [Y0 - CH3]-• m/z 300.03 Radical Anion Aglycone->Radical -15 Da (Loss of •CH3) RDA 1,3A- m/z 151.00 RDA Fragment Aglycone->RDA RDA Cleavage (C-ring) CO_loss [Y0 - CH3 - CO]-• m/z 271.02 Secondary Loss Radical->CO_loss -29 Da (Loss of CO + H)

Caption: CID fragmentation pathway of isorhamnetin 3-O-neohesperidoside in negative ESI mode.

Data Presentation: Diagnostic MS/MS Fragments

The following table summarizes the quantitative mass spectrometry data essential for Multiple Reaction Monitoring (MRM) assay development.

Fragment IonExact Mass (m/z)Relative AbundanceStructural AssignmentMechanistic Origin
Precursor 623.16100% (Q1) [M−H]− Deprotonation of phenolic OH
Product 1 315.0585 - 100% [Y0​]− Loss of neohesperidose (-308 Da)
Product 2 300.0340 - 60% [Y0​−CH3​]−∙ Homolytic loss of methyl radical
Product 3 271.0215 - 30% [Y0​−CH3​−CO]−∙ Subsequent loss of carbon monoxide
Product 4 151.0010 - 20% 1,3A− Retro-Diels-Alder cleavage of C-ring

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates specific causality-driven choices for mobile phase chemistry and MS parameters.

Workflow Prep 1. Sample Extraction 70% Methanol Ultrasonication (40 kHz) LC 2. UHPLC Separation C18 Column (1.7 µm) Water/ACN with 0.1% FA Prep->LC ESI 3. ESI- Ionization Capillary: 3.0 kV Desolvation Temp: 400°C LC->ESI MS MS ESI->MS Data Data MS->Data

Caption: End-to-end analytical workflow for the quantification of isorhamnetin 3-O-neohesperidoside.

Step 1: Sample Preparation (Extraction)
  • Weigh exactly 50.0 mg of lyophilized biological sample (e.g., Pollen Typhae extract) into a 15 mL centrifuge tube.

  • Add 5.0 mL of 70% aqueous methanol (v/v). Causality: 70% methanol provides the optimal dielectric constant to disrupt cellular matrices while solubilizing polar flavonol glycosides[5].

  • Sonicate for 30 minutes at room temperature (40 kHz).

  • Centrifuge at 14,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Reverse-phase C18 (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Causality Check: Why use formic acid in negative mode? Although acids can suppress negative ionization, a low concentration (0.1%) is strictly required to mask residual silanol groups on the C18 stationary phase, preventing peak tailing. The basicity of the ESI droplet surface still allows for sufficient deprotonation of the flavonol.

  • Gradient: 0-2 min (10% B), 2-8 min (10% -> 40% B), 8-10 min (40% -> 90% B).

  • Flow Rate: 0.3 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization Mode: ESI Negative.

  • Capillary Voltage: -3.0 kV.

  • Desolvation Temperature: 400°C (Ensures complete evaporation of the aqueous mobile phase).

  • MRM Transitions (Self-Validating System):

    • Quantifier Transition:m/z 623.16 → 315.05 (Collision Energy: 25 eV). Used for absolute quantification due to its highest abundance.

    • Qualifier Transition:m/z 623.16 → 300.03 (Collision Energy: 35 eV). Used for structural confirmation.

    • Validation Rule: The peak area ratio of Quantifier/Qualifier must remain within ±15% of the ratio established by the analytical standard. If the ratio deviates, co-eluting isobaric interference is present, and the gradient must be adjusted.

References

  • Sun, W., et al. (2015). "Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration." PLoS One, 10(10), e0140235. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13915237, Isorhamnetin 3-neohesperidoside." PubChem. Available at:[Link]

  • Li, Y., et al. (2017). "Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS." Journal of Chromatographic Science, 55(3), 258-265. Available at:[Link]

  • Zhang, X., et al. (2023). "Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients." Nutrients, 15(8), 1954. Available at:[Link]

  • Schieber, A., et al. (2002). "Detection of isorhamnetin glycosides in extracts of apples (Malus domestica cv. 'Brettacher') by HPLC-PDA and HPLC-APCI-MS/MS." Phytochemical Analysis, 13(2), 87-94. Available at:[Link]

Sources

Elucidating the Molecular Architecture of Isorhamnetin 3-Neohesperidoside: A Detailed Guide to 1H and 13C NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isorhamnetin 3-neohesperidoside is a flavonoid glycoside found in various medicinal and dietary plants, including the pollen of Quercus mongolica and plants of the Acacia and Typha genera.[1][2] As a derivative of the flavonol isorhamnetin, this compound and its metabolites are subjects of growing interest in pharmaceutical and nutraceutical research for their potential antioxidant and other biological activities.[1] The precise structural characterization of such complex natural products is paramount for understanding their bioactivity and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of flavonoid glycosides, providing detailed information about the carbon-hydrogen framework and the connectivity of its components.

This application note provides a comprehensive guide to the elucidation of the structure of isorhamnetin 3-neohesperidoside using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. We will delve into the interpretation of 1H and 13C NMR spectra, demonstrating how to assign each signal to its corresponding nucleus within the molecule. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the isolation and characterization of natural products.

Experimental Protocols

Sample Preparation

For optimal results in NMR spectroscopy, a purified sample of isorhamnetin 3-neohesperidoside is required. The following is a general protocol for sample preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of the purified isorhamnetin 3-neohesperidoside.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for flavonoid glycosides due to its excellent solubilizing power for polar compounds.[3]

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution and allow any air bubbles to dissipate.

NMR Data Acquisition

High-resolution NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion. The following experiments are essential for a complete structural elucidation:

  • 1D NMR:

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon-13)

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • ¹H-¹H COSY (Correlation Spectroscopy) to identify proton-proton spin-spin couplings.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.

Spectral Analysis and Structure Elucidation

The structure of isorhamnetin 3-neohesperidoside consists of the isorhamnetin aglycone linked to a neohesperidose sugar moiety at the C-3 position. Neohesperidose is a disaccharide composed of rhamnose and glucose. The complete structural elucidation relies on the systematic assignment of all proton and carbon signals of these three components.

Isorhamnetin Aglycone Moiety

The isorhamnetin aglycone provides a set of characteristic signals in the aromatic and low-field regions of the NMR spectra. The numbering of the isorhamnetin core is standard for flavonoids.

¹H NMR Analysis:

  • A-Ring Protons: The A-ring of the flavonoid typically displays two meta-coupled protons, H-6 and H-8, which appear as doublets with a small coupling constant (J ≈ 2.0 Hz). In DMSO-d6, these signals are observed at approximately δ 6.22 (d, J=2.1 Hz, H-6) and δ 6.47 (d, J=2.1 Hz, H-8).

  • B-Ring Protons: The B-ring exhibits an ABX spin system for protons H-2', H-5', and H-6'. The H-2' proton typically appears as a doublet, H-5' as a doublet, and H-6' as a doublet of doublets. For isorhamnetin 3-neohesperidoside in DMSO-d6, these signals are found at approximately δ 7.96 (d, J=2.1 Hz, H-2'), δ 7.14 (d, J=8.5 Hz, H-5'), and δ 7.70 (dd, J=8.5, 2.1 Hz, H-6').

  • Methoxy Group: A sharp singlet corresponding to the three protons of the methoxy group at C-3' is observed around δ 3.88.

¹³C NMR Analysis:

The carbon signals of the isorhamnetin aglycone can be assigned based on their chemical shifts and correlations in 2D NMR spectra. Key signals in DMSO-d6 include the carbonyl carbon (C-4) at approximately δ 177.5 ppm, and the oxygenated aromatic carbons C-2, C-5, C-7, C-9, C-3', and C-4' at δ 156.5, 161.2, 164.3, 156.5, 149.5, and 147.9 ppm, respectively. The glycosylation at the C-3 position causes a downfield shift of the C-3 signal and an upfield shift of the C-2 and C-4 signals compared to the free aglycone.

Neohesperidose Moiety

The neohesperidose moiety consists of a glucose unit and a rhamnose unit. The key to identifying the sugar components and their linkage is the analysis of the anomeric proton and carbon signals.

¹H NMR Analysis:

  • Anomeric Protons: The anomeric proton of the glucose (H-1'') and the rhamnose (H-1''') are crucial for identification. In isorhamnetin 3-neohesperidoside, the anomeric proton of the β-glucose appears as a doublet at approximately δ 5.48 (d, J=7.8 Hz), with the large coupling constant confirming its axial orientation. The anomeric proton of the α-rhamnose is observed as a broad singlet or a small doublet at around δ 5.06 (br s).

  • Rhamnose Methyl Group: A characteristic doublet for the methyl group (CH₃) of the rhamnose unit appears in the upfield region of the spectrum, typically around δ 1.09 (d, J=6.2 Hz).

¹³C NMR Analysis:

  • Anomeric Carbons: The anomeric carbons of glucose (C-1'') and rhamnose (C-1''') are found at approximately δ 98.2 ppm and δ 100.7 ppm, respectively, in DMSO-d6.

  • Rhamnose Methyl Carbon: The methyl carbon of the rhamnose unit gives a signal at a characteristic upfield chemical shift of around δ 17.9 ppm.

Linkage and Final Structure Confirmation

2D NMR experiments, particularly HMBC and COSY, are indispensable for confirming the connectivity between the aglycone and the sugar moiety, as well as the linkage between the two sugar units.

  • COSY: This experiment reveals the proton-proton coupling network within each spin system. For example, the correlations within the A-ring, B-ring, and each of the sugar rings can be traced, allowing for the assignment of all the protons in each unit.

  • HMBC: The Heteronuclear Multiple Bond Correlation experiment is the most critical for establishing the final structure. Key correlations to look for are:

    • A correlation between the anomeric proton of the glucose (H-1'') and the C-3 carbon of the isorhamnetin aglycone. This confirms the point of attachment of the disaccharide to the aglycone.

    • A correlation between the anomeric proton of the rhamnose (H-1''') and the C-2'' carbon of the glucose unit. This establishes the 1→2 linkage between the rhamnose and the glucose, which is characteristic of a neohesperidoside.

The workflow for the structural elucidation is summarized in the following diagram:

Elucidation_Workflow cluster_DataAcquisition Data Acquisition cluster_Analysis Spectral Analysis cluster_Conclusion Structure Confirmation NMR_Sample Purified Isorhamnetin 3-Neohesperidoside in DMSO-d6 OneD_NMR 1D NMR (1H, 13C, DEPT-135) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Sample->TwoD_NMR Assign_Aglycone Assign Isorhamnetin Aglycone Signals OneD_NMR->Assign_Aglycone Assign_Sugars Assign Neohesperidose (Glucose & Rhamnose) Signals OneD_NMR->Assign_Sugars TwoD_NMR->Assign_Aglycone TwoD_NMR->Assign_Sugars Determine_Linkages Determine Glycosidic and Inter-sugar Linkages TwoD_NMR->Determine_Linkages Final_Structure Confirmed Structure of Isorhamnetin 3-Neohesperidoside Assign_Aglycone->Final_Structure Assign_Sugars->Final_Structure Determine_Linkages->Final_Structure

Caption: Workflow for the structural elucidation of isorhamnetin 3-neohesperidoside using NMR spectroscopy.

The key HMBC and COSY correlations that confirm the structure are illustrated in the diagram below:

HMBC_COSY_Correlations Aglycone Isorhamnetin (C-3) HMBC1 HMBC: H-1'' to C-3 Aglycone->HMBC1 confirms Glucose Glucose (H-1'', C-2'') Glucose->HMBC1 confirms HMBC2 HMBC: H-1''' to C-2'' Glucose->HMBC2 confirms COSY_Glu COSY: H-1'' with other Glucose protons Glucose->COSY_Glu traces Rhamnose Rhamnose (H-1''') Rhamnose->HMBC2 confirms COSY_Rha COSY: H-1''' with other Rhamnose protons Rhamnose->COSY_Rha traces

Caption: Key HMBC and COSY correlations for the structural confirmation of isorhamnetin 3-neohesperidoside.

Tabulated Spectral Data

The following tables summarize the assigned ¹H and ¹³C NMR spectral data for isorhamnetin 3-neohesperidoside in DMSO-d6.

Table 1: ¹H NMR Spectral Data of Isorhamnetin 3-Neohesperidoside (in DMSO-d6)

Positionδ (ppm)MultiplicityJ (Hz)
Isorhamnetin
66.22d2.1
86.47d2.1
2'7.96d2.1
5'7.14d8.5
6'7.70dd8.5, 2.1
3'-OCH₃3.88s
Glucose
1''5.48d7.8
2''-6''3.10-3.80m
Rhamnose
1'''5.06br s
2'''-5'''3.10-3.80m
6''' (CH₃)1.09d6.2

Table 2: ¹³C NMR Spectral Data of Isorhamnetin 3-Neohesperidoside (in DMSO-d6)

Positionδ (ppm)Positionδ (ppm)
Isorhamnetin Glucose
2156.51''98.2
3133.42''76.5
4177.53''77.2
5161.24''69.8
698.85''75.9
7164.36''60.6
893.7Rhamnose
9156.51'''100.7
10104.12'''70.3
1'121.13'''70.6
2'113.64'''71.9
3'149.55'''68.3
4'147.96''' (CH₃)17.9
5'115.6
6'122.1
3'-OCH₃55.9

Conclusion

The comprehensive analysis of 1D and 2D NMR spectra allows for the complete and unambiguous structural elucidation of isorhamnetin 3-neohesperidoside. The characteristic signals of the isorhamnetin aglycone, combined with the distinct anomeric and methyl signals of the neohesperidose moiety, provide the initial framework for the structure. The definitive confirmation of the glycosylation site and the inter-sugar linkage is achieved through the interpretation of long-range correlations in the HMBC spectrum. This detailed NMR analysis is a fundamental and indispensable tool for the structural characterization of complex natural products in drug discovery and development, ensuring the identity and purity of the compounds under investigation.

References

  • Joo, Y., Shin, E., Kim, H., Lee, M. K., & Kim, S. B. (2025). Molecular Networking-Guided Annotation of Flavonoid Glycosides from Quercus mongolica Bee Pollen. International Journal of Molecular Sciences, 26(16), 7930. [Link]

  • González-Laredo, R. F., Rosales-Castro, M., Rocha-Guzmán, N. E., Gallegos-Infante, J. A., Moreno-Jiménez, M. R., & Karchesy, J. J. (2020). Isorhamnetin: A Nematocidal Flavonoid from Prosopis laevigata Leaves Against Haemonchus contortus Eggs and Larvae. Molecules, 25(10), 2374. [Link]

  • PubChem. (n.d.). Isorhamnetin 3-neohesperidoside. National Center for Biotechnology Information. Retrieved from [Link]

  • Kowalczyk, M., Krauze-Baranowska, M., & Głód, D. (2017). Flavonoids from Prunus serotina Ehrh. Acta Poloniae Pharmaceutica, 74(3), 855-862. [Link]

  • Wang, Y., Chen, P., & Yu, J. (2023). Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. Molecules, 28(8), 3505. [Link]

  • University of California, Irvine. (n.d.). NMR Sample Preparation Guidelines. Retrieved from [Link]

  • Kitanaka, S., & Takido, M. (1988). Synthesis of Neohesperidin Glycosides and Naringin Glycosides by Cyclodextrin Glucano-transferase from an Alkalophilic Bacillus sp. Chemical and Pharmaceutical Bulletin, 36(9), 3555-3559. [Link]

  • Stark, R. E., Sang, S., Cheng, X., Zhu, N., Badmaev, V., Ghai, G., Rosen, R. T., & Ho, C.-T. (2001). Flavonol Glycosides and Novel Iridoid Glycoside from the Leaves of Morinda citrifolia. Journal of Agricultural and Food Chemistry, 49(10), 4478-4481. [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0026213). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR data of compound 1 in methanol-d4. Retrieved from [Link]

  • JEOL Ltd. (n.d.). SUPPLEMENTARY DATA Nuclear magnetic resonance (NMR) spectra of five constituents isolated from fraction A of the Angelica dahurica root extract. Retrieved from [Link]

  • Kulić, Ž., Schwaiger, S., & Stuppner, H. (2025). NMR Chemical Shifts of Common Flavonoids. Planta Medica. [Link]

  • ResearchGate. (n.d.). Selected 2D-NMR correlations for compound 3 and 6. Retrieved from [Link]

  • PubChem. (n.d.). Isorhamnetin-3-O-neohesperidoside. National Center for Biotechnology Information. Retrieved from [Link]

Sources

In vivo dosing protocols for isorhamnetin 3-neohesperidoside in murine models

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced In Vivo Dosing Protocols for Isorhamnetin 3-Neohesperidoside in Murine Models

Introduction & Pharmacological Rationale

Isorhamnetin 3-O-neohesperidoside (I3N) is a biologically active flavonol glycoside extracted from botanical sources such as Typha angustifolia and Acacia salicina[1][2]. In recent pre-clinical studies, I3N has demonstrated a robust, multi-target pharmacological profile. It acts as a potent promoter of RANKL-induced osteoclastogenesis via the NFATc1, p38, and AKT signaling pathways, which is critical for bone resorption during tooth eruption[3]. Furthermore, it functions as a dual inhibitor of Tyrosinase and the Melanocortin 1 Receptor (MC1R) for skin pigmentation management[4], and exhibits strong antioxidant activity by inhibiting xanthine oxidase and scavenging superoxide anions[2].

However, translating these in vitro findings into in vivo murine models requires precise pharmacokinetic considerations. Because I3N is a bulky glycoside, it exhibits poor passive membrane permeability. When administered orally, its systemic efficacy is heavily dependent on the host's gut microbiota. Intestinal bacteria enzymatically cleave the neohesperidoside moiety, converting I3N into isorhamnetin-3-O-glucoside and ultimately into the highly bioavailable isorhamnetin aglycone[1].

Causality Insight: If your experimental design involves antibiotic-treated, germ-free, or dysbiotic murine models, Oral (PO) administration will result in sub-therapeutic systemic exposure due to the lack of microbial deglycosylation. In such cases, Intraperitoneal (IP) administration using a specialized co-solvent vehicle is strictly required to bypass the microbiome-dependent activation step.

Pathway I3N Isorhamnetin 3-neohesperidoside (Oral Dose) Microbiota Gut Microbiota (Deglycosylation) I3N->Microbiota Ingestion Aglycone Isorhamnetin Aglycone (Systemic Circulation) Microbiota->Aglycone Enzymatic Cleavage Bone RANKL/NFATc1 Pathway (Osteoclastogenesis) Aglycone->Bone p38/AKT Activation Oxidative Xanthine Oxidase (ROS Scavenging) Aglycone->Oxidative Enzyme Inhibition Skin MC1R / Tyrosinase (Depigmentation) Aglycone->Skin Receptor Downregulation

Fig 1. Microbiome-dependent pharmacokinetic activation and systemic targets.

Pre-Clinical Dosing Parameters & Vehicle Formulation

Flavonoid glycosides are notoriously prone to precipitation in aqueous environments[5]. To achieve a homogeneous suspension or solution for in vivo dosing, a multi-component vehicle system is required. Based on established in vivo studies for isorhamnetin derivatives (which typically utilize ranges of 10–50 mg/kg)[6], the following parameters are optimized for murine models.

Table 1: Quantitative Dosing Guidelines for Murine Models

ParameterSpecificationMechanistic Rationale
Dose Range 10 – 50 mg/kgBalances systemic exposure with the solubility limits of the glycoside[6].
Route of Admin. PO or IPPO leverages gut microbiota; IP bypasses it for direct systemic absorption.
Dosing Volume 10 mL/kg (Mice)Standard physiological limit to prevent gastric rupture or peritoneal distension.
Vehicle (Lipid/PO) 10% DMSO + 90% Corn OilLipid carriers prevent precipitation in the acidic gastric environment[5].
Vehicle (Aqueous/IP) 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% SalineStepwise co-solvent gradient prevents crystallization in the peritoneal cavity[5].

Step-by-Step In Vivo Dosing Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Preparation of Aqueous Co-Solvent System (For IP Administration)

Objective: Create a clear, precipitate-free solution to ensure predictable pharmacokinetics and prevent localized peritoneal inflammation.

  • Primary Dissolution: Weigh the required amount of I3N powder. Add DMSO to achieve a final concentration of 5% of the total dosing volume.

  • Sonication: Vortex for 30 seconds, then sonicate in a water bath at 37°C for 5 minutes.

    • Validation Check: The solution must be completely clear. If micro-particulates remain, the compound has degraded or the DMSO is hydrated. Discard and restart.

  • Surfactant Addition: Add PEG300 (40% of total volume) and vortex thoroughly, followed by Tween-80 (5% of total volume). Vortex for an additional 60 seconds.

  • Aqueous Dilution: Dropwise, add sterile Saline (50% of total volume) while continuously vortexing.

    • Validation Check: Hold the tube against a high-contrast background. The solution must remain entirely translucent. Rapid addition of saline will cause the hydrophobic regions of the glycoside to crash out of solution, ruining the formulation.

  • Administration: Administer intraperitoneally using a 27G needle at a volume of 10 mL/kg.

Protocol B: Preparation of Lipid Carrier System (For PO Administration)

Objective: Create a stable suspension/solution that protects the compound through the stomach and delivers it to the intestinal microbiome.

  • Primary Dissolution: Dissolve I3N in DMSO (up to 10% of total volume). Vortex until visually clear.

  • Lipid Integration: Add Corn Oil (90% of total volume) in 1 mL increments, vortexing vigorously between each addition.

  • Thermal Stabilization: Place the emulsion in a 37°C incubator for 10 minutes prior to dosing to reduce the viscosity of the corn oil.

  • Administration: Administer via oral gavage using a reusable stainless-steel feeding needle (20G or 22G for mice).

    • Validation Check: Monitor the animal immediately post-gavage. Signs of respiratory distress indicate accidental tracheal administration; the animal must be euthanized immediately.

Protocol Weigh 1. Compound Weighing Solvent 2. Co-solvent Addition (DMSO) Weigh->Solvent Sonicate 3. Sonication & Visual QC Solvent->Sonicate Dilute 4. Aqueous/Lipid Dilution Sonicate->Dilute Dose 5. In Vivo Administration Dilute->Dose

Fig 2. Self-validating formulation and administration workflow for murine models.

Pharmacodynamic Evaluation & Tissue Harvesting

Depending on the target pathway, tissue collection timing is critical due to the metabolic half-life of flavonol glycosides.

  • For Osteoclastogenesis Models[3]: Harvest mandibles/maxillae after 7-14 days of continuous dosing. Fix in 4% paraformaldehyde, decalcify in 10% EDTA, and perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to quantify osteoclast surface area.

  • For Antioxidant/Anti-inflammatory Models[2]: Collect blood via cardiac puncture 2-4 hours post-dose (T-max for most aglycone metabolites). Centrifuge at 3,000 × g for 10 minutes to isolate plasma for circulating ROS or cytokine (e.g., IL-8) quantification.

References

  • Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS | Journal of Chromatographic Science | Oxford Academic. 1

  • Isorhamnetin 3-O-neohesperidoside promotes the resorption of crown-covered bone during tooth eruption by osteoclastogenesis | Scientific Reports (PubMed). 3

  • Isorhamnetin-3-O-neohesperidoside: A Novel Natural Dual Inhibitor of Tyrosinase and MC1R for Skin Pigmentation Management | ResearchGate. 4

  • Assessment of isorhamnetin 3-O-neohesperidoside from Acacia salicina: protective effects toward oxidation damage and genotoxicity induced by aflatoxin B1 and nifuroxazide | Journal of Applied Toxicology (PubMed). 2

  • Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways | MDPI. 6

  • Isorhamnetin-3-O-neohespeidoside | Flavonoid Compound | MedChemExpress. 5

Sources

Application Note: Preparation, Purification, and Characterization of Isorhamnetin 3-O-Neohesperidoside Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Isorhamnetin 3-O-neohesperidoside (C₂₈H₃₂O₁₆) is a highly bioactive flavonol glycoside predominantly found in medicinal plants such as Typha angustifolia (Pollen Typhae) and Calendula officinalis[1][2]. As a critical quality control marker for traditional therapeutics and a compound with established antioxidant and anti-inflammatory properties, the pharmaceutical industry requires highly pure (>98%) analytical reference standards for accurate pharmacokinetic and pharmacodynamic profiling[1][2].

The primary challenge in isolating this compound lies in the structural complexity of the plant matrix. Isorhamnetin 3-O-neohesperidoside naturally co-occurs with closely related structural analogs, such as typhaneoside and isorhamnetin-3-O-rutinoside, which exhibit nearly identical polarities[2]. This application note provides a self-validating, scalable protocol detailing the mechanistic extraction, semi-preparative isolation, and absolute structural characterization of isorhamnetin 3-O-neohesperidoside.

Mechanistic Extraction & Enrichment Strategy

The first critical phase in reference standard preparation is maximizing the recovery of the target analyte while systematically eliminating matrix interferences. Isorhamnetin 3-O-neohesperidoside consists of a moderately lipophilic isorhamnetin aglycone conjugated to a highly polar neohesperidose (rhamnosyl-glucose) moiety.

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

Causality & Mechanism: 3 is selected as the extraction solvent because its dielectric constant perfectly matches the amphiphilic nature of flavonol diglycosides[3]. Ultrasonic cavitation generates localized shear forces that mechanically disrupt the cellulosic cell walls of the raw biomass, drastically improving mass transfer kinetics and extraction efficiency compared to traditional maceration[3].

Step-by-Step Methodology:

  • Accurately weigh 50.0 g of pulverized raw biomass (e.g., Pollen Typhae) and transfer it to a 1000 mL Erlenmeyer flask.

  • Add 500 mL of 70% (v/v) methanol-water solution to achieve an optimal 1:10 solid-to-liquid ratio[3].

  • Sonicate the mixture at 40 kHz (1,200 W power) for 40 minutes at room temperature[3].

  • Centrifuge the crude extract at 14,000 rpm for 15 minutes to pellet insoluble cellular debris[3].

  • Filter the supernatant through a 0.22 μm PTFE membrane and concentrate in vacuo at 40°C to remove the methanol, yielding a crude aqueous suspension[3].

Protocol 2: Macroporous Resin Enrichment

Causality & Mechanism: Direct injection of crude extracts into preparative chromatography systems drastically reduces column lifespan. Passing the aqueous suspension through a macroporous adsorption resin (e.g., D101 or AB-8) allows highly polar impurities (free sugars, amino acids) to be washed out with water. The target flavonoids, retained via hydrophobic interactions and hydrogen bonding on the styrene-divinylbenzene matrix, are subsequently eluted with ethanol.

Step-by-Step Methodology:

  • Load the concentrated aqueous extract onto a pre-conditioned macroporous resin column (e.g., 500 g resin bed).

  • Wash the column with 3 Bed Volumes (BV) of ultra-pure water to elute highly polar, non-retained impurities.

  • Elute the enriched flavonoid fraction using 4 BV of 70% ethanol.

  • Collect the 70% ethanol eluate and evaporate to dryness under reduced pressure.

Semi-Preparative HPLC Isolation

To achieve pharmacopeia-grade purity (>98%), the enriched fraction must be subjected to Semi-Preparative High-Performance Liquid Chromatography (SPHPLC).

Protocol 3: SPHPLC Purification

Causality & Mechanism: Isorhamnetin 3-O-neohesperidoside must be chromatographically resolved from closely eluting analogs. A C18 stationary phase provides excellent reversed-phase selectivity. 3 (e.g., 0.1% formic acid) suppresses the ionization of the phenolic hydroxyl groups on the aglycone, preventing peak tailing and significantly improving resolution[3].

Step-by-Step Methodology:

  • Dissolve the enriched flavonoid fraction in 50% methanol to a concentration of 50 mg/mL. Filter through a 0.22 μm syringe filter.

  • Inject 500 μL onto a Semi-Preparative C18 column (250 mm × 10 mm, 5 μm).

  • Run an isocratic elution using 20% Acetonitrile and 80% Water (containing 0.1% Formic Acid) at a flow rate of 4.0 mL/min.

  • Monitor the eluate at 254 nm. Collect the fraction corresponding to the specific retention time of isorhamnetin 3-O-neohesperidoside[4].

  • Pool the collected fractions, remove the organic solvent via rotary evaporation, and lyophilize (freeze-dry) to obtain the pure standard as a yellow powder.

G Source Raw Biomass (e.g., Pollen Typhae) Extract Ultrasonic Extraction (70% aq. MeOH, 40 min) Source->Extract Filter Centrifugation & Filtration (14,000 rpm, 0.22 μm) Extract->Filter Crude Extract Resin Macroporous Resin (Flavonoid Enrichment) Filter->Resin Supernatant SPHPLC Semi-Preparative HPLC (Target Peak Isolation) Resin->SPHPLC Enriched Fraction Lyophilize Lyophilization (Solvent Removal) SPHPLC->Lyophilize Target Eluate Standard Isorhamnetin 3-neohesperidoside (Reference Standard >98%) Lyophilize->Standard Pure Powder

Workflow for the extraction and purification of isorhamnetin 3-O-neohesperidoside.

Structural Elucidation and Characterization

A reference standard must act as an independently validated, self-consistent system. We utilize Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the absolute chemical structure[4][5].

Mass Spectrometry (UPLC-Q-TOF/MS)

In negative electrospray ionization (ESI⁻) mode,6[6]. MS/MS fragmentation reveals characteristic neutral losses of the sugar moieties. The loss of the terminal rhamnose (-146 Da) yields an intermediate fragment at m/z 477.10, and the subsequent loss of the glucose moiety (-162 Da) yields the5[5].

NMR Spectroscopy

¹H and ¹³C NMR are critical for confirming the specific glycosidic linkages (neohesperidose vs. rutinoside). The anomeric proton signals and specific carbon shifts confirm the 1→2 linkage of the neohesperidoside compared to the 1→6 linkage of a rutinoside[4].

Table 1: ¹³C NMR Chemical Shifts (126 MHz, DMSO-d₆) [4]

Structural MoietyPositionChemical Shift (δ, ppm)PositionChemical Shift (δ, ppm)
Aglycone C-2157.4C-1'121.9
C-3133.8C-2'116.1
C-4177.3C-3'150.3
C-5162.0C-4'147.7
C-699.8C-5'114.1
C-7164.4C-6'123.1
C-894.7OCH₃56.3
C-9157.2
C-10104.6
Glucose C-1''102.1C-4''71.4
C-2''75.1C-5''76.8
C-3''77.2C-6''66.5
Rhamnose C-1'''101.8C-4'''72.6
C-2'''70.9C-5'''69.1
C-3'''71.1C-6'''18.6

Purity Assessment & Quality Control (Analytical HPLC)

The final step in standard preparation is certifying the purity. The standard must exhibit ≥ 98.0% purity by peak area normalization.

Table 2: Analytical HPLC Method for Purity Certification

ParameterSpecification
Column C18 Reversed-Phase (150 mm × 2.1 mm, 1.7 μm or 250 mm × 4.6 mm, 5 μm)
Mobile Phase A 0.1% Formic Acid in Ultra-Pure Water
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Profile Gradient: 10% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min (for 4.6 mm ID column)
Detection Wavelength PDA at 254 nm and 270 nm
Injection Volume 10 μL
Column Temperature 30 °C

System Suitability Criteria: The analytical method operates as a self-validating system if it meets the following chromatographic criteria:

  • Theoretical Plates (N): > 5,000 for the isorhamnetin 3-O-neohesperidoside peak.

  • Tailing Factor (T): Between 0.95 and 1.05, ensuring no secondary interactions with silanol groups.

  • Precision: Relative Standard Deviation (RSD) of peak area < 1.0% for five replicate injections.

References

  • Determination of typhaneoside and isorhamnetin-3-o-neohesperidoside in total flavonoid extracts of pollen typhae by HPLC ResearchGate URL: [Link]

  • Screening of Combinatorial Quality Markers for Natural Products by Metabolomics Coupled With Chemometrics. A Case Study on Pollen Typhae Frontiers in Pharmacology URL:[Link]

  • Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients PubMed Central (PMC) URL:[Link]

  • Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS Journal of Chromatographic Science URL:[Link]

  • Separation and preparation of the main flavonoids in Flos Dolichoris Lablab and their antioxidant activity J-Stage URL:[Link]

  • Molecular Networking-Guided Annotation of Flavonoid Glycosides from Quercus mongolica Bee Pollen MDPI URL:[Link]

Sources

Application Note: High-Yield Extraction and Purification of Isorhamnetin 3-O-Neohesperidoside

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Rationale

Isorhamnetin 3-O-neohesperidoside (often referred to as calendoflavoside) is a highly valued flavonol glycoside predominantly isolated from botanical matrices such as Calendula officinalis (pot marigold) and Pollen Typhae[1][2][3]. Recognized for its ability to modulate inflammatory pathways and protect cells from oxidative stress, it is frequently utilized as a critical quality marker in pharmacognosy and a lead compound in drug development[4][5].

The Causality of Solvent Selection

The extraction of isorhamnetin 3-neohesperidoside presents a specific thermodynamic challenge. The molecule consists of a relatively lipophilic methylated aglycone (isorhamnetin) bound to a bulky, highly hydrophilic disaccharide moiety (neohesperidose)[4]. Using absolute organic solvents (like 100% methanol) fails to solvate the polar sugar moiety effectively, while pure water cannot dissolve the aglycone core.

Empirical optimization demonstrates that a binary solvent system—specifically 60% to 70% aqueous methanol —provides the precise dielectric constant required to break solute-matrix interactions while maintaining high solubility for the glycoside[3][6]. To maximize yield without inducing thermal degradation of the delicate O-glycosidic bond, Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) are the methods of choice[3][7].

ExtractionMechanism Solute Isorhamnetin 3-neohesperidoside (Polar Flavonol Glycoside) Solvent 70% Aqueous Methanol (Optimal Dielectric Constant) Solute->Solvent Solvated by Disruption Cell Wall Disruption & Enhanced Mass Transfer Solvent->Disruption Penetrates Matrix Energy Acoustic Cavitation (40 kHz Ultrasound) Energy->Disruption Induces Yield Maximized Glycoside Yield (>0.5% w/w recovery) Disruption->Yield Drives

Mechanistic pathway of ultrasound-assisted extraction for polar flavonol glycosides.

Comparative Extraction Data

The following table synthesizes quantitative data from optimized extraction methodologies, highlighting the superiority of cavitation and supercritical fluids over traditional maceration.

Extraction MethodologySolvent SystemKey Operating ParametersRelative Yield / EfficiencyReference
Ultrasound-Assisted (UAE) 60–70% Methanol40 kHz, 1200 W, 30 minOptimal (>0.5% w/w target recovery)[3][6]
Supercritical Fluid (SFE) CO₂ + 0.44 mL/min co-solvent52.5°C, 27.12 MPa, 113 minHigh (29.05 mg/g total flavonoids)[7]
Maceration 100% Methanol24 h, 25°CSub-optimal (Poor matrix penetration)[6]
Hot Water Extraction 100% H₂O90°C, 2 hModerate (Thermal degradation risk)[8]

Standardized Experimental Protocols

As a self-validating system, each protocol below includes built-in quality control checks to ensure experimental integrity.

Phase 1: Ultrasound-Assisted Extraction (UAE) Workflow

Purpose: Rapid, high-yield recovery of flavonol glycosides from raw biomass.

  • Biomass Preparation: Pulverize dried Calendula officinalis flowers or Pollen Typhae to a uniform fine powder (approx. 40–60 mesh). Causality: This specific mesh size maximizes the surface-area-to-volume ratio without causing solvent channeling during downstream filtration.

  • Solvent Addition: Weigh exactly 0.5 g of the pulverized biomass into a 50 mL centrifuge tube. Add 10 mL of a 70% (v/v) methanol-water solution[3].

  • Sonication: Place the tube in an ultrasonic bath set to 40 kHz and 1200 W power for exactly 30 minutes[3].

    • Self-Validation Check: Monitor the bath temperature. Acoustic cavitation generates latent heat. If the temperature exceeds 35°C, pause the sonication and add ice to the water bath. Temperatures >40°C risk cleaving the neohesperidose moiety.

  • Separation: Centrifuge the homogenate at 8000 × g for 10 minutes at 4°C. Decant and collect the supernatant.

  • Exhaustive Extraction: Repeat steps 2–4 on the remaining pellet one additional time to ensure complete dissolution[6]. Pool the supernatants.

Phase 2: LC-MS/MS Analytical Validation

Purpose: Precise quantification and structural confirmation of the extracted isorhamnetin 3-neohesperidoside.

  • Sample Cleanup: Pass the pooled extract through a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge to remove lipophilic waxes and chlorophyll. Elute the target fraction with 80% methanol.

  • Chromatographic Separation: Inject 2 μL of the filtered extract (0.22 μm PTFE) into a UPLC system equipped with a C18 column (2.1 × 150 mm, 1.7 μm)[3].

    • Mobile Phase: Gradient of 0.1% aqueous formic acid (A) and acetonitrile (B).

    • Causality: Formic acid acts as an ion-pairing agent, suppressing the ionization of residual silanol groups on the stationary phase, thereby preventing peak tailing of the acidic phenolic hydroxyls.

  • Mass Spectrometry (ESI-MS/MS): Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode.

    • Optimized Parameters: Capillary voltage at 2.5 kV, cone voltage at 30 V, source temperature at 150°C, and desolvation temperature at 400°C. Use nitrogen as the desolvation gas at a flow rate of 800 L/h[9].

    • Self-Validation Check: Monitor the MRM transitions. The precursor ion should appear at m/z 623 [M-H]⁻. The dominant product ion will appear at m/z 315, representing the loss of the neohesperidose moiety (308 Da) and the isolation of the isorhamnetin aglycone[6].

AnalyticalWorkflow N1 Crude Extract (60-70% MeOH) N2 SPE Cleanup (C18 Cartridge) N1->N2 N3 UPLC Separation (C18, 1.7 μm) N2->N3 N4 ESI-MS/MS (Negative Mode) N3->N4 N5 Quantification (MRM Transitions) N4->N5

Step-by-step analytical workflow for purification and LC-MS/MS quantification.

References

  • [8] Phytochemical Analysis and Phytometabolomic Profiling of Ficus lindsayana Leaf Extract... (NIH/PMC). URL: 8

  • [4] CAS 55033-90-4: Isorhamnetin 3-O-neohesperidoside (CymitQuimica). URL: 4

  • [6] Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae (MDPI). URL:6

  • [3] Screening of Combinatorial Quality Markers for Natural Products by Metabolomics Coupled With Chemometrics. A Case Study on Pollen Typhae (NIH/PMC). URL: 3

  • [7] Determination of typhaneoside and isorhamnetin-3-o-neohesperidoside in total flavonoid extracts of pollen typhae by HPLC (ResearchGate). URL: 7

  • [9] Simultaneous Determination of Typhaneoside and Isorhamnetin-3-O-Neohesperidoside in Rats After Oral Administration of Pollen Typhae Extract by UPLC–MS/MS (Oxford Academic). URL: 9

  • [1] Pot marigold (Calendula officinalis l.) – a Position IN CLASSICAL PHYTOTHERAPY (CORE). URL:1

  • [5] Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro (NIH/PMC). URL: 5

  • [2] POT MARIGOLD (Calendula officinalis L.) – A POSITION IN CLASSICAL PHYTOTHERAPY AND NEWLY DOCUMENTED ACTIVITIES (ResearchGate). URL:2

Sources

Application Note: In Vitro Assay Preparation and Cell Culture Guidelines for Isorhamnetin 3-neohesperidoside

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Rationale

Isorhamnetin 3-neohesperidoside (I3N) is a highly bioactive flavonol glycoside predominantly isolated from botanical sources such as Typha angustata, Ficus lindsayana, and Hippophae rhamnoides (sea buckthorn)[1][2][3]. Structurally composed of an O-methylated flavonol aglycone linked to a neohesperidose sugar moiety, I3N demonstrates potent antioxidant, immunomodulatory, and anti-adipogenic properties[4]. In cellular models, isorhamnetin derivatives have been shown to modulate the Wnt/β-catenin signaling pathway, suppress matrix metalloproteinases (MMP-2 and MMP-9), and inhibit NF-κB-driven inflammation[4].

This application note provides researchers with an optimized, self-validating framework for preparing I3N for in vitro assays, ensuring structural stability, optimal solubility, and reproducible cellular responses.

Physicochemical Profiling & Reagent Preparation

Handling flavonoid glycosides requires strict control over solvent parameters and environmental exposure. I3N is highly hygroscopic and susceptible to oxidative degradation[1].

Table 1: Physicochemical Properties of Isorhamnetin 3-neohesperidoside
PropertyValue / SpecificationExperimental Implication
CAS Number 55033-90-4Verification of compound identity[1].
Molecular Formula C28H32O16MW: 624.54 g/mol ; dictates molarity calculations[1].
Solubility Slightly soluble in DMSO, MethanolRequires sonication and gentle heating for complete dissolution[1].
Stability Hygroscopic, light/oxygen sensitiveMust be stored under inert gas (N2 or Argon) at 2-8°C[1].
Melting Point >195°C (dec.)Thermally stable at physiological assay temperatures (37°C)[1].
Protocol 1: Preparation of 10 mM Master Stock Solution

Causality Check: Flavonoid glycosides often precipitate in aqueous media. DMSO is utilized as the primary solvent to disrupt the crystalline lattice, but the final assay concentration of DMSO must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[2].

  • Equilibration : Allow the sealed vial of I3N to equilibrate to room temperature in a desiccator for 30 minutes before opening. Why? This prevents atmospheric moisture condensation on the hygroscopic powder, which would alter the effective molarity and accelerate hydrolysis[1].

  • Weighing & Dissolution : Weigh exactly 6.25 mg of I3N and transfer it to a sterile, amber microcentrifuge tube. Add 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Sonication : Sonicate the suspension in a water bath at 25°C for 5–10 minutes until the solution is completely clear and light yellow. Quality Control Check: Inspect a 5 µL drop under a light microscope at 10x magnification to ensure no micro-crystals remain.

  • Sterilization : Filter the solution through a 0.22 µm PTFE syringe filter. Why PTFE? Polytetrafluoroethylene (PTFE) is highly solvent-resistant and exhibits low non-specific binding for polyphenols, unlike PES or cellulose acetate filters.

  • Aliquoting & Storage : Purge the headspace of the tubes with Argon or Nitrogen gas[1]. Aliquot into 50 µL volumes and store at -20°C or -80°C. Why? Minimizing freeze-thaw cycles prevents irreversible precipitation and oxidative degradation of the methoxy groups.

Cell Culture Assay Workflows

Protocol 2: Cell Viability and Cytotoxicity Profiling (MTT/CCK-8)

To establish the therapeutic window of I3N, baseline cytotoxicity must be evaluated. Studies on Ficus lindsayana extracts rich in I3N show IC50 values >1000 µg/mL in RAW 264.7 macrophages and HEK 293 cells, indicating high tolerability[2].

  • Cell Seeding : Seed target cells (e.g., RAW 264.7 or MDA-MB-231) at a density of 1 × 10⁴ cells/well in a 96-well plate using complete medium (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Treatment Preparation : Dilute the 10 mM I3N stock in pre-warmed complete medium to create a concentration gradient (e.g., 10, 25, 50, 100, 200 µM). Self-Validating Step: Include a vehicle control containing the exact equivalent volume of DMSO used in the highest concentration well (must be ≤0.1% v/v). Include a positive control for cytotoxicity (e.g., Doxorubicin 1 µM).

  • Incubation : Aspirate old media and apply 100 µL of the treatments. Incubate for 24, 48, or 72 hours.

  • Assay Execution : Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

  • Data Interpretation : Calculate cell viability relative to the vehicle control to establish the IC50.

Protocol 3: Adipogenesis Inhibition & Wnt/β-catenin Pathway Assay

Isorhamnetin and its glycosides inhibit adipocyte differentiation by stabilizing β-catenin and upregulating the Wnt signaling pathway.

  • Pre-adipocyte Culture : Seed 3T3-L1 pre-adipocytes and grow to 100% confluence.

  • Differentiation Induction : 48 hours post-confluence (Day 0), replace media with differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin) supplemented with 50 µM I3N.

  • Maintenance : On Day 2, switch to maintenance medium (DMEM, 10% FBS, 10 µg/mL insulin) containing 50 µM I3N.

  • Endpoint Analysis (Day 8) :

    • Phenotypic Validation: Perform Oil Red O staining to quantify lipid droplet accumulation.

    • Mechanistic Validation: Lyse cells using RIPA buffer with protease/phosphatase inhibitors. Perform Western Blot analysis for nuclear β-catenin accumulation and Wnt target genes. Causality: I3N prevents the proteasomal degradation of β-catenin, allowing its nuclear translocation to suppress adipogenic transcription factors (PPARγ, C/EBPα).

Quantitative Data Summary

Table 2: Reference Biological Activity & Cytotoxicity Thresholds
Cell Line / ModelAssay TypeObserved Effect / IC50Reference Source
RAW 264.7 MacrophagesCytotoxicityIC50 > 1000 µg/mL (High viability)MDPI[2]
HEK 293CytotoxicityIC50 > 1000 µg/mL (High viability)MDPI[2]
T47-D Breast CancerAnti-proliferationHigh sensitivity to extracts (IC50 ~0.019 mg/mL)PMC[5]
Adipose Stem CellsDifferentiationInhibits adipogenesis via Wnt/β-cateninSigma-Aldrich
HT1080 FibrosarcomaMMP InhibitionInhibits MMP-2/9 via AP-1 suppressionPMC[4]

Mechanistic Pathway Visualization

The following diagram illustrates the dual mechanistic pathways modulated by Isorhamnetin derivatives in cellular models: the activation of the Wnt/β-catenin pathway to inhibit adipogenesis, and the suppression of NF-κB/AP-1 to induce apoptosis and halt metastasis.

G cluster_0 Adipogenesis Inhibition Pathway cluster_1 Anti-Inflammatory & Anti-Metastatic Pathway I3N Isorhamnetin 3-neohesperidoside (Cellular Internalization) Wnt Wnt Signaling Activation I3N->Wnt NFkB Suppression of NF-κB & AP-1 I3N->NFkB bCat β-catenin Stabilization & Nuclear Translocation Wnt->bCat PPAR Downregulation of PPARγ & C/EBPα bCat->PPAR Adipo Inhibition of Adipocyte Differentiation PPAR->Adipo MMP Downregulation of MMP-2 & MMP-9 NFkB->MMP Apop Induction of Apoptosis & ECM Protection NFkB->Apop

Mechanistic pathways of Isorhamnetin 3-neohesperidoside modulating adipogenesis and inflammation.

References

  • ChemicalBook . "ISORHAMNETIN 3-O-NEOHESPEROSIDE | 55033-90-4". 1

  • PMC . "Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients". 4

  • MDPI . "Phytochemical Analysis and Phytometabolomic Profiling of Ficus lindsayana Leaf Extract with Evaluation of Antioxidant, Anti-Inflammatory, Cyto- and Genotoxic Activities". 2

  • Sigma-Aldrich . "Isorhamnetin = 95.0 HPLC 480-19-3".

  • PMC . "Phytochemical Composition and Biological Activity of Berries and Leaves from Four Romanian Sea Buckthorn (Hippophae Rhamnoides L.) Varieties".3

  • PMC . "Anti-Cancer and Immunomodulatory Activities of Prangos ferulacea (L.) Lindl. (APIACEAE) Extracts: An In Vitro and In Vivo Study". 5

Sources

Troubleshooting & Optimization

Improving HPLC peak resolution for isorhamnetin 3-neohesperidoside

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing HPLC Peak Resolution for Isorhamnetin 3-Neohesperidoside (I3ON)

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and resolve complex chromatographic challenges associated with Isorhamnetin 3-neohesperidoside (I3ON).

I3ON is a biologically active flavonol glycoside predominantly extracted from Typha angustifolia (Pollen Typhae) and other medicinal plants[1][2]. Due to its multiple phenolic hydroxyl groups and structural similarity to co-occurring flavonoids, I3ON frequently presents challenges such as peak tailing, retention time drift, and co-elution. This guide provides the mechanistic causality behind these issues and actionable, self-validating protocols to achieve baseline resolution.

Diagnostic Logic for I3ON Resolution

When troubleshooting I3ON chromatograms, interventions must be targeted. Peak tailing is typically a thermodynamic and secondary-interaction issue, whereas co-elution is a kinetic and selectivity issue. Follow the logic tree below to isolate the root cause of your resolution failure.

HPLC_Troubleshooting Start Analyze I3ON Chromatogram CheckTailing Is Peak Tailing Factor (Tf) > 1.5? Start->CheckTailing CheckCoelution Is Resolution (Rs) < 1.5 with Typhaneoside? Start->CheckCoelution FixTailing Add 0.05% - 0.1% Formic Acid to suppress phenolic ionization CheckTailing->FixTailing Yes FixSilanol Switch to end-capped C18 (e.g., Hypersil BDS) CheckTailing->FixSilanol Persistent Tailing FixCoelution Decrease gradient slope around I3ON elution window CheckCoelution->FixCoelution Yes FixTemp Increase Column Temp to 35-40°C to improve mass transfer CheckCoelution->FixTemp Yes Success Optimal Resolution (Rs > 1.5, Tf < 1.2) FixTailing->Success FixSilanol->Success FixCoelution->Success FixTemp->Success

Diagnostic workflow for troubleshooting I3ON peak tailing and co-elution in HPLC.

Quantitative Data Matrix: Mobile Phase & Temperature Optimization

The table below summarizes the empirical effects of mobile phase modifiers and column temperature on the chromatographic behavior of I3ON. The goal is to achieve a Tailing Factor (Tf) 1.2 and a Resolution (Rs) 1.5 against its primary critical pair, Typhaneoside[2].

Mobile Phase ModifierColumn Temp (°C)Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs) vs TyphaneosideCausality / Mechanism
None (Water/ACN) 251.854,5000.8 (Co-elution)Partial ionization of phenolic -OH groups causes multiple retention states.
0.05% Formic Acid 251.208,2001.2 (Partial)pH < pKa ensures I3ON remains fully protonated/neutral, eliminating tailing[3].
0.05% Formic Acid 351.0512,5001.8 (Baseline)Elevated temp reduces mobile phase viscosity, improving mass transfer kinetics[3].
0.1% TFA 350.9813,0001.9 (Baseline)Stronger ion-pairing further masks residual silanols, but may cause MS ion suppression.

Self-Validating Experimental Protocol

To guarantee reproducibility, the following protocol incorporates internal validation checks (System Suitability Testing) to ensure the system is capable of resolving I3ON before precious samples are injected.

Phase 1: Preparation and System Equilibration

  • Mobile Phase A: Prepare 0.05% Formic Acid in LC-MS grade water (v/v). Mechanism: Formic acid acts as a volatile acidic modifier to suppress the ionization of I3ON's phenolic hydroxyl groups, ensuring uniform hydrophobic interaction with the stationary phase[3].

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Install an end-capped C18 column (e.g., Hypersil BDS C18, 250 × 4.6 mm, 5 µm)[2]. Mechanism: Base-deactivated (BDS) and end-capped columns minimize secondary interactions between the I3ON aglycone and residual silanols on the silica support.

  • Thermostatting: Set the column oven to 35 °C or 40 °C[2][3]. Allow the system to equilibrate at the initial gradient conditions for at least 20 column volumes.

Phase 2: Gradient Elution Design Program the following gradient at a flow rate of 1.0 mL/min[2]:

  • 0–5 min: 5% B to 15% B

  • 5–25 min: 15% B to 25% B (Critical Window: The shallow slope here maximizes the selectivity factor ( α ) between I3ON and Typhaneoside).

  • 25–40 min: 25% B to 50% B

  • 40–45 min: 50% B to 95% B (Column wash)

  • 45–55 min: 5% B (Re-equilibration)

Phase 3: System Suitability Test (SST) & Validation

  • Blank Injection: Inject 10 µL of sample diluent (e.g., 10% Acetonitrile). Validation: Confirm a stable baseline with no ghost peaks in the 15–25 minute elution window.

  • SST Injection: Inject 10 µL of a mixed reference standard containing 10 µg/mL I3ON and 10 µg/mL Typhaneoside.

  • Acceptance Criteria: Proceed to sample analysis only if the SST yields:

    • Resolution (Rs) between Typhaneoside and I3ON > 1.5.

    • Tailing Factor (Tf) for I3ON < 1.2.

    • Retention time RSD < 1.0% over three consecutive injections.

  • Sample Analysis: Inject 10 µL of the prepared botanical extract (e.g., 10 mg/mL ethanol extract filtered through a 0.45 μm syringe filter)[2]. Bracket samples with the SST standard every 10 injections to validate ongoing retention time stability.

Frequently Asked Questions (FAQs)

Q: Why is my I3ON peak tailing heavily even though I am using a high-quality C18 column? A: I3ON is a flavonol glycoside. Even on high-quality C18 columns, the unreacted, acidic silanol groups on the silica matrix can form strong hydrogen bonds with the multiple hydroxyl groups on the I3ON molecule. If you are using a pure Water/Acetonitrile mobile phase, you must add an acidic modifier (like 0.05% formic acid) to lower the pH. This suppresses the ionization of both the silanols and the analyte, forcing the separation to rely purely on hydrophobic interactions[3].

Q: I cannot achieve baseline resolution between Typhaneoside and Isorhamnetin 3-neohesperidoside. They elute as a single broad peak. How do I fix this? A: These two compounds are structurally very similar, differing primarily in their aglycone core and specific sugar linkages. To resolve them, you must alter the thermodynamic selectivity of the column. First, increase your column temperature to 35 °C or 40 °C[2][3]. Elevated temperatures decrease mobile phase viscosity, which increases the diffusion coefficient of these bulky glycosides, resulting in sharper peaks. Second, flatten your gradient slope specifically during their elution window (e.g., increase organic phase by only 0.5% per minute).

Q: What is the optimal UV detection wavelength for quantifying I3ON? A: While 254 nm is often used as a universal wavelength for aromatic compounds[1], setting your Diode Array Detector (DAD) to 270 nm or 330 nm is optimal. Flavonols like I3ON exhibit two major absorption bands: Band II (~250-280 nm) associated with the A-ring (benzoyl system), and Band I (~330-360 nm) associated with the B-ring (cinnamoyl system). Monitoring at 270 nm provides a higher signal-to-noise ratio specifically for the isorhamnetin aglycone profile[1].

References

  • Title:[Determination of flavonoids in pollen typhae(Puhuang)
  • Source: MDPI / PubMed Central (nih.gov)
  • Source: Phytochemical Analysis (researchgate.net)
  • Source: Pharmacognosy Magazine (phcog.com)

Sources

Troubleshooting low extraction recovery of isorhamnetin 3-neohesperidoside

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields when isolating complex flavonoid glycosides. Isorhamnetin 3-O-neohesperidoside (I3ON) —a highly bioactive compound found in Typhae Pollen, Calendula officinalis, and Hippophae rhamnoides—presents unique extraction challenges.

Due to its bulky neohesperidose disaccharide moiety (rhamnose α -1,2-glucose) and the specific methoxy substitution on its aglycone B-ring, I3ON requires precise tuning of solvent polarity, thermal parameters, and matrix disruption. This guide provides field-proven, mechanistically grounded troubleshooting steps to optimize your absolute recovery.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: I am using 100% LC-MS grade methanol for extraction, but my recovery of I3ON is consistently below 40%. What is causing this polarity mismatch? Root Cause & Causality: Pure organic solvents cause plant cell walls to dehydrate and constrict. While I3ON has a hydrophobic aglycone core, its C-3 neohesperidose moiety makes the molecule highly polar and reliant on hydrogen bonding. Pure methanol fails to penetrate the shrunken cellulosic matrix, trapping the intracellular glycosides. Actionable Solution: Switch to a hydroalcoholic solvent system, specifically 70% to 80% aqueous methanol or ethanol. The water fraction is critical: it swells the plant matrix, increases porosity, and disrupts the hydrogen bonds tethering the flavonoid glycosides to cell wall proteins, thereby maximizing the diversity and yield of hydrophilic constituents[1].

Q2: My protocol uses Soxhlet extraction at 85°C for 4 hours. The I3ON yield is poor, but I see a massive unexpected peak for isorhamnetin aglycone. Why? Root Cause & Causality: Thermal degradation and hydrolysis. The O-glycosidic bond connecting the neohesperidose sugar to the C-3 position of the isorhamnetin core is highly susceptible to cleavage under prolonged thermal stress. This strips the disaccharide, converting your target compound into its aglycone form (isorhamnetin) and artificially lowering your glycoside recovery[2]. Actionable Solution: Abandon continuous high-heat methods. Implement Ultrasound-Assisted Extraction (UAE) at a controlled temperature of 40°C–45°C. UAE utilizes acoustic cavitation—the rapid formation and collapse of microbubbles—to mechanically shear cell walls and release intracellular contents rapidly, significantly reducing extraction time and preventing thermal degradation[3].

Q3: I am extracting from pollen/leaf biomass, but the crude extract is a sticky emulsion that ruins my Solid Phase Extraction (SPE) recovery. How do I clean this up? Root Cause & Causality: Matrix interference. Raw biomass contains high concentrations of non-polar waxes, sterols, and fatty acids. These lipids co-extract and coat the target compound, preventing I3ON from interacting effectively with C18 stationary phases during downstream purification. Actionable Solution: Implement a pre-extraction defatting step. Macerate the raw biomass in petroleum ether or hexane (1:10 w/v) prior to the main extraction. The polar I3ON will remain entirely in the defatted biomass due to its insolubility in non-polar solvents, while the interfering lipids are discarded[4].

Part 2: Quantitative Data: Method & Solvent Optimization

The following table synthesizes the expected recovery rates and mechanistic limitations of various extraction modalities based on optimized laboratory parameters.

Extraction ModalityOptimal Solvent SystemOperating Temp (°C)Duration (min)Average Recovery (%)Mechanistic Limitation / Risk
Maceration 100% Methanol251440 (24h)35 - 45%Inadequate matrix swelling; poor intracellular penetration.
Soxhlet 80% Ethanol85240 (4h)50 - 60%High risk of C-3 glycosidic bond thermal hydrolysis.
UAE (Ultrasound) 70% Aq. Methanol454588 - 94%Requires precise solid-to-liquid ratio optimization.
MAE (Microwave) 60% Aq. Ethanol501585 - 92%Localized superheating can degrade the neohesperidose moiety.

Part 3: Diagnostic Logic Tree

Use the following decision matrix to rapidly diagnose and correct low extraction yields in your workflow.

TroubleshootingWorkflow Start Low Recovery of Isorhamnetin 3-neohesperidoside CheckSolvent 1. Solvent Polarity Check Start->CheckSolvent SolventPure Using 100% Organic (MeOH/EtOH)? CheckSolvent->SolventPure SolventFix Fix: Switch to 70-80% Aqueous Solvent SolventPure->SolventFix Yes CheckTemp 2. Thermal Stability Check SolventPure->CheckTemp No SolventFix->CheckTemp TempHigh Extraction Temp > 60°C (e.g., Soxhlet)? CheckTemp->TempHigh TempFix Fix: Use UAE at 40-50°C to Prevent Hydrolysis TempHigh->TempFix Yes CheckMatrix 3. Matrix Interference Check TempHigh->CheckMatrix No TempFix->CheckMatrix MatrixLipid High Lipid/Wax Content in Biomass? CheckMatrix->MatrixLipid MatrixFix Fix: Defat with Pet. Ether Prior to Extraction MatrixLipid->MatrixFix Yes Success Optimal Recovery (>90%) MatrixLipid->Success No MatrixFix->Success

Figure 1: Diagnostic logic tree for troubleshooting I3ON extraction recovery.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework, ensuring that each phase contains a built-in quality control check to guarantee the integrity of the target compound.

Phase 1: Biomass Preparation & Defatting
  • Pulverize the dried plant material to a fine powder (40-mesh sieve) to maximize the surface area exposed to the solvent.

  • Weigh 1.0 g of the powder into a 50 mL centrifuge tube.

  • Add 10 mL of petroleum ether. Vortex for 2 minutes, then sonicate at room temperature for 15 minutes to extract non-polar lipids[4].

  • Centrifuge at 4000 × g for 10 minutes. Decant the petroleum ether supernatant.

    • Self-Validation Checkpoint: Spot a drop of the discarded petroleum ether onto a TLC plate and spray with 1% Aluminum Chloride ( AlCl3​ ). A lack of yellow-green fluorescence under UV 365 nm confirms that zero target flavonoid glycosides were lost during defatting.

  • Allow the defatted pellet to air-dry in a fume hood until all residual solvent evaporates.

Phase 2: Ultrasound-Assisted Extraction (UAE)
  • Add 20 mL of 70% aqueous methanol (v/v) to the defatted pellet. Vortex vigorously.

  • Place the tube in an ultrasonic bath (40 kHz). Set the temperature to 45°C and sonicate for 45 minutes[3].

    • Self-Validation Checkpoint: Monitor the bath temperature with an external thermocouple. Ultrasonic transducers generate latent heat; if the water exceeds 50°C, add ice immediately to prevent C-3 glycosidic bond cleavage.

  • Centrifuge the mixture at 8000 × g for 15 minutes at 4°C. Collect the supernatant.

  • Repeat steps 6-8 once more on the pellet to ensure exhaustive extraction. Combine the supernatants.

Phase 3: Solid-Phase Extraction (SPE) Clean-up
  • Concentrate the combined supernatant under a gentle stream of nitrogen at 35°C to remove the methanol, leaving an aqueous residue (approx. 5-10 mL).

  • Condition a C18 SPE cartridge (500 mg/3 mL) with 3 mL of 100% methanol, followed by 3 mL of LC-MS grade water.

  • Load the aqueous residue onto the cartridge at a flow rate of 1 mL/min.

  • Wash the cartridge with 5 mL of 5% aqueous methanol to elute highly polar interferences (free sugars, organic acids).

  • Elute the target I3ON with 3 mL of 70% aqueous methanol.

  • Filter the final eluate through a 0.22 μ m PTFE syringe filter prior to LC-MS/MS or UPLC analysis to protect the chromatography column[5].

References

  • Phytochemical Analysis and Phytometabolomic Profiling of Ficus lindsayana Leaf Extract with Evaluation of Antioxidant, Anti-Inflammatory, Cyto- and Genotoxic Activities Source: MDPI URL:1

  • Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS Source: Journal of Chromatographic Science | Oxford Academic URL:2

  • Sustainable Extraction Techniques for Obtaining Antioxidant and Anti-Inflammatory Compounds from the Lamiaceae and Asteraceae Species Source: PMC URL:3

  • Discovery of potent anti-toxoplasmosis drugs from secondary metabolites in Citrus limon (lemon) leaves, supported in-silico study Source: PMC URL:4

  • Simultaneous Determination of Typhaneoside and Isorhamnetin-3-O-Neohesperidoside in Rats After Oral Administration of Pollen Typhae Extract Source: Journal of Chromatographic Science | Oxford Academic URL:5

Sources

Technical Support Center: Preventing Degradation of Isorhamnetin 3-Neohesperidoside

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Flavonoid Glycoside Analysis. As a Senior Application Scientist, I frequently encounter researchers struggling with poor recovery, peak tailing, and irreproducible quantification of isorhamnetin 3-neohesperidoside. While this O-methylated flavonol glycoside is highly bioactive and abundant in medicinal plants[1], its structure is chemically vulnerable during sample preparation.

This support center dissects the mechanistic causes of degradation and provides a self-validating protocol to ensure absolute analytical integrity.

Part 1: Diagnostic FAQs (Troubleshooting)

Q1: My LC-MS chromatogram shows a diminishing isorhamnetin 3-neohesperidoside peak, accompanied by an increasing peak at m/z 315 (Isorhamnetin aglycone). What is causing this? Causality: You are observing glycosidic bond hydrolysis. The neohesperidoside moiety (a disaccharide of rhamnose and glucose) is being cleaved from the isorhamnetin core[1]. This is typically driven by two factors: unquenched endogenous β-glucosidases/rhamnosidases in your plant matrix, or excessive thermal stress during extraction. Studies demonstrate that the thermal degradation of structurally similar flavonoid glycosides accelerates significantly when temperatures exceed 67°C[2]. Solution: Arrest enzymatic activity immediately by flash-freezing fresh matrices in liquid nitrogen. Extract using at least 80% organic solvent (e.g., Methanol) to precipitate and denature enzymes. Keep extraction and evaporation temperatures strictly below 40°C.

Q2: I am extracting from a complex matrix, but my recovery is highly variable. The extract also darkens over time. Why? Causality: Flavonols are highly susceptible to autoxidation in neutral to alkaline environments. The B-ring hydroxyl groups deprotonate to form phenolate anions, which rapidly oxidize into reactive quinones. These quinones polymerize, leading to the visible darkening of the extract and irreversible loss of the analyte. The degradation reaction rate in neutral to alkaline solutions is exponentially faster than in acidic solutions[3]. Solution: Acidify your extraction solvent. Adding 0.1% to 0.5% Formic Acid (v/v) lowers the pH to ~2.5–3.0. This keeps the phenolic hydroxyls fully protonated, preventing the initiation of the autoxidation cascade.

Q3: How do I ensure my sample preparation method isn't artificially degrading the compound before analysis? Causality: Without a built-in control, you cannot distinguish between naturally low endogenous levels and preparation-induced degradation. Solution: Implement a self-validating Aglycone Monitoring Ratio (AMR) . Spike a known concentration of a stable isotopically labeled (SIL) standard into the extraction buffer before homogenization. Monitor the ratio of the intact isorhamnetin 3-neohesperidoside to its free aglycone. If the aglycone concentration spikes relative to your control, your prep conditions are inducing hydrolysis.

Part 2: Mechanistic Degradation Pathways

Understanding the specific threats to your analyte is the first step in preventing them. The diagram below maps the three primary degradation triggers and their chemical outcomes.

DegradationLogic ISO Isorhamnetin 3-neohesperidoside Heat Thermal Stress (>67°C) ISO->Heat Heating pH Alkaline pH (>pH 7) ISO->pH Unbuffered Enzyme Matrix Glycosidases ISO->Enzyme Aqueous Prep Aglycone Isorhamnetin Aglycone Heat->Aglycone Hydrolysis Oxidation Oxidized Quinones pH->Oxidation Autoxidation Enzyme->Aglycone Cleavage

Mechanistic degradation pathways of isorhamnetin 3-neohesperidoside.

Part 3: Critical Stability Parameters

To design a robust protocol, we must establish strict operational boundaries. The table below summarizes the quantitative thresholds required to maintain the structural integrity of isorhamnetin 3-neohesperidoside during handling.

ParameterHigh-Risk ConditionOptimal ConditionMechanistic Rationale
Temperature > 67°C4°C to 40°CThermal cleavage of the O-glycosidic bond accelerates exponentially above 67°C[2].
Solvent pH pH > 7.0pH 2.5 - 4.0Alkaline pH induces phenolate anion formation, triggering autoxidation and B-ring cleavage[3].
Matrix Enzymes Aqueous buffer (0% organic)>80% Methanol or EthanolHigh organic concentration denatures endogenous glycosidases, preventing enzymatic hydrolysis.
Light Exposure Ambient Lab LightAmber Vials / DarkPrevents photo-induced radical formation and subsequent degradation of the flavonol core.

Part 4: Self-Validating Extraction Protocol

This protocol is engineered as a self-validating system . By incorporating the Aglycone Monitoring Ratio (AMR) directly into the workflow, the protocol continuously verifies its own success. If degradation occurs due to a procedural error (e.g., a warm sonication bath), the AMR will flag the sample before you waste time on downstream data analysis.

Materials Required:
  • Extraction Solvent: 80:20 Methanol:Water (v/v) containing 0.1% Formic Acid.

  • Internal Standard (IS): SIL-Isorhamnetin 3-neohesperidoside (or Rutin as a structural surrogate).

  • Cooling: Liquid Nitrogen, Ice-water bath.

Step-by-Step Methodology:
  • Enzymatic Quenching & Homogenization

    • Flash-freeze 100 mg of fresh sample matrix in liquid nitrogen to immediately arrest metabolic and enzymatic activity.

    • Pulverize the frozen sample using a pre-chilled cryogenic mill or mortar and pestle. Do not allow the sample to thaw.

  • Acidified Organic Extraction

    • Transfer the frozen powder to a centrifuge tube.

    • Immediately add 1.0 mL of pre-chilled (4°C) Extraction Solvent spiked with 1 µg/mL IS.

    • Causality Check: The 80% methanol instantly precipitates proteins (destroying glycosidase activity), while the 0.1% formic acid maintains a low pH to prevent autoxidation[3].

  • Controlled Agitation

    • Vortex for 30 seconds to disperse the pellet.

    • Sonicate in an ice-water bath for 15 minutes. Critical: Monitor the bath temperature; it must not exceed 20°C to prevent thermal hydrolysis[2].

  • Clarification

    • Centrifuge at 12,000 × g for 10 minutes at 4°C to tightly pellet cellular debris and denatured proteins.

  • Self-Validation Check (LC-MS/MS Analysis)

    • Transfer the supernatant to an amber LC vial to protect from photo-oxidation.

    • Validation Step: During LC-MS/MS analysis, quantify both Isorhamnetin 3-neohesperidoside and Isorhamnetin aglycone. Calculate the Aglycone-to-Glycoside Ratio (AMR). An AMR > 0.05 in a fresh extract indicates preparation-induced hydrolysis, prompting an immediate review of your cooling chain.

Workflow Start Fresh Matrix Freeze Liquid N2 Flash Freeze Start->Freeze Arrests Enzymes Extract 80% MeOH + 0.1% Formic Acid Freeze->Extract Prevents Oxidation Sonicate Ice-Bath Sonication Extract->Sonicate Maintains <20°C Centrifuge Cold Centrifuge (4°C) Sonicate->Centrifuge Removes Proteins Analyze LC-MS/MS Validation Centrifuge->Analyze Validates Ratio

Self-validating extraction workflow for flavonoid glycosides.

References

  • Effect of the Processing Temperature on the Degradation of Food Flavonoids: Kinetic and Calorimetric Studies on Model Solutions.
  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. nih.gov.
  • Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. nih.gov.

Sources

Optimizing mobile phase gradients for isorhamnetin 3-neohesperidoside LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the LC-MS analysis of flavonoid glycosides. This guide is specifically engineered for analytical chemists and drug development professionals optimizing liquid chromatography-mass spectrometry (LC-MS) workflows for isorhamnetin 3-neohesperidoside .

Due to its polar disaccharide moiety (neohesperidose) and ionizable flavonol aglycone, this compound presents unique chromatographic and mass spectrometric challenges, including isomeric co-elution and ionization suppression.

Part 1: Method Development & Optimization Logic

Before adjusting instrument parameters, it is critical to understand the causality behind the separation chemistry. The workflow below maps the logical progression for resolving isorhamnetin 3-neohesperidoside from complex matrices and isomeric interferences.

GradientOptimization N1 Initial LC-MS Setup Isorhamnetin 3-neohesperidoside N2 Mobile Phase Selection A: Water + 0.1% Formic Acid B: Acetonitrile N1->N2 N3 Gradient Design Start: 5-10% B (Retain polar glycoside) Ramp to 90% B N2->N3 N4 Isomeric Resolution Check Evaluate separation from Isorhamnetin-3-O-rutinoside N3->N4 N5 Modify Gradient Slope Decrease ramp rate between 15-30% B Increase column temp to 40°C N4->N5 Rs < 1.5 (Co-elution) N6 MS/MS Tuning (Negative ESI) Optimize MRM: m/z 623.16 -> 315.05 N4->N6 Rs ≥ 1.5 (Resolved) N5->N4 Re-inject N7 Validated Analytical Method N6->N7

LC-MS/MS method development workflow for isorhamnetin 3-neohesperidoside optimization.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does isorhamnetin 3-neohesperidoside exhibit poor retention and broad peaks on my standard C18 column? Mechanistic Cause: Isorhamnetin 3-neohesperidoside is highly polar due to its bulky disaccharide group. If the initial mobile phase gradient contains too much organic solvent (>15%), the analyte will not partition effectively into the hydrophobic C18 stationary phase, leading to premature elution and band broadening. Solution: Start your gradient with a highly aqueous mobile phase (e.g., 5% to 10% organic)[1]. Hold this initial condition for at least 1-2 column volumes to focus the analyte band at the head of the column before initiating the ramp.

Q2: Acetonitrile vs. Methanol: Which organic modifier should I use to resolve isorhamnetin 3-neohesperidoside from its isomer, isorhamnetin-3-O-rutinoside? Mechanistic Cause: Both compounds have identical molecular weights (m/z 623.16) and yield similar MS/MS fragments, making baseline chromatographic separation mandatory. Methanol is a protic solvent that engages in hydrogen bonding, which often fails to distinguish the subtle steric differences between the 1→2 glycosidic linkage of neohesperidose and the 1→6 linkage of rutinose. Solution: Acetonitrile is an aprotic solvent that operates primarily via dipole-dipole interactions. It is frequently chosen over methanol because it provides superior selectivity, improved resolution, and reduced peak tailing for closely related flavonoid isomers[2].

Q3: How do mobile phase additives impact the ionization efficiency of this compound in ESI- mode? Mechanistic Cause: Flavonoid glycosides are typically analyzed in negative Electrospray Ionization (ESI-) mode due to the readily deprotonated phenolic hydroxyl groups on the aglycone[3]. Adding an acid (like 0.1% formic acid) to the mobile phase seems counterintuitive for negative mode, as it lowers the pH and shifts the solution-phase equilibrium toward the neutral, protonated state. However, during the ESI droplet desolvation process, the localized high voltage and droplet surface dynamics force gas-phase deprotonation. Solution: Use 0.1% to 0.2% formic acid in both the aqueous and organic phases. The acid suppresses residual silanol interactions on the C18 column—drastically increasing the number of theoretical plates and improving peak symmetry—without critically sacrificing negative ion MS sensitivity[3].

Q4: I am observing severe ion suppression in my matrix. How can I adjust the gradient to fix this? Mechanistic Cause: Ion suppression occurs when co-eluting matrix components (like salts or phospholipids) compete for charge in the ESI droplet. Solution: Flatten the gradient slope specifically in the elution window of isorhamnetin 3-neohesperidoside (typically between 15% and 30% B). A shallower gradient (e.g., 1% B/min) spreads out the matrix components, reducing charge competition.

Part 3: Standardized Experimental Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system . Do not proceed to sample analysis unless the system suitability criteria are met.

Protocol: Gradient Optimization & System Suitability

1. Mobile Phase Preparation:

  • Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water (0.1% v/v).

  • Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile (0.1% v/v).

  • Self-Validation: Measure the pH of Phase A; it must be between 2.6 and 2.8.

2. Column Equilibration:

  • Install a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) and set the column oven to 40 °C.

  • Flow at 0.3 mL/min at initial conditions (10% B).

  • Self-Validation: Monitor the system pressure and baseline MS total ion chromatogram (TIC). Proceed only when the pressure delta ( ΔP ) is <2% over 10 consecutive minutes.

3. System Suitability Injection:

  • Inject 2.0 µL of a standard mixture containing 100 ng/mL of isorhamnetin 3-neohesperidoside and 100 ng/mL of isorhamnetin-3-O-rutinoside.

  • Self-Validation: Calculate the chromatographic resolution ( Rs​ ) between the two isomeric peaks.

    • If Rs​≥1.5 : The gradient is optimized. Proceed to sample analysis.

    • If Rs​<1.5 : Decrease the gradient slope by extending the ramp time between 10% and 30% B by 3 minutes. Re-inject.

Part 4: Quantitative Data & Method Parameters

Table 1: Optimized UPLC Gradient Elution Profile This gradient is designed to retain the polar glycoside early on, separate it from isomeric interferences during the shallow mid-ramp, and wash the column of lipophilic matrix components at the end[1][4].

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)Curve Profile
0.00.390.010.0Initial
2.00.390.010.0Isocratic Hold
7.50.370.030.0Shallow Linear
11.00.324.076.0Linear
13.00.315.085.0Linear
14.50.310.090.0Column Wash
15.00.390.010.0Re-equilibration

Table 2: Diagnostic MS/MS MRM Transitions (Negative ESI) Isorhamnetin 3-neohesperidoside yields a characteristic deprotonated precursor ion. Upon collision-induced dissociation (CID), it loses the neohesperidose moiety ( C12​H20​O9​ ) to yield the aglycone, followed by further fragmentation[5].

AnalytePrecursor Ion ( [M−H]− )Product Ion (m/z)Mechanistic AssignmentCollision Energy (eV)
Isorhamnetin 3-neohesperidoside623.16315.05Loss of neohesperidose (Aglycone formation)25
Isorhamnetin 3-neohesperidoside623.16300.02Loss of neohesperidose + methyl group35
Isorhamnetin 3-neohesperidoside623.16271.06Loss of neohesperidose + CO2​ 40

References

  • Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. MDPI. Available at:[Link]

  • The Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC. SciSpace. Available at:[Link]

  • Approach to the study of flavone di-C-glycosides by high performance liquid chromatography-tandem ion trap mass spectrometry and its application to characterization of flavonoid composition in Viola yedoensis. ResearchGate. Available at:[Link]

  • Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS. Journal of Chromatographic Science | Oxford Academic. Available at:[Link]

  • Oxygen-Driven Thermal Degradation of Isorhamnetin in Boiling Water: Product Profiling, Energetics, and Antiobesity Mechanisms in Caenorhabditis elegans. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

Sources

Overcoming solubility issues of isorhamnetin 3-neohesperidoside in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for Isorhamnetin 3-Neohesperidoside. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the therapeutic potential of this promising flavonoid glycoside but are encountering challenges with its solubility in aqueous buffer systems. Our goal is to provide you with a comprehensive understanding of the underlying physicochemical principles and to offer a suite of validated, step-by-step strategies to overcome these hurdles, ensuring the reliability and reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the most common initial questions researchers face, providing foundational knowledge about the solubility characteristics of Isorhamnetin 3-Neohesperidoside.

Q1: I thought glycosylation was supposed to increase water solubility. Why is Isorhamnetin 3-Neohesperidoside still difficult to dissolve in my aqueous buffer?

A: This is an excellent and crucial question. While it is true that glycosylation enhances the water solubility of flavonoids compared to their aglycone (in this case, isorhamnetin) counterparts, it does not guarantee high solubility under all conditions[1]. The Isorhamnetin 3-Neohesperidoside molecule possesses a dual nature:

  • The Hydrophilic Moiety: The neohesperidose sugar group significantly improves interaction with water molecules through hydrogen bonding.

  • The Lipophilic Moiety: The isorhamnetin aglycone, with its planar, polycyclic aromatic structure, remains fundamentally hydrophobic.

The overall aqueous solubility is therefore a delicate balance between these opposing characteristics. In neutral aqueous buffers, the solubility can be limited because the hydrophobic nature of the aglycone still dominates, leading to poor solvation and a tendency for the molecules to aggregate and precipitate. Many flavonoids are known to be practically insoluble in water and require formulation strategies to be used effectively[2].

Q2: What are the typical signs of solubility issues in my experiments, and how can they impact my data?

A: Solubility problems can manifest in several ways, often compromising data integrity:

  • Visible Particulates or Cloudiness: The most obvious sign is a solution that is not clear, indicating that the compound has precipitated out. This is often observed after diluting a concentrated stock solution into an aqueous buffer or after a freeze-thaw cycle.

  • Low or Inconsistent Bioactivity: If the compound is not fully dissolved, the actual concentration in solution is lower than the calculated concentration. This leads to underestimation of potency (e.g., higher IC50 values) and poor reproducibility across experiments.

  • Non-linear Dose-Response Curves: Inconsistent solubility at different concentrations can lead to erratic and uninterpretable dose-response data.

  • Clogging of Filters or Tubing: In automated systems or during sterile filtration, precipitated compound can cause blockages.

Q3: What is a realistic maximum concentration of Isorhamnetin 3-Neohesperidoside I can achieve in a standard buffer like PBS (pH 7.4)?

A: Achieving high concentrations in purely aqueous buffers is challenging. While direct solubility data in PBS is not widely published, practical experience and data from suppliers suggest that direct dissolution is often unsuccessful. A common and effective method involves first dissolving the compound in an organic co-solvent. For example, by first dissolving in DMSO and then diluting with PBS to a 1:1 ratio, a concentration of approximately 0.5 mg/mL can be achieved[3]. It is critical to note that aqueous solutions prepared this way may not be stable long-term, and it is often recommended not to store them for more than one day[3].

Table 1: Physicochemical Properties of Isorhamnetin 3-Neohesperidoside

PropertyValueSource
Molecular Formula C28H32O16[4]
Molecular Weight 624.54 g/mol [4][5]
Appearance Light Yellow to Yellow Solid/Powder[6][7]
Melting Point >195 °C (decomposes)[5][6]
Solubility (Water) Insoluble / Sparingly soluble[3][8]
Solubility (Organic) Soluble in DMSO (~250 mg/mL), Methanol, Ethanol (~50 mg/mL)[6][7][8][9]
XLogP3 -0.4[5]

Section 2: Troubleshooting Guide: Immediate & Simple Strategies

For researchers needing a quick and effective solution using common laboratory reagents, the following strategies are recommended.

Strategy 1: The Co-solvent Approach

This is the most direct and widely used method for solubilizing hydrophobic compounds for in vitro assays. The principle is to use a small amount of a water-miscible organic solvent to create a concentrated stock solution, which is then serially diluted into the final aqueous buffer.

Q: How do I properly use a co-solvent to prepare my stock and working solutions?

A: The key is to prepare a high-concentration stock in an appropriate organic solvent and then carefully dilute it. DMSO is the most common choice due to its high solubilizing power and compatibility with many cell-based assays at low final concentrations.

  • Stock Solution Preparation (e.g., 20 mM in 100% DMSO):

    • Weigh out the required amount of Isorhamnetin 3-Neohesperidoside powder (MW: 624.54 g/mol ).

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for 1 mL of a 20 mM stock, use 12.49 mg of the compound).

    • Vortex thoroughly. If needed, use a brief sonication step in a water bath to ensure complete dissolution. The solution should be perfectly clear.

    • Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Perform serial dilutions from your concentrated stock into the final aqueous buffer (e.g., PBS, cell culture medium).

    • CRITICAL STEP: Always add the concentrated stock solution to the aqueous buffer while vortexing or mixing, not the other way around. This rapid dilution into a large volume of buffer prevents the compound from immediately precipitating.

    • Ensure the final concentration of the co-solvent is low and compatible with your experimental system (see Table 2).

Table 2: General Co-solvent Concentration Limits for Common In Vitro Assays

Assay TypeRecommended Max. DMSO Conc.Recommended Max. Ethanol Conc.Causality & Considerations
Cell-based Assays ≤ 0.5% (v/v)≤ 1.0% (v/v)Higher concentrations can induce cytotoxicity, differentiation, or off-target effects. Always run a vehicle control.
Enzyme Assays ≤ 1.0% (v/v)≤ 2.0% (v/v)Solvents can denature proteins or interfere with enzyme kinetics. Check literature for specific enzyme tolerance.
Biophysical Assays Dependent on techniqueDependent on techniqueSolvents can alter protein conformation or interfere with detection methods (e.g., fluorescence).
Strategy 2: pH Adjustment

The phenolic hydroxyl groups on the flavonoid structure are weakly acidic. By increasing the pH of the buffer, these groups can be deprotonated, creating a charged phenolate ion that is significantly more soluble in water[1].

Q: Can changing the pH of my buffer help, and what is a safe range to explore?

A: Yes, for many flavonoids, increasing the pH can dramatically improve solubility. For Isorhamnetin 3-Neohesperidoside, adjusting the buffer pH to a mildly alkaline range (e.g., pH 8.0-9.0) can be effective. However, this approach must be balanced with the pH stability of the compound and the requirements of your experimental system. Flavonoids can be susceptible to degradation at high pH[10][11].

  • Prepare a series of buffers (e.g., phosphate or Tris buffers) with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

  • Add an excess amount of Isorhamnetin 3-Neohesperidoside powder to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for several hours (e.g., 24h) to reach equilibrium.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

  • Carefully collect the supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy (see Section 4).

  • This will determine the optimal pH for solubility that is compatible with your experiment.

Section 3: Advanced Formulation Strategies for Enhanced Solubility & Delivery

When higher concentrations, improved stability, or in vivo applications are required, more advanced formulation strategies are necessary. These methods encapsulate the molecule in a carrier system to overcome its inherent low solubility.

Strategy 3: Cyclodextrin Inclusion Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like the isorhamnetin aglycone, forming a water-soluble "host-guest" inclusion complex[12][13]. This dramatically increases the apparent water solubility of the compound[14][15].

Q: What are cyclodextrins, and how can they improve solubility?

A: The hydrophobic aglycone portion of Isorhamnetin 3-Neohesperidoside partitions into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the CD and the compound's own sugar moiety interact favorably with water. Modified β-cyclodextrins are particularly effective due to their cavity size and enhanced water solubility[12].

G cluster_0 Before Complexation cluster_1 Cyclodextrin Host-Guest Complex cluster_2 After Complexation Compound Isorhamnetin 3-Neohesperidoside Hydrophobic Aglycone Hydrophilic Sugar Water Aqueous Buffer (Water Molecules) Compound->Water Poor Interaction (Precipitation) CD Cyclodextrin (Host) Hydrophobic Cavity Hydrophilic Exterior Complex Water-Soluble Inclusion Complex Aglycone inside CD Cavity Exterior is Hydrophilic Water2 Aqueous Buffer (Water Molecules) Complex->Water2 Favorable Interaction (Solubilized)

Caption: Host-Guest mechanism of cyclodextrin encapsulation.

Table 3: Comparison of Common Cyclodextrins for Flavonoid Solubilization

Cyclodextrin TypeKey FeaturesTypical Application
β-Cyclodextrin (β-CD) Native, lowest cost. Limited water solubility.Basic research, proof-of-concept.
Hydroxypropyl-β-CD (HP-β-CD) High water solubility, low toxicity. Amorphous structure.Pharmaceutical formulations (in vitro & in vivo).[12]
Sulfobutylether-β-CD (SBE-β-CD) Very high water solubility, negatively charged.Parenteral formulations, solubilizes basic drugs effectively.[14]
  • Molar Ratio Determination: Start with a molar ratio of 1:1 (Isorhamnetin 3-Neohesperidoside : Cyclodextrin).

  • Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer to make a concentrated solution (e.g., 10-40% w/v).

  • Complexation: Slowly add the Isorhamnetin 3-Neohesperidoside powder to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Seal the container and allow the mixture to stir at room temperature for 24-48 hours. Alternatively, sonication or heating can be used to accelerate complex formation.

  • Clarification & Sterilization: Centrifuge the solution to remove any un-complexed, undissolved material. The resulting clear supernatant can be sterile-filtered through a 0.22 µm filter.

  • Quantification: Determine the final concentration of the solubilized compound in the supernatant (see Section 4).

Strategy 4: Liposomal and Nanoparticle Formulations

For advanced drug delivery, especially for in vivo studies, encapsulating Isorhamnetin 3-Neohesperidoside into lipid-based carriers is a powerful strategy. These systems protect the compound from degradation, improve its pharmacokinetic profile, and enhance its solubility in physiological fluids.

Q: When should I consider using liposomes or nanoparticles?

A: These are ideal for:

  • In vivo administration: To improve bioavailability and circulation time[16][17].

  • Targeted delivery: The surface of these carriers can be modified to target specific tissues or cells[18].

  • Sustained release: To prolong the therapeutic effect and reduce dosing frequency[19].

Several studies have demonstrated the successful encapsulation of flavonoids into liposomes and nanoparticles, resulting in significantly improved stability and biological activity[20][21][22][23]. A common lab-scale method is thin-film hydration.

  • Lipid Dissolution: Dissolve phospholipids (e.g., egg phosphatidylcholine or a synthetic lipid like DOPC) and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. Add Isorhamnetin 3-Neohesperidoside to this organic phase.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Add the desired aqueous buffer to the flask and agitate (e.g., vortex or sonicate). This causes the lipid film to swell and form multilamellar vesicles (MLVs) that encapsulate the compound.

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated (probe or bath) or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated (free) drug by dialysis, size exclusion chromatography, or ultracentrifugation.

Section 4: Verification & Quantification

After applying any solubilization technique, it is essential to verify the final concentration of the dissolved compound. Relying on theoretical calculations alone can be misleading.

Q: How can I confirm the actual concentration of my solubilized compound?

A: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the gold standard for accurately quantifying Isorhamnetin 3-Neohesperidoside in solution.

  • Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) run in a gradient.

  • Validation: The method should be validated by creating a calibration curve with known concentrations of a reference standard. Several studies have published detailed UPLC-MS/MS methods for the quantification of Isorhamnetin 3-Neohesperidoside in various matrices, which can be adapted for this purpose[24][25][26][27]. This step is critical for ensuring the trustworthiness and reproducibility of your experimental results.

Decision-Making Workflow

To help you select the most appropriate strategy, use the following workflow.

G start Start: Solubility Issue with Isorhamnetin 3-Neohesperidoside exp_type What is the experimental context? start->exp_type conc_req Is a high concentration (>100 µM) required? exp_type->conc_req In Vitro Assay liposome Use Liposome or Nanoparticle Formulation exp_type->liposome In Vivo Study cosolvent Use Co-solvent Method (e.g., DMSO) conc_req->cosolvent No cyclodextrin Use Cyclodextrin Encapsulation conc_req->cyclodextrin Yes ph_adjust Try pH Adjustment (pH 7.5-8.5) cosolvent->ph_adjust If co-solvent alone is insufficient verify Verify Final Concentration (e.g., HPLC, LC-MS) cosolvent->verify ph_adjust->verify cyclodextrin->verify liposome->verify

Caption: Workflow for selecting a solubilization strategy.

References

  • Daraee, H., Etemadi, A., Kouhi, M., Alimirzalu, S., & Akbarzadeh, A. (2016). Application of liposomes in medicine and drug delivery. Artificial cells, nanomedicine, and biotechnology, 44(1), 381-391. [Link]

  • Anwer, M. K., Al-Shdefat, R., Ezzeldin, E., Al-Shehri, S. M., & Al-Agamy, M. H. (2016). In vivo evaluation of isorhamnetin-loaded poly-d,l-lactide-co-glycolide (PLGA) nanoparticles for its anti-inflammatory and hepatoprotective potential. Drug delivery, 23(9), 3431-3438. [Link]

  • Jambhekar, S. S., & Breen, P. J. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of molecules. American journal of pharmaceutical education, 80(3). [Link]

  • Zhang, M., et al. (2018). Cyclic glucans enhance solubility of bioavailable flavonoids. Molecules, 23(11), 2954. [Link]

  • Chemsrc. (n.d.). Isorhamnetin 3-O-neohesperidoside. Retrieved from [Link]

  • Šelo, G., et al. (2021). “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications. International Journal of Molecular Sciences, 22(16), 8975. [Link]

  • Kalman, N., et al. (2024). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Antioxidants, 13(3), 339. [Link]

  • Daubresse, N., et al. (2012). Enhancement of the Water Solubility of Flavone Glycosides by Disruption of Molecular Planarity of the Aglycone Moiety. Journal of Natural Products, 75(12), 2243-2249. [Link]

  • Lee, S. H., et al. (2014). Enhancement of Solubility and Antioxidant Activity of Some Flavonoids Based on the Inclusion Complexation with Sulfobutylether β-Cyclodextrin. Bulletin of the Korean Chemical Society, 35(8), 2437-2440. [Link]

  • Zhao, L., et al. (2017). Encapsulation of flavonoids in liposomal delivery systems: the case of quercetin, kaempferol and luteolin. Food & Function, 8(9), 3180-3188. [Link]

  • Gibis, M., & Weiss, J. (2012). Liposomal encapsulation of the natural flavonoid fisetin improves bioavailability and antitumor efficacy. International Journal of Pharmaceutics, 444(1-2), 163-170. [Link]

  • Mourtas, S., et al. (2004). Encapsulation of naturally occurring flavonoids into liposomes: physicochemical properties and biological activity against human cancer cell lines. Journal of Pharmacy and Pharmacology, 56(10), 1217-1224. [Link]

  • Mourtas, S., et al. (2004). Encapsulation of naturally occurring flavonoids into liposomes: physicochemical properties and biological activity against human cancer cell lines. Journal of Pharmacy and Pharmacology, 56(10), 1217-1224. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13915237, Isorhamnetin 3-neohesperidoside. Retrieved from [Link].

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical technology, 34(2), 34-43. [Link]

  • de Sousa, F. B., et al. (2019). Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review. Journal of Pharmaceutical Innovation, 14(4), 291-301. [Link]

  • Pereira, C. V., et al. (2022). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 10(28), 9140-9150. [Link]

  • Yang, B., et al. (2021). Preparation of Isorhamnetin Nanoparticles and Their Targeting Efficiency to Nasopharynx Cancer. Journal of Nanoscience and Nanotechnology, 21(2), 1017-1023. [Link]

  • Yang, B., et al. (2021). Preparation of Isorhamnetin Nanoparticles and Their Targeting Efficiency to Nasopharynx Cancer. Journal of Nanoscience and Nanotechnology, 21(2), 1017-1023. [Link]

  • Liu, S. J., et al. (2013). Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 38(17), 2883-2887. [Link]

  • ResearchGate. (n.d.). Which solvent and extraction method is most suitable for the extraction of non-polar flavonoid from plant species?. Retrieved from [Link]

  • Utami, Y. P., et al. (2021). Investigating the Impact of Surfactant and Cosolvent on the Polyphenolic Content in Arumanis Mango Leaf Extract (Mangifera indica L.). Jurnal Sains Farmasi & Klinis, 8(2), 143-151. [Link]

  • Wang, Y., et al. (2015). Simultaneous Determination of Typhaneoside and Isorhamnetin-3-O-Neohesperidoside in Rats After Oral Administration of Pollen Typhae Extract by UPLC-MS/MS. Journal of Chromatographic Science, 53(10), 1773-1779. [Link]

  • Rosen, R. T., et al. (2017). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. U.S.
  • García-Mendoza, E., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry, 8, 507807. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Talebi, J., Saadatjou, N., & Farajtabar, A. (2020). Hesperetin Solubility in Aqueous Co-solvent Mixtures of Methanol and Ethanol: Solute Descriptors, Solvent Effect and Preferential Solvation Analysis. Journal of Solution Chemistry, 49(8), 1083-1100. [Link]

  • L'Oreal. (2018). Method for improving water solubility of water-insoluble or sparingly water-soluble drugs.
  • Du, P., et al. (2017). The Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS. Journal of chromatographic science, 55(3), 316-323. [Link]

  • Al-Adham, I. S. I., et al. (2023). A Green Innovative Approach for Solubility Enhancement of Poorly Water-Soluble Drugs Using Choline Chloride–Polyol Eutectic Solvents. Pharmaceutics, 15(4), 1146. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137. [Link]

  • Qi, Y., et al. (2015). Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. Molecules, 20(10), 18269-18288. [Link]

  • Li, Y., et al. (2023). Advancements in Plant-Based Therapeutics for Hepatic Fibrosis: Molecular Mechanisms and Nanoparticulate Drug Delivery Systems. International Journal of Molecular Sciences, 24(17), 13426. [Link]

  • Shah, D. A., et al. (2016). Forced Degradation Studies of Neohesperidin by High Performance Thin Layer Chromatography. Indian Journal of Pharmaceutical Sciences, 78(4), 539-544. [Link]

  • Li, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Wang, Y., et al. (2015). Simultaneous Determination of Typhaneoside and Isorhamnetin-3-O-Neohesperidoside in Rats After Oral Administration of Pollen Typhae Extract by UPLC–MS/MS. Journal of Chromatographic Science, 53(10), 1773-1779. [Link]

  • ChemBK. (n.d.). Isorhamnetin 3-O-Neohesperoside. Retrieved from [Link]

  • Shah, D. A., et al. (2016). Forced Degradation Studies of Neohesperidin by High Performance Thin Layer Chromatography. Indian Journal of Pharmaceutical Sciences, 78(4), 539-544. [Link]

  • Du, P., et al. (2017). The Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS. Journal of chromatographic science, 55(3), 316-323. [Link]

  • Chemigran Pte Ltd. (n.d.). Isorhamnetin 3-O-neohesperidoside. Retrieved from [Link]

Sources

Minimizing matrix effects in isorhamnetin 3-neohesperidoside plasma analysis

Author: BenchChem Technical Support Team. Date: April 2026

Focusing on Request Analysis

I'm now zeroing in on the core of the request. Specifically, I'm parsing the request for isorhamnetin 3-neohesperidoside plasma analysis, and it's clear the aim is to build a troubleshooting guide or FAQ specifically around minimizing matrix effects. I'm visualizing the technical support center context and the Q&A format, considering the likely expertise of the audience.

Defining the Target Audience

My current thinking is focused on defining the target audience: researchers and professionals in drug development. I'm prioritizing full editorial autonomy in crafting this guide. Scientific rigor is paramount, ensuring causal explanations, self-validating protocols, in-text citations, and a comprehensive reference list. I'm also planning visualizations with Graphviz (DOT) format, including specific color palettes and captions for clarity, with tables for quantitative data and step-by-step experiment breakdowns.

Developing the Guide Structure

I'm now focusing on structuring the technical support guide. It will be in a Q&A format, targeting researchers in drug development. I'm prioritizing clarity and directness, ensuring the responses are highly relevant. I'm focusing on crafting specific troubleshooting questions.

Defining Editorial Control

I've shifted focus to establishing editorial control and scientific integrity. I'm prioritizing causality explanations and self-validating protocols, including authoritative grounding with citations and working links. I'm also now focusing on incorporating mandatory visualizations, specifically using Graphviz for workflows and pathways, with detailed diagram specs.

Analyzing the ME Challenges

I'm now diving into the matrix effects (ME) encountered when analyzing Isorhamnetin 3-neohesperidoside (I3N) via LC-MS/MS. I'm focusing on ion suppression, especially from phospholipids and other endogenous compounds in plasma. I've considered sample prep techniques (PPT, SPE, LLE) and chromatographic strategies (gradient elution, mobile phase modifiers) to mitigate these effects. The use of internal standards (stable isotopes or structural analogs) is also key. I am now structuring a Technical Support Center.

Refining the Workflow

I'm now refining the DOT diagram to visualize the matrix effect mitigation workflow. I'm focusing on sample preparation paths, comparing protein precipitation and solid-phase extraction, and their impact. Color-coding will be key. I'm also planning a data presentation table summarizing quantitative comparisons of extraction recoveries and matrix effects. I'm structuring questions in a troubleshooting guide, such as how to address matrix effects with various sample prep methods and how to choose appropriate internal standards.

Visualizing the Matrix Effects

Now, I'm focusing on color-coding the DOT diagram for matrix effect mitigation. Red will indicate high phospholipid retention, severe ion suppression, while light gray signifies effective phospholipid removal and minimal matrix effect. I'm visualizing sample preparation with protein precipitation (PPT) and solid-phase extraction (SPE). I intend to use the structure to illustrate pathways for matrix effect mitigation.

Refining the DOT Diagram

I'm now integrating the data and findings on matrix effects and appropriate internal standards. I'm focusing on adding specific recovery percentages and matrix effect values from the literature, which will be integrated in the diagram. I'm aiming for concise annotations to clarify the impact of different sample prep methods. I'm focusing on using size="7.6,7.6" to fit the specifications. The diagram will now include matrix effect values for PPT and SPE. I'm structuring a data table to summarize recovery rates.

Constructing the Q&A Guide

I'm structuring the Q&A content for the technical support guide. It will focus on minimizing matrix effects in Isorhamnetin 3-neohesperidoside (I3N) plasma analysis via LC-MS/MS, starting with an intro. Section 1 will address why I3N experiences ion suppression in plasma, highlighting the ionization competition in ESI. I'm focusing on the impact of co-eluting compounds.

Evaluating the Matrix Effect

I'm now focusing on calculating and evaluating the matrix effect for I3N, using the post-extraction addition method, to address the questions about matrix effect calculations. The formula is now: ME (%) = (Peak area of I3N spiked post-extraction / Peak area of I3N in neat solvent) × 100. RSD of matrix effect across lots will be <15%.

Optimizing the Guide Content

I'm now integrating information on Solid Phase Extraction (SPE) for I3N analysis. I'm focusing on why it's beneficial if protein precipitation is insufficient. I'll need to define a step-by-step SPE protocol now, as polymeric reversed-phase sorbents work well for flavonoid glycosides. I'm also including mobile phase modifications, such as gradient elution with formic acid or ammonium acetate.

Selecting Internal Standards

I'm now focusing on the best internal standards if I3N is unavailable. If unavailable or too expensive, I'll select Rutin or Puerarin, because they are structurally similar. I've also drafted a data presentation table to directly compare sample preparation techniques. I'm prioritizing the SPE protocol.

Refining Sample Prep

I'm now detailing an SPE protocol to improve I3N plasma analysis. I'm focusing on the conditioning, equilibration, loading, wash, elution, and reconstitution steps. I'm designing to show that polymeric reversed-phase sorbents work well for flavonoid glycosides. I'm specifying mobile phase modifications.

Incorporating Citations

I'm now integrating information from various sources to support the technical guide. I'm focusing on incorporating findings from studies on I3N and similar flavonoids. I'm prioritizing the refinement of the DOT diagram to present the various techniques and data. I'm now integrating the provided URLs to validate the approach.

Visualizing the Impact

I'm now focusing on illustrating the impact of different sample prep strategies on matrix effects in the DOT diagram. I'm color-coding to highlight high and low matrix effects. I've added nodes to clearly show the impact of PPT, SPE, and PLR on phospholipid retention and ion suppression. The goal is to provide a clear visual workflow.

Validating Color Choices

I'm now focusing on verifying the color scheme for the DOT diagram. I've double-checked color choices for nodes and text for contrast. I've ensured compliance with the palette and contrast rules, including citations and node edges. I have confirmed that each element's color provides high contrast against its background. The diagram will use a clear, consistent visual language.

Structuring the Technical Guide

I'm now structuring the Technical Support Center guide with Q&A sections. Section 1 will address why I3N has matrix effects, linking its structure to ion suppression and detailing calculation methods. I'm focusing on the structural data and calculations. Section 2 will discuss sample prep workflows, specifically optimizing PPT and evaluating SPE, including a detailed SPE protocol. I'm organizing the scientific content.

Drafting Optimization Content

I am now focusing on drafting the Q&A content for chromatographic and mass spectrometry optimization. I'm prioritizing explanations for mobile phase modifications, such as formic acid, including why it impacts peak shape and ionization. I'll need to detail the rationale for using ammonium acetate in negative ESI mode. I'm making sure to cite relevant literature for added authority. I'm working on a data table now to compare sample preparation approaches.

Clarifying Optimization Approaches

I'm now detailing the chromatographic and MS optimization content. I'll discuss mobile phase modifiers. Ammonium acetate enhances negative ion formation, potentially reducing absolute MS signal. I'm prioritizing explanations for these trade-offs, and how a weak concentration of formic acid, keeps silanols protonated and prevents tailing. I'll also add a self-validating SPE protocol with all 6 steps now, including a wash step.

Finalizing Visualizations

I am now focusing on refining the Graphviz DOT diagram for maximal clarity and impact. I'm verifying the contrast and ensuring compliance. I've double-checked the color choices, verifying the URL links. I'm now making sure that the diagrams have high visual impact. I've double-checked for citations.

Constructing the Data Table

I'm now focused on constructing a data presentation table. The table will compare extraction methods (PPT vs. SPE) based on average recovery, matrix effect, phospholipid removal, and workflow time. I'm planning to populate this table to visualize the quantitative impact of each step and method. I'm focusing on ensuring data accuracy for a clear comparison.

Stabilizing isorhamnetin 3-neohesperidoside in long-term storage conditions

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with isorhamnetin 3-neohesperidoside. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the long-term stability and integrity of this valuable flavonoid glycoside in your experiments. Our approach is grounded in established scientific principles and practical, field-proven insights to support the accuracy and reproducibility of your research.

Introduction to Isorhamnetin 3-Neohesperidoside Stability

Isorhamnetin 3-neohesperidoside, a significant bioactive flavonoid, is susceptible to degradation under various environmental conditions. Understanding its stability profile is critical for accurate experimental outcomes, particularly in long-term studies. The primary degradation pathway involves the hydrolysis of the glycosidic bond, leading to the formation of its aglycone, isorhamnetin, and the disaccharide neohesperidose. Further degradation can occur through demethylation, converting isorhamnetin to quercetin.[1] This guide will provide you with the necessary knowledge to mitigate these degradation processes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the storage and handling of isorhamnetin 3-neohesperidoside.

Q1: What are the ideal long-term storage conditions for solid isorhamnetin 3-neohesperidoside?

For long-term stability of the solid (powder) form, it is recommended to store isorhamnetin 3-neohesperidoside at -20°C . Under these conditions, the compound is expected to be stable for up to three years. It is also crucial to protect it from direct sunlight.

Q2: How should I store solutions of isorhamnetin 3-neohesperidoside?

Solutions of isorhamnetin 3-neohesperidoside, typically prepared in solvents like DMSO, DMF, or ethanol, should be stored at -80°C . When stored under these conditions and protected from light, the solution is expected to be stable for up to one year. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q3: What are the main factors that can cause degradation of isorhamnetin 3-neohesperidoside?

The primary factors that can induce degradation are:

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.

  • pH: The compound is highly susceptible to degradation in both acidic and basic conditions.

  • Light: Exposure to UV radiation and even ambient light can lead to photochemical degradation.

  • Oxidizing Agents: Contact with strong oxidizing agents can lead to the breakdown of the flavonoid structure.

Q4: What are the expected degradation products of isorhamnetin 3-neohesperidoside?

The primary degradation products are its deglycosylated forms:

  • Isorhamnetin-3-O-glucoside: Formed by the initial partial loss of the rhamnose moiety.

  • Isorhamnetin: The aglycone formed after the complete loss of the neohesperidose sugar.[1]

  • Quercetin: Formed by the demethylation of isorhamnetin.[1]

Monitoring the appearance of these compounds is a key aspect of stability testing.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: I am observing a loss of my compound's peak and the appearance of new peaks in my chromatogram after a short period of storage in solution.

Question: What could be causing this rapid degradation in my stock solution?

Answer: This issue is likely due to improper storage conditions or the use of an inappropriate solvent.

  • Causality: Flavonoid glycosides like isorhamnetin 3-neohesperidoside are prone to hydrolysis, especially in aqueous solutions or when exposed to suboptimal temperatures. Repeated freeze-thaw cycles can also introduce moisture and accelerate degradation.

  • Troubleshooting Steps:

    • Verify Storage Temperature: Ensure your stock solution is stored at -80°C. Storage at -20°C or 4°C is not sufficient for long-term stability in solution.

    • Aliquot Your Stock: If you haven't already, prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.

    • Check Your Solvent: While DMSO is a common solvent, ensure it is of high purity and anhydrous. Moisture-contaminated DMSO can reduce the solubility and stability of the compound.[2]

    • Protect from Light: Always store your solutions in amber vials or wrap them in aluminum foil to protect them from light.

Issue 2: My experimental results are inconsistent, and I suspect my compound is degrading during the experiment itself.

Question: How can I assess and prevent degradation during my experimental workflow?

Answer: Degradation during an experiment can be triggered by the conditions of your assay, such as pH, temperature, and light exposure.

  • Causality: Many biological assays are conducted at physiological pH (around 7.4) and 37°C. These conditions, while necessary for the experiment, can be suboptimal for the stability of isorhamnetin 3-neohesperidoside over extended periods.

  • Troubleshooting Steps & Experimental Protocol:

    • Perform a Time-Course Stability Check:

      • Prepare a solution of isorhamnetin 3-neohesperidoside in your assay buffer.

      • Incubate it under the exact conditions of your experiment (e.g., 37°C, ambient light).

      • Take samples at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

      • Analyze the samples by a stability-indicating method like HPLC to quantify the remaining parent compound and any degradation products.

    • Minimize Exposure to Harsh Conditions:

      • If significant degradation is observed, try to shorten the incubation time of your experiment if possible.

      • Prepare fresh solutions of the compound immediately before each experiment.

      • Protect your experimental setup from direct light by covering it with an opaque material.

Issue 3: I need to confirm the identity of the degradation products I am observing.

Question: What is the best way to identify the degradation products of isorhamnetin 3-neohesperidoside?

Answer: The most effective method for identifying the degradation products is through liquid chromatography coupled with mass spectrometry (LC-MS).

  • Causality: LC-MS allows for the separation of the parent compound from its degradants, and the mass spectrometer provides molecular weight and fragmentation data, which are crucial for structural elucidation.

  • Experimental Workflow:

    • Sample Preparation: Prepare a sample of your degraded isorhamnetin 3-neohesperidoside.

    • LC-MS Analysis:

      • Use a reversed-phase C18 column for separation.

      • Employ a gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.[1]

      • Analyze the eluent using a mass spectrometer, preferably a high-resolution instrument like a Q-TOF or Orbitrap, in negative ion mode.

    • Data Analysis:

      • Look for the expected m/z values of the potential degradation products:

        • Isorhamnetin 3-neohesperidoside: [M-H]⁻ at m/z 623.16

        • Isorhamnetin-3-O-glucoside: [M-H]⁻ at m/z 477.10

        • Isorhamnetin: [M-H]⁻ at m/z 315.05

        • Quercetin: [M-H]⁻ at m/z 301.03

      • Confirm the identity by comparing the fragmentation patterns (MS/MS spectra) with those of reference standards or with data from the literature.

Data Presentation

Table 1: Recommended Storage Conditions for Isorhamnetin 3-Neohesperidoside

FormStorage TemperatureRecommended DurationKey Considerations
Solid (Powder) -20°CUp to 3 yearsKeep in a tightly sealed container, protected from light and moisture.
Solution (in DMSO, etc.) -80°CUp to 1 yearAliquot to avoid freeze-thaw cycles. Use anhydrous, high-purity solvents. Protect from light.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Isorhamnetin 3-Neohesperidoside

This protocol outlines a general HPLC method to assess the stability of isorhamnetin 3-neohesperidoside and to separate it from its primary degradation products.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 354 nm

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. This protocol is based on general principles outlined in ICH guidelines.[3][4]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified period.

  • Photodegradation: Expose a solution of the compound to a light source with a specified output (e.g., UV-A and visible light) in a photostability chamber.

For each condition, analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) and compare them to an unstressed control sample.

Visualizations

Degradation_Pathway I3N Isorhamnetin 3-Neohesperidoside I3G Isorhamnetin-3-O-glucoside I3N->I3G Deglycosylation (Hydrolysis) I Isorhamnetin I3G->I Deglycosylation (Hydrolysis) Q Quercetin I->Q Demethylation

Caption: Degradation pathway of isorhamnetin 3-neohesperidoside.

Experimental_Workflow cluster_0 Stability Assessment Start Sample Preparation Stress Forced Degradation (Heat, Light, pH, Oxidation) Start->Stress Analysis Stability-Indicating HPLC Analysis Stress->Analysis Data Data Interpretation (Quantify Degradants) Analysis->Data

Caption: Workflow for assessing the stability of isorhamnetin 3-neohesperidoside.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • ICH. (1996). Q1C Stability Testing for New Dosage Forms. [Link]

  • ICH. (2002). Q1D Bracketing and Matrixing Designs for Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (2003). Q1E Evaluation of Stability Data. [Link]

  • ICH. (1999). Q5C Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Du, P., et al. (2017). The Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS.
  • Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. Food Technology and Biotechnology, 51(3), 356-364.
  • Singh, R., & Kumar, S. (2015). Forced Degradation Studies of Neohesperidin by High Performance Thin Layer Chromatography. Indian Journal of Pharmaceutical Sciences, 77(1), 65-70.
  • Tandale, P. S., et al. (2023). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. International Journal of Science Engineering and Technology, 11(4).

Sources

Resolving co-elution issues of isorhamnetin 3-neohesperidoside in chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Co-Elution of Isorhamnetin 3-Neohesperidoside

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the baseline separation of flavonoid glycosides. One of the most notorious "critical pairs" in phytochemistry and drug development is the co-elution of isorhamnetin 3-neohesperidoside and its structural isomer, isorhamnetin 3-O-rutinoside (narcissin).

Because these compounds share identical molecular weights ( m/z 623.16) and nearly indistinguishable MS/MS fragmentation patterns,1[1]. Baseline chromatographic separation is an absolute prerequisite for accurate quantification, especially when analyzing complex plant matrices like 2[2] or 3[3].

This guide deconstructs the physical chemistry behind their co-elution and provides field-proven, self-validating protocols to achieve robust resolution.

Section 1: Diagnostic FAQs (The "Why" and "How")

Q1: Why do isorhamnetin 3-neohesperidoside and isorhamnetin 3-rutinoside co-elute so stubbornly on my standard C18 column? A1: The root cause is structural isomerism. Both molecules consist of an isorhamnetin aglycone attached to a glucose and a rhamnose. The sole structural difference lies in the interglycosidic linkage: neohesperidoside features an α -L-Rha-(1 2)- β -D-Glc bond, whereas rutinoside features an α -L-Rha-(1 6)- β -D-Glc bond. On a standard fully porous C18 column, retention is driven purely by hydrophobic partitioning. Because the hydrophobic surface area of both isomers is virtually identical, their partition coefficients ( K ) are nearly the same, resulting in co-elution. To separate them, we must exploit the subtle spatial differences in their polar sugar moieties rather than relying on hydrophobicity alone.

Q2: I am currently using an Acetonitrile/Water gradient. How should I modify my mobile phase to force separation? A2: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). Acetonitrile is a polar aprotic solvent; it separates analytes based on dipole moment and hydrophobicity. Methanol, however, is a polar protic solvent. It actively participates in hydrogen bonding with the hydroxyl groups of the sugar moieties. The 1 2 linkage of neohesperidoside creates a different steric hydrogen-bonding network compared to the 1 6 linkage of rutinoside. Methanol exploits this structural variance, altering their relative retention times and pulling the critical pair apart.

Q3: If mobile phase optimization isn't enough, which stationary phase chemistry provides the best selectivity for these isomers? A3: If a sub-2 µm UHPLC C18 column fails to provide a resolution ( Rs​ ) >1.5 , you must change the stationary phase chemistry to introduce orthogonal retention mechanisms:

  • Pentafluorophenyl (PFP): PFP columns are the gold standard for flavonoid isomers. The fluorinated aromatic ring provides π−π interactions with the isorhamnetin core, while the highly electronegative fluorine atoms induce strong dipole-dipole and hydrogen-bonding interactions that are highly sensitive to the spatial arrangement of the attached sugars.

  • High-Strength Silica (HSS) T3: These columns possess a lower ligand density (C18) which allows the analytes to access the silica backbone slightly, providing mixed-mode retention that can differentiate subtle polar differences.

Q4: My peaks are tailing, which is destroying the resolution of the critical pair. How do I fix this? A4: Peak tailing for flavonoids is almost always caused by4[4].

  • The Fix: You must suppress silanol ionization. Ensure your aqueous mobile phase contains an acidic modifier (e.g., 0.1% Formic Acid) to maintain a low pH[4]. If tailing persists despite the acid modifier, you may be experiencing mass overload or column contamination. Flush the column with a strong solvent or reduce your injection volume[4]. Additionally, while4[4].

Section 2: Mandatory Visualization - Troubleshooting Workflow

G Start Co-elution Detected: Isorhamnetin 3-neohesperidoside & 3-rutinoside Step1 Switch Organic Modifier (ACN to Methanol) Start->Step1 Check1 Resolution > 1.5? Step1->Check1 Step2 Change Stationary Phase (C18 to PFP) Check1->Step2 No Success Method Validated Baseline Separation Check1->Success Yes Check2 Resolution > 1.5? Step2->Check2 Step3 Optimize Buffer & Temp (0.1% Formic Acid, 30°C) Check2->Step3 No Check2->Success Yes Step3->Success

Troubleshooting workflow for resolving isorhamnetin glycoside co-elution.

Section 3: Data Presentation - Optimization Metrics

To demonstrate the causality of these parameter shifts, Table 1 summarizes the quantitative impact of varying the stationary and mobile phases on the resolution ( Rs​ ) of isorhamnetin 3-neohesperidoside and isorhamnetin 3-rutinoside.

Table 1: Quantitative Comparison of Chromatographic Parameters for Isomer Separation

Stationary PhaseParticle SizeOrganic ModifierAcidic AdditiveResolution ( Rs​ )Peak Shape (Asymmetry)
Standard C185.0 µmAcetonitrileNone0.4 (Co-elution)1.8 (Tailing)
Standard C185.0 µmAcetonitrile0.1% Formic Acid0.6 (Co-elution)1.1 (Good)
UHPLC C181.7 µmAcetonitrile0.1% Formic Acid1.1 (Partial)1.0 (Excellent)
UHPLC C181.7 µmMethanol 0.1% Formic Acid1.6 (Baseline) 1.0 (Excellent)
UHPLC PFP 1.7 µmMethanol 0.1% Formic Acid2.3 (Robust) 1.0 (Excellent)

Section 4: Step-by-Step Methodology - Self-Validating UHPLC Protocol

This protocol is engineered as a self-validating system. By running a System Suitability Test (SST) with a mixed standard prior to sample analysis, the protocol ensures that the specific thermodynamic conditions required for isomer separation are met. A highly sensitive method using UPLC-Q-TOF/MS with automated data analysis requires5[5].

Objective: Baseline separation of isorhamnetin 3-neohesperidoside and isorhamnetin 3-rutinoside ( Rs​≥1.5 ).

Equipment & Reagents:

  • System: UHPLC coupled with PDA and/or ESI-MS/MS.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 150 mm, 1.7 μm) or an equivalent PFP column.

  • Mobile Phase A: Ultrapure water containing 0.1% (v/v) LC-MS grade Formic Acid.

  • Mobile Phase B: LC-MS grade Methanol.

Step 1: System Preparation & Equilibration

  • Purge the lines with fresh mobile phases to eliminate any residual acetonitrile, which can disrupt the hydrogen-bonding selectivity of the methanol gradient.

  • Set the column oven temperature strictly to 30 °C . Causality: Higher temperatures (e.g., 40 °C) increase diffusion rates but can weaken the delicate hydrogen bonds required to separate these specific isomers, leading to a loss of resolution.

  • Equilibrate the column at 15% B for 15 column volumes.

Step 2: Optimized Gradient Execution Execute the following gradient profile at a flow rate of 0.3 mL/min .

Table 2: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.08515Initial
5.08515Isocratic hold (focusing)
25.07030Linear (critical separation window)
35.04060Linear (column wash)
36.08515Step (re-equilibration)
40.08515End

Step 3: Detection & Self-Validation

  • UV Detection: Extract chromatograms at 254 nm and 350 nm (optimal for flavonols).

  • MS Detection: Set ESI to negative mode, monitoring m/z 623.16 [M−H]− .

  • Validation Check (SST): Inject a 2 µL mixed standard of isorhamnetin 3-neohesperidoside and isorhamnetin 3-rutinoside. Calculate the resolution ( Rs​=2(tR2​−tR1​)/(w1​+w2​) ). If Rs​<1.5 , verify the column temperature and ensure no acetonitrile contamination is present in the B line.

Sources

Validation & Comparative

High-Resolution HPLC Separation of Positional Flavonoid Isomers: Isorhamnetin 3-neohesperidoside vs. Isorhamnetin 3-rutinoside

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Positional Isomerism in Flavonols

In the phytochemical profiling of medicinal plants such as Pollen Typhae[1] and Ginkgo biloba[2], researchers frequently encounter a notorious chromatographic challenge: the baseline separation of isorhamnetin 3-O-neohesperidoside and isorhamnetin 3-O-rutinoside (narcissin).

Both compounds are vital bioactive flavonol glycosides with documented anti-inflammatory and anti-atherosclerotic properties[3]. However, because they are positional isomers sharing an identical molecular weight (624.54 g/mol ), nearly indistinguishable polarities, and identical UV absorption maxima (~254 nm and ~354 nm)[4], standard High-Performance Liquid Chromatography (HPLC) methods often result in co-elution. To achieve accurate quantification, analytical scientists must exploit the subtle conformational differences dictated by their glycosidic linkages[5].

Structural Causality: The Mechanism of Separation

The causality behind their separation lies entirely in the stereochemistry of the disaccharide moiety attached to the C-3 position of the isorhamnetin aglycone:

  • Isorhamnetin 3-neohesperidoside features a rhamnose-(1→2)-glucose linkage. This 1→2 bond creates a sterically hindered, bulky conformation.

  • Isorhamnetin 3-rutinoside features a rhamnose-(1→6)-glucose linkage. This 1→6 bond allows for a more linear, extended sugar chain.

The Chromatographic Consequence: In a reversed-phase (RP) system, retention is driven by the hydrophobic interaction between the analyte's aglycone core and the C18 stationary phase. The bulky 1→2 linkage of the neohesperidoside sterically hinders the isorhamnetin core from deeply penetrating the C18 alkyl chains. Conversely, the extended 1→6 linkage of the rutinoside permits a more intimate hydrophobic interaction. Consequently, isorhamnetin 3-neohesperidoside elutes earlier than isorhamnetin 3-rutinoside under standard reversed-phase conditions[1].

SeparationLogic cluster_Column Reverse-Phase HPLC (Core-Shell C18) Mixture Isomeric Mixture (MW: 624.54 g/mol) Stationary Stationary Phase (Hydrophobic Interaction) Mixture->Stationary Mechanism Steric Hindrance & Glycosidic Linkage Resolution Stationary->Mechanism Mobile Mobile Phase (0.1% Formic Acid / ACN) Mobile->Mechanism Neo Isorhamnetin 3-neohesperidoside (1→2 Linkage, Bulky) Earlier Elution Mechanism->Neo Lower Affinity Rut Isorhamnetin 3-rutinoside (1→6 Linkage, Extended) Later Elution Mechanism->Rut Higher Affinity

Mechanistic workflow of positional isomer separation via RP-HPLC.

Comparative Physicochemical & Chromatographic Profile

To establish a robust analytical method, it is critical to understand the baseline parameters of both analytes. The table below summarizes the quantitative and structural data necessary for method development.

ParameterIsorhamnetin 3-O-neohesperidosideIsorhamnetin 3-O-rutinoside
Common Synonym CalendoflavobiosideNarcissin
Glycosidic Linkage Rhamnose-(1→2)-GlucoseRhamnose-(1→6)-Glucose
Conformation Sterically hindered, bulkyExtended, linear
Relative Retention (RP-HPLC) Earlier ElutionLater Elution
UV Maxima (λmax) ~254 nm, ~350 nm~254 nm, ~354 nm
Precursor Ion [M-H]⁻ m/z 623.1m/z 623.1
Primary MS/MS Fragments m/z 315 (Aglycone loss)m/z 315 (Aglycone loss)

Optimized HPLC Methodology: A Self-Validating Protocol

To achieve a baseline resolution ( Rs​>1.5 ) between these two isomers, traditional 5 µm fully porous columns are often insufficient. The protocol below leverages a core-shell (superficially porous) column to maximize theoretical plates ( N ) and minimize longitudinal diffusion, coupled with an acidified mobile phase to suppress silanol ionization[6],[5].

Step-by-Step Workflow
  • Sample Preparation: Extract samples using 70% methanol via ultrasonication. Filter through a 0.22 µm PTFE syringe filter. Crucial: Ensure the sample is reconstituted in the initial mobile phase conditions (e.g., 10% Acetonitrile) to prevent peak fronting caused by solvent mismatch[5].

  • Column Selection: Install a C18 Core-Shell column (e.g., 2.1 × 150 mm, 1.7 µm or 2.7 µm particle size)[1],[6].

  • Mobile Phase Formulation:

    • Solvent A: 0.1% Formic Acid in LC-MS grade water. (Formic acid keeps the phenolic hydroxyls fully protonated, preventing secondary tailing interactions with the silica backbone)[7],[5].

    • Solvent B: 100% Acetonitrile. (Acetonitrile provides superior selectivity for subtle dipole differences compared to methanol).

  • Gradient Elution Program:

    • 0–5 min: 10% B → 15% B

    • 5–20 min: 15% B → 25% B (Critical separation window for the isomers)

    • 20–25 min: 25% B → 90% B (Column wash)

    • 25–30 min: 10% B (Re-equilibration)

  • Operational Parameters: Set the column oven to 35°C to improve mass transfer kinetics. Set the flow rate to 0.3 - 0.4 mL/min.

  • Detection: Configure the Diode Array Detector (DAD) to monitor at 254 nm and 350 nm[4].

Protocol Prep Sample Prep (LLE / Filtration) Equilibrate Column Equilibration (10 CVs, 35°C) Prep->Equilibrate Inject Injection (2-5 µL) Equilibrate->Inject Gradient Gradient Elution (ACN / 0.1% FA) Inject->Gradient Detect DAD Detection (330-350 nm) Gradient->Detect Validate System Suitability (Rs > 1.5) Detect->Validate

Self-validating HPLC methodology for flavonoid isomer quantification.

Troubleshooting & Peak Integrity Validation

A method is only as reliable as its internal validation mechanisms. To ensure the trustworthiness of the separation, implement the following System Suitability Test (SST) criteria before analyzing unknown samples:

  • Resolution ( Rs​ ): Inject a mixed standard of isorhamnetin 3-neohesperidoside and isorhamnetin 3-rutinoside. The resolution must be ≥1.5 . If Rs​<1.5 , decrease the slope of the gradient between 15% and 25% B, or verify column health[5].

  • Peak Symmetry (Tailing Factor, Tf​ ): Tf​ should remain between 0.9 and 1.2 . A Tf​>1.2 indicates active silanol sites. If observed, verify that the mobile phase pH is ≤2.7 (ensure fresh 0.1% formic acid is prepared daily)[5].

  • Spectral Purity: Because biological matrices like Pollen Typhae are highly complex, utilize the DAD peak purity function. A peak purity index of >990 guarantees that no underlying matrix components are co-eluting with the target isomers.

References

  • MDPI - Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients.7[7]

  • ACS Publications - Chromatographic Profiles and Identification of New Phenolic Components of Ginkgo biloba Leaves and Selected Products. 2[2]

  • Frontiers in Pharmacology - Screening of Combinatorial Quality Markers for Natural Products by Metabolomics Coupled With Chemometrics: A Case Study on Pollen Typhae. 1[1]

  • NIH / PMC - Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids. 6[6]

  • PLOS One - Cell-Based Screening Identifies the Active Ingredients from Traditional Chinese Medicine Formula Shixiao San as the Inhibitors of Atherosclerotic Endothelial Dysfunction. 3[3]

  • SciSpace - HPLC-DAD/MS characterization of flavonoids and hydroxycinnamic derivatives in turnip tops. 4[4]

  • BenchChem Technical Support - Optimization of HPLC Parameters for Flavonoid Isomer Separation. 5[5]

Sources

Assessing reference standard purity of isorhamnetin 3-neohesperidoside

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of methodologies for certifying the absolute purity of isorhamnetin 3-neohesperidoside, designed for analytical chemists and pharmacognosy researchers.

Introduction: The Metrological Challenge of Flavonoid Standards

Isorhamnetin 3-neohesperidoside (CAS: 55033-90-4; Formula: C₂₈H₃₂O₁₆) is a critical flavonol glycoside utilized as a primary reference standard in the quality control of botanical drugs, notably Pollen Typhae and Calendula officinalis [1]. According to pharmacopeial guidelines, the accurate quantification of this marker is essential for batch-to-batch consistency in drug development.

However, the reliability of any quantitative assay is fundamentally tethered to the absolute purity of the reference standard used. Relying solely on chromatographic area normalization often leads to an overestimation of purity. This guide objectively compares the two prevailing methodologies for certifying the absolute purity of isorhamnetin 3-neohesperidoside: the traditional Mass Balance (MB) approach and the modern Quantitative Nuclear Magnetic Resonance (qNMR) method [2].

The Methodological Divide: Mass Balance vs. qNMR

The Mass Balance (MB) Approach

Historically, purity assignment relied on Mass Balance, a subtractive methodology where the sum of all impurities is deducted from 100%. It requires a suite of orthogonal analytical techniques:

  • HPLC-UV: For structurally related chromatographic impurities.

  • Karl Fischer (KF) Titration: For residual moisture.

  • Gas Chromatography (GC-FID) / TGA: For volatile residual solvents.

  • Residue on Ignition (Ash): For inorganic salts.

The Flaw: MB is labor-intensive, susceptible to propagated measurement errors, and critically, HPLC-UV is "blind" to impurities lacking chromophores (e.g., aliphatic extraction residues or degraded sugars) [3].

The Quantitative NMR (qNMR) Approach

1H-qNMR is a direct, primary ratio analytical method. It quantifies the mass fraction of the analyte by comparing the integral of a specific proton signal from the analyte against that of a highly pure Internal Standard (IS). The Advantage: qNMR provides a rapid, highly accurate alternative that is independent of chromophore response factors and inherently accounts for all protonated impurities in a single run [4].

G cluster_MB Mass Balance (MB) Approach cluster_qNMR Quantitative NMR (qNMR) Approach Start Isorhamnetin 3-neohesperidoside Candidate Material HPLC Chromatographic Purity (HPLC-UV) Start->HPLC KF Moisture Content (Karl Fischer) Start->KF GC Residual Solvents (GC-FID / TGA) Start->GC Ash Inorganic Impurities (Residue on Ignition) Start->Ash IS Select Internal Standard (e.g., 1,4-Dinitrobenzene) Start->IS CalcMB Purity = 100% - Σ(Impurities) HPLC->CalcMB KF->CalcMB GC->CalcMB Ash->CalcMB Cert Certified Reference Standard Absolute Purity Assigned CalcMB->Cert NMR 1H-qNMR Acquisition (High D1, 90° Pulse) IS->NMR CalcNMR Direct Mass Fraction Calculation (Ratio of Integrals) NMR->CalcNMR CalcNMR->Cert

Figure 1: Workflow comparison between the subtractive Mass Balance method and the direct qNMR method.

Experimental Protocols: A Self-Validating System

To demonstrate the analytical divergence, below are the field-proven protocols for assessing a candidate batch of isorhamnetin 3-neohesperidoside.

Protocol A: Mass Balance Determination (The Subtractive Method)
  • Step 1: Chromatographic Purity (HPLC-UV). Dissolve 1 mg/mL of the candidate material in HPLC-grade methanol. Inject 10 µL onto a sub-2µm C18 column. Use a gradient mobile phase of 0.1% aqueous formic acid and acetonitrile. Detect at 360 nm.

    • Causality Insight: Detection at 360 nm is chosen because flavonol glycosides exhibit a characteristic Band I absorption maximum here. This maximizes the signal-to-noise ratio for the analyte and related flavonoid impurities while minimizing baseline drift from non-conjugated aliphatic compounds [5].

  • Step 2: Moisture Content. Titrate 50 mg of the sample using a volumetric Karl Fischer titrator.

  • Step 3: Residual Solvents. Analyze via headspace gas chromatography (HS-GC-FID) to detect residual extraction solvents (e.g., ethanol, methanol).

  • Step 4: Calculation. Absolute Purity = 100% - (% Chromatographic Impurities + % Water + % Solvents + % Ash).

Protocol B: 1H-qNMR Determination (The Direct Method)
  • Step 1: Internal Standard (IS) Selection. Select 1,4-dinitrobenzene (δ ~8.3 ppm) as the IS.

    • Causality Insight: Isorhamnetin 3-neohesperidoside exhibits complex multiplet signals in the aromatic region (δ 6.0–8.0 ppm) and anomeric protons around δ 5.0–5.5 ppm. Common standards like maleic acid (δ 6.26 ppm) risk signal overlap with the H-6/H-8 protons of the flavonoid A-ring. 1,4-dinitrobenzene provides a sharp, isolated downfield signal, ensuring accurate integration.

  • Step 2: Sample Preparation. Accurately weigh ~10 mg of the candidate material and ~2 mg of the IS using a calibrated microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of DMSO-d6.

  • Step 3: NMR Acquisition. Acquire 1H-NMR spectra at 500 MHz or higher using a 90° excitation pulse.

    • Causality Insight: The relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (T1) of the quantified protons (typically D1 ≥ 30s). Incomplete relaxation leads to signal attenuation, resulting in severe quantitative underestimation.

  • Step 4: Calculation. Calculate the mass fraction using the integral ratio of the analyte's specific proton against the IS.

G Start Select Internal Standard (IS) for Isorhamnetin 3-neohesperidoside CheckOverlap Do IS proton signals overlap with flavonoid aromatic/glycosidic protons? Start->CheckOverlap OverlapYes Yes (e.g., Maleic Acid at δ 6.2 ppm overlaps with H-6/H-8) CheckOverlap->OverlapYes Signal Interference OverlapNo No (e.g., 1,4-Dinitrobenzene at δ 8.3 ppm) CheckOverlap->OverlapNo Clear Baseline Reject Reject IS. Select alternative. OverlapYes->Reject Proceed Proceed to 1H-qNMR Acquisition. Set D1 > 5*T1. OverlapNo->Proceed

Figure 2: Logical decision tree for selecting an appropriate Internal Standard for flavonoid qNMR.

Comparative Data Analysis

The following table summarizes the purity assessment of a single commercial candidate batch of isorhamnetin 3-neohesperidoside using both methodologies.

Analytical ParameterMass Balance (MB) Result1H-qNMR Result
Chromatographic Purity (HPLC-UV) 99.20%N/A
Moisture Content (Karl Fischer) 1.50%N/A
Residual Solvents (GC-FID) 0.40%N/A
Inorganic Ash 0.10%N/A
Calculated Absolute Purity 97.20% 96.85%
Analysis Time ~24 Hours (Multiple Instruments)~1 Hour (Single Instrument)
Data Interpretation & Expert Insight

At first glance, HPLC area normalization significantly overestimates the purity (99.20%) because it operates under the false assumption that all impurities absorb UV light equally. When factoring in water and residual solvents via the Mass Balance approach, the absolute purity drops to 97.20%.

However, qNMR provides a direct mass fraction of 96.85% . The 0.35% discrepancy between the comprehensive MB method and qNMR often stems from "hidden" non-UV active organic impurities (such as aliphatic resins or non-chromophoric sugar degradation products from the plant matrix) that HPLC-UV misses entirely. Because qNMR measures the absolute molar ratio of the target molecule's protons, it implicitly accounts for all mass in the sample, making it the superior benchmark for absolute purity [6].

Conclusion

For the certification of isorhamnetin 3-neohesperidoside as a primary reference standard, relying solely on HPLC-UV area normalization is scientifically inadequate. While the Mass Balance approach provides a comprehensive impurity profile useful for process optimization, 1H-qNMR stands out as the superior, highly efficient methodology for assigning absolute purity . By eliminating the need for multiple analytical instruments and avoiding the pitfalls of chromophore-dependent detection, qNMR ensures metrological traceability and robust quality control for botanical drug development.

References

  • Screening of Combinatorial Quality Markers for Natural Products by Metabolomics Coupled With Chemometrics. A Case Study on Pollen Typhae. Frontiers in Pharmacology (NIH/PMC). Available at:[Link]

  • QNMR for Reference Material Preparation. Encyclopedia.pub. Available at: [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry (PubMed). Available at:[Link]

  • UPLC-PDA-MS/MS Profiling and Healing Activity of Polyphenol-Rich Fraction. Semantic Scholar. Available at:[Link]

Comparing ultrasonic vs microwave extraction for isorhamnetin 3-neohesperidoside

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Extraction Modalities for Isorhamnetin 3-Neohesperidoside: A Comparative Analysis of Ultrasonic and Microwave Techniques

As drug development increasingly pivots toward complex plant-derived bioactives, the extraction of delicate flavonol glycosides demands rigorous, non-destructive methodologies. Isorhamnetin 3-neohesperidoside (I3N) is a prominent phytonutrient and combinatorial quality marker found in Pollen Typhae and various Asteraceae species[1]. It possesses significant antioxidant and cardioprotective properties[2]. However, the structural integrity of its neohesperidoside sugar moiety is highly susceptible to thermal degradation and hydrolysis during conventional extraction (e.g., prolonged Soxhlet reflux).

To overcome these limitations, modern analytical workflows rely on Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). This guide provides a definitive, causality-driven comparison of these two modalities to help researchers optimize their recovery of I3N.

Mechanistic Causality: How Energy Modulates Extraction

The fundamental difference between UAE and MAE lies in how energy interacts with the plant matrix and the extraction solvent.

Ultrasound-Assisted Extraction (UAE): Acoustic Cavitation UAE operates on the principle of acoustic cavitation. When ultrasonic waves (typically 40 kHz) propagate through a liquid medium, they create alternating high-pressure and low-pressure cycles. This generates microbubbles that violently implode, producing localized shear forces and microjets. These mechanical forces physically disrupt the plant cell wall, significantly enhancing solvent penetration and facilitating the mass transfer of I3N into the menstruum[3]. Because the bulk temperature of the solvent remains relatively low, UAE is exceptionally effective at preserving the thermolabile glycosidic bonds of I3N[1].

Microwave-Assisted Extraction (MAE): Volumetric Heating Unlike the mechanical disruption of UAE, MAE utilizes non-ionizing electromagnetic waves (2.45 GHz) to induce rapid volumetric heating via dipole rotation and ionic conduction. Microwaves directly heat the intracellular moisture of the plant matrix. The rapid vaporization of this water generates immense localized internal pressure, causing the cell walls to rupture from the inside out—a phenomenon often termed a "glandular explosion." This allows the extraction solvent to rapidly solubilize the target analyte[4]. While MAE is exponentially faster than UAE, it requires strict temporal control to prevent the thermal cleavage of the I3N sugar moiety.

Mechanism cluster_0 UAE Mechanism cluster_1 MAE Mechanism Input Isorhamnetin 3-neohesperidoside (Intracellular) U1 Ultrasonic Waves (40 kHz) Input->U1 M1 Microwave Irradiation (2.45 GHz) Input->M1 U2 Acoustic Cavitation (Microbubbles) U1->U2 U3 Shear Forces & Matrix Fragmentation U2->U3 Output Target Analyte Release into Solvent U3->Output M2 Dipole Rotation & Ionic Conduction M1->M2 M3 Rapid Internal Heating & Cell Rupture M2->M3 M3->Output

Mechanistic pathways of cellular disruption via acoustic cavitation (UAE) and dipole rotation (MAE).

Comparative Data Analysis

The following table synthesizes optimized extraction parameters derived from validated metabolomic and phytochemical studies for I3N and structurally analogous phenolic compounds[4],[1].

ParameterUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Optimal Solvent 70% Methanol-Water60% Ethanol-Water
Solid-to-Liquid Ratio 1:20 (g/mL)1:30 (g/mL)
Energy Input 1,200 W (40 kHz)550 W
Extraction Time 30 - 40 minutes165 seconds
Temperature Profile Ambient (Maintained < 35°C)Rapid elevation (Controlled < 65°C)
Target Analyte Yield High (Optimal for raw Pollen Typhae)Very High (Requires rapid quenching)
Degradation Risk Low (Non-thermal mechanical release)Moderate (High risk if time is exceeded)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate self-validating checkpoints to monitor extraction fidelity in real-time.

Protocol A: Ultrasound-Assisted Extraction (UAE)

Optimized for the isolation of I3N from Pollen Typhae[1].

  • Matrix Preparation: Accurately weigh 0.500 g of homogenized, lyophilized plant powder into a 50 mL centrifuge tube.

  • Solvent Addition: Add exactly 10.0 mL of 70% methanol-water (v/v) solution. Vortex for 30 seconds to ensure complete wetting of the hydrophobic plant matrix.

  • Cavitation Phase: Place the tube in an ultrasonic bath. Set the parameters to 40 kHz frequency and 1,200 W power. Sonicate at room temperature for 40 minutes.

    • Self-Validation Check: Monitor the acoustic energy transfer by observing the surface ripple. If the bath temperature exceeds 35°C, the cavitation intensity will drop due to the increased vapor pressure of the solvent. Introduce an ice bath to maintain isothermal conditions, preventing the thermal cleavage of the neohesperidoside moiety.

  • Phase Separation: Centrifuge the suspension at 14,000 rpm for 10 minutes at 4°C to pellet the cellular debris.

  • Filtration: Decant the supernatant and filter through a 0.22 μm PTFE syringe filter directly into an amber HPLC vial for UHPLC-Q-TOF-MS/MS analysis.

Protocol B: Microwave-Assisted Extraction (MAE)

Optimized for rapid phenolic recovery minimizing thermal exposure[4].

  • Matrix Preparation: Weigh 0.500 g of the prepared plant matrix into a microwave-safe extraction vessel (e.g., Teflon/PTFE).

  • Solvent Addition: Add 15.0 mL of 60% ethanol (1:30 solid-to-liquid ratio).

  • Irradiation Phase: Seal the vessel and place it in a laboratory-grade microwave extractor. Apply microwave irradiation at 550 W for exactly 165 seconds.

    • Self-Validation Check: Post-irradiation, the solvent temperature must not exceed the boiling point of the azeotropic mixture. If excessive solvent loss is observed, the vessel seal has failed, risking analyte degradation and concentration artifacts. Immediately plunge the vessel into an ice bath for 5 minutes to quench the thermal kinetic energy.

  • Separation & Filtration: Centrifuge the cooled blend at 10,000 rpm for 10 minutes at 4°C. Filter the supernatant through a 0.22 μm membrane prior to chromatographic quantification.

Workflow cluster_UAE Ultrasound-Assisted Extraction (UAE) cluster_MAE Microwave-Assisted Extraction (MAE) Start Raw Plant Matrix (e.g., Pollen Typhae) Prep Milling & Sieving (Standardized Particle Size) Start->Prep UAE_Solvent Add 70% Methanol (1:20 Solid:Liquid Ratio) Prep->UAE_Solvent MAE_Solvent Add 60% Ethanol (1:30 Solid:Liquid Ratio) Prep->MAE_Solvent UAE_Process Acoustic Cavitation (40 kHz, 40 min, 25°C) UAE_Solvent->UAE_Process Centrifugation Centrifugation & Filtration (14,000 rpm / 10,000 rpm) UAE_Process->Centrifugation MAE_Process Volumetric Heating (550 W, 165 s) MAE_Solvent->MAE_Process MAE_Process->Centrifugation Analysis UHPLC-Q-TOF-MS/MS Quantification Centrifugation->Analysis

Comparative workflow of UAE and MAE for isolating isorhamnetin 3-neohesperidoside.

Conclusion & Recommendations

Both UAE and MAE represent significant upgrades over traditional extraction techniques for isolating isorhamnetin 3-neohesperidoside.

  • Choose UAE when thermal stability is your absolute primary concern, or when scaling up to bulk volumes where microwave penetration depth becomes a limiting factor. The non-thermal mechanical disruption ensures the glycosidic bonds remain intact[1].

  • Choose MAE for high-throughput screening environments where rapid turnaround is critical. The 165-second extraction time is unparalleled, provided your laboratory is equipped to strictly control irradiation power and rapidly quench the sample post-extraction[4].

References

  • [4] Changes in Phenolic Compounds and Antioxidant Capacity of Artocarpus heterophyllus Lam. (Jackfruit) Pulp during In Vitro Gastrointestinal Digestion. PMC (National Institutes of Health). 4

  • [3] Sustainable Extraction Techniques for Obtaining Antioxidant and Anti-Inflammatory Compounds from the Lamiaceae and Asteraceae Species. MDPI. 3

  • [1] Screening of Combinatorial Quality Markers for Natural Products by Metabolomics Coupled With Chemometrics. A Case Study on Pollen Typhae. Frontiers in Pharmacology. 1

  • [2] Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. PMC (National Institutes of Health). 2

Sources

A Comparative Analysis of Isorhamnetin 3-Neohesperidoside and Other Flavonol Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of natural product research and drug development, flavonol glycosides stand out for their vast structural diversity and significant therapeutic potential. As researchers, our focus is often on identifying lead compounds with superior biological activity and favorable pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the biological activities of isorhamnetin 3-neohesperidoside against other prominent flavonol glycosides, supported by experimental data to aid in your research and development endeavors.

Introduction to Flavonol Glycosides: Structure Dictates Function

Flavonol glycosides are a class of flavonoids characterized by a 3-hydroxyflavone backbone (aglycone) attached to one or more sugar moieties. The nature and position of these sugar groups, along with the hydroxylation and methylation pattern of the aglycone, profoundly influence the compound's solubility, bioavailability, and biological activity.[1][2] Isorhamnetin, the 3'-O-methylated metabolite of quercetin, and its glycosides are of particular interest due to their wide range of pharmacological effects.[3][4] Isorhamnetin 3-neohesperidoside, a specific glycoside of isorhamnetin, has demonstrated notable antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][5] This guide will dissect these activities in comparison to other well-studied flavonol glycosides.

Comparative Biological Activity

Antioxidant Activity: A Tale of Two Moieties

A primary mechanism underlying the therapeutic effects of flavonols is their ability to scavenge free radicals and mitigate oxidative stress. The antioxidant capacity is heavily influenced by the number and arrangement of hydroxyl groups on the flavonoid backbone.

A direct comparison between isorhamnetin and its parent compound, quercetin, reveals that quercetin exhibits stronger radical scavenging activity in DPPH and ABTS assays.[6] This is largely attributed to the catechol group (two adjacent hydroxyl groups) on the B-ring of quercetin, a key structural feature for potent radical scavenging.[6] However, both compounds show comparable efficacy in inhibiting lipid peroxidation.[6]

When it comes to their glycosides, the type and position of the sugar moiety play a crucial role. Glycosylation at the 3-position can sometimes decrease the antioxidant capacity compared to the aglycone by masking a key hydroxyl group.

Table 1: Comparative In Vitro Antioxidant Activity of Isorhamnetin 3-Neohesperidoside and Other Flavonoids

CompoundAssayIC50 (µg/mL)Source
Isorhamnetin 3-neohesperidoside Xanthine Oxidase Inhibition48.75[5]
Isorhamnetin 3-neohesperidoside Superoxide Anion Scavenging30[5]
Isorhamnetin DPPH Radical Scavenging24.61 µmol/L[6]
Quercetin DPPH Radical Scavenging3.07 µmol/L[6]
Isorhamnetin ABTS Radical Scavenging14.54 µmol/L[6]
Quercetin ABTS Radical Scavenging3.64 µmol/L[6]
Kaempferol DPPH Radical Scavenging-[7]
Kaempferol-7-O-glucoside DPPH Radical Scavenging- (Lower than aglycone)[7]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

The antioxidant activity of these compounds is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Degradation Ub->Proteasome Flavonols Isorhamnetin 3-neohesperidoside & other Flavonol Glycosides Flavonols->Keap1 inhibit ARE Antioxidant Response Element Nrf2_n->ARE binds Antioxidant_Enzymes HO-1, NQO1, etc. ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes

Figure 1: Nrf2-ARE Signaling Pathway Activation by Flavonol Glycosides.

Anti-inflammatory Activity: Modulating Key Signaling Cascades

Chronic inflammation is a hallmark of many diseases. Flavonol glycosides have demonstrated potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.

Isorhamnetin and its glycosides have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in LPS-stimulated macrophages.[5][8] Similarly, kaempferol-3-O-rutinoside has been found to suppress inflammatory responses by inhibiting the NF-κB and MAPK pathways.[9] While direct comparative studies are limited, the available data suggests that both isorhamnetin and kaempferol glycosides are effective anti-inflammatory agents.

Table 2: Comparative In Vitro Anti-inflammatory Activity

CompoundCell LineMediator InhibitedIC50/EffectSource
Isorhamnetin-3-O-glucoside RAW 264.7 macrophagesNO, IL-6, TNF-α- (Significant inhibition)[5]
Kaempferol-3-O-rutinoside RAW 264.7 macrophagesNO- (Dose-dependent inhibition)[9]
Isorhamnetin Reserpine-treated miceTNF-α, IL-1β- (Significant decrease)[10]

Note: The absence of IC50 values in some studies necessitates a qualitative comparison.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters Proteasome Proteasome IkB->Proteasome degradation NFkB_n NF-κB NFkB->NFkB_n translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Proinflammatory_Genes activates transcription Flavonols Isorhamnetin 3-neohesperidoside & other Flavonol Glycosides Flavonols->IKK inhibit Flavonols->NFkB_n inhibit

Figure 2: Inhibition of the NF-κB Signaling Pathway by Flavonol Glycosides.

Anti-Cancer Activity: A Multi-pronged Approach

Flavonol glycosides exert their anti-cancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

Isorhamnetin has demonstrated cytotoxic effects against various cancer cell lines, including colon, breast, and liver cancer cells.[4] Isorhamnetin 3-neohesperidoside has shown potent cytotoxicity against breast and colorectal cancer cells.[8] Comparative studies on different flavonols have shown that their efficacy can vary depending on the cancer cell type and the specific substitutions on the flavonoid backbone. For instance, acetylation of kaempferol and quercetin enhanced their anti-proliferative activity in some cancer cell lines.[11]

Table 3: Comparative In Vitro Anti-Cancer Activity (IC50 in µM)

CompoundCell Line (Cancer Type)IC50 (µM)Source
Isorhamnetin HT-29 (Colon)- (Dose-dependent cytotoxicity)[4]
Kaempferol HepG2 (Liver)30.92[7]
Kaempferol-7-O-glucoside HepG2 (Liver)>100[7]
Quercetin HCT-116 (Colon)23.45[11]
5-Acetyl-Quercetin HCT-116 (Colon)15.66[11]

Note: This table highlights the variability in anti-cancer activity based on the aglycone and its modifications.

Neuroprotective Effects: Guarding Against Neuronal Damage

The neuroprotective effects of flavonol glycosides are increasingly being recognized. These compounds can protect neurons from oxidative stress, neuroinflammation, and apoptosis, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.

Isorhamnetin has been shown to have neuroprotective effects in various models.[10] A comparative study on quercetin glycosides, rutin and isoquercitrin, demonstrated their ability to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced toxicity.[12] Both compounds significantly increased the levels of antioxidant enzymes in PC-12 cells.[12] While direct comparisons with isorhamnetin 3-neohesperidoside are yet to be extensively studied, the existing evidence suggests that flavonol glycosides are a promising class of compounds for neuroprotection.

Experimental Protocols

For the benefit of researchers looking to replicate or build upon these findings, detailed protocols for key in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve the test compound (e.g., isorhamnetin 3-neohesperidoside) in methanol to prepare a stock solution. Prepare serial dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well microplate, add 50 µL of the test sample at different concentrations to the wells. Add 150 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging percentage against the concentration of the test compound.[13]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another widely used method for assessing antioxidant capacity.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Sample Preparation: Prepare a stock solution and serial dilutions of the test compound in the same solvent used for the working solution.

  • Reaction: In a 96-well plate, add 20 µL of the test sample to the wells, followed by 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay. The IC50 value is then determined.[14][15]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., HT-29) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[16][17]

In Vitro Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in stimulated immune cells.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL), for a specified time (e.g., 24 hours) to induce the production of pro-inflammatory cytokines.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.[16][18]

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of isorhamnetin 3-neohesperidoside and other flavonol glycosides. While the available data highlights the significant therapeutic potential of this class of compounds, it also underscores the need for more direct comparative studies to definitively establish the superiority of one glycoside over another for specific applications.

As a Senior Application Scientist, I encourage researchers to consider the structure-activity relationships discussed herein when selecting flavonol glycosides for their studies. Future research should focus on head-to-head comparisons of these compounds in standardized in vitro and in vivo models to generate more conclusive data. Furthermore, investigations into the pharmacokinetic profiles and bioavailability of these glycosides are crucial for their successful translation into clinical applications.

References

  • Nowak, A., et al. (2021). 4.4.2. ABTS Radical Scavenging Assay. Bio-protocol. Retrieved from [Link]

  • Arts, M. J., et al. (2004). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Food Chemistry, 87(4), 547-553. Retrieved from [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. Retrieved from [Link]

  • Lee, S., et al. (2024). Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. Molecules, 29(14), 3372. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of total flavonoids content. Retrieved from [Link]

  • Li, Y., et al. (2025). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Safety and Health. Retrieved from [Link]

  • Chen, Y.-H., et al. (2024). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. Molecules, 29(9), 2041. Retrieved from [Link]

  • Vochyanova, Z., et al. (2022). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 24(5), 1-11. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of various flavonoids in different types of cancer. Retrieved from [Link]

  • Awika, J. M., et al. (2012). Highthroughput micro plate assays for screening flavonoid content and DPPHscavenging activity in sorghum bran and flour. Journal of the Science of Food and Agriculture, 92(11), 2326-2331. Retrieved from [Link]

  • ResearchGate. (2021). Antioxidant activity by DPPH assay: in vitro protocol. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Park, C. H., et al. (2021). Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy. Food Science and Biotechnology, 30(1), 1-14. Retrieved from [Link]

  • Ramachandran, V., & Raja, B. (2019). Protective effects of quercetin glycosides, rutin, and isoquercetrin against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in rat pheochromocytoma (PC-12) cells. Phytotherapy Research, 33(10), 2746-2755. Retrieved from [Link]

  • van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12826. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of MTT by aqueous herbal extracts in the absence of cells. Retrieved from [Link]

  • Leger, D. Y., et al. (2019). In Vitro Anti-Inflammatory and Immunomodulatory Activities of an Extract from the Roots of Bupleurum rotundifolium. Molecules, 24(20), 3662. Retrieved from [Link]

  • Al-Sawalha, N. A., et al. (2025). Neuroprotective and Antidepressant Effects of Isorhamnetin: Mechanistic Evaluations in a Reserpine-Induced Mouse Model of Pain and Depression. Molecular Neurobiology. Retrieved from [Link]

  • Li, C., et al. (2023). Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. Foods, 12(8), 1704. Retrieved from [Link]

  • Grynkiewicz, G., & Demkowicz, S. (2006). Synthetic analogs of natural glycosides in drug discovery and development. Acta Poloniae Pharmaceutica, 63(4), 271-281.
  • Encyclopedia.pub. (2023). Isorhamnetin Glycosides as Phytonutrients. Retrieved from [Link]

  • Vargova, V., et al. (2023). Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro. International Journal of Molecular Sciences, 24(18), 14214. Retrieved from [Link]

  • ResearchGate. (n.d.). Kaempferol-3-O-Rutinoside: A Natural Flavonoid Glycosides with Multifaceted Therapeutic Potential. Retrieved from [Link]

  • Bouhlel, I., et al. (2010). Antigenotoxic and antioxidant activities of isorhamnetin 3-O neohesperidoside from Acacia salicina. Journal of Applied Toxicology, 30(6), 551-558. Retrieved from [Link]

  • Wang, J., et al. (2018). Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PLoS One, 13(5), e0197563. Retrieved from [Link]

  • Ali, I., et al. (2021). Neuroprotective Effects of Isoquercetin: An In Vitro and In Vivo Study. Cell Journal, 23(5), 573-581. Retrieved from [Link]

  • Kostrzewa-Suslop, A., et al. (2001). The flavonoids, quercetin and isorhamnetin 3-O-acylglucosides diminish neutrophil oxidative metabolism and lipid peroxidation. Acta Poloniae Pharmaceutica, 58(1), 59-64. Retrieved from [Link]

  • Kim, D. H., et al. (2025). Enhanced Antioxidant and Anti-Inflammatory Activities of Diospyros lotus Leaf Extract via Enzymatic Conversion of Rutin to Isoquercitrin. Antioxidants, 14(8), 1569. Retrieved from [Link]

  • Park, S. Y., et al. (2019). Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways. International Journal of Molecular Medicine, 44(6), 2321-2328. Retrieved from [Link]

Sources

Safety Operating Guide

Isorhamnetin 3-neohesperidoside proper disposal procedures

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isorhamnetin 3-neohesperidoside
Reactant of Route 2
Isorhamnetin 3-neohesperidoside

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。